molecular formula C11H13ClO2 B2827590 3-(2-Chlorophenyl)-3-methylbutanoic acid CAS No. 91427-34-8

3-(2-Chlorophenyl)-3-methylbutanoic acid

Cat. No.: B2827590
CAS No.: 91427-34-8
M. Wt: 212.67
InChI Key: GYJAFVHOCOYQPB-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-3-methylbutanoic acid serves as a valuable synthetic intermediate and reference standard in advanced chemical and pharmacological research. Its primary research application is in the field of agrochemical science, where it is identified as a major metabolite of the synthetic pyrethroid insecticide esfenvalerate . Researchers utilize this compound to study the environmental fate, metabolic pathways, and ecological impact of this class of pesticides in soil and water systems . Furthermore, the structural motif of a chlorophenyl group attached to a methylbutanoic acid chain is of significant interest in neuroscience and toxicology. Compounds with similar structures are actively investigated for their potential interactions with neuronal enzymes, such as acetylcholinesterase, and for their cytotoxic effects on neuroblastoma cell lines, providing insights into neuronal damage mechanisms . This makes 3-(2-Chlorophenyl)-3-methylbutanoic acid a relevant building block in the synthesis and evaluation of novel psychoactive substances (NPS) for forensic and clinical toxicology studies . The compound's structure, featuring both an aromatic chlorophenyl ring and an aliphatic carboxylic acid, also makes it a candidate for methodological development in synthetic chemistry, including pioneering work in palladium-catalyzed C-H functionalization and deuteration for creating isotopically labeled analogs used in drug discovery and metabolic tracing .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chlorophenyl)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-11(2,7-10(13)14)8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJAFVHOCOYQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 3-(2-Chlorophenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(2-Chlorophenyl)-3-methylbutanoic Acid

Abstract

This document provides a comprehensive technical overview of 3-(2-Chlorophenyl)-3-methylbutanoic acid. Due to the limited availability of direct experimental data for this specific positional isomer in peer-reviewed literature, this guide synthesizes information from established chemical principles and draws upon extensive data available for its structural isomers, particularly 2-(4-chlorophenyl)-3-methylbutanoic acid, and related substituted phenylalkanoic acids. The guide covers the compound's chemical structure, predicted physicochemical properties, a proposed synthetic pathway with detailed protocols, and expected analytical characterization data. Furthermore, it explores potential reactivity, applications in research and development, and essential safety and handling protocols. This paper is intended for researchers, chemists, and professionals in drug development and agrochemical synthesis who may be interested in this compound as a novel building block or intermediate.

Introduction and Chemical Identity

3-(2-Chlorophenyl)-3-methylbutanoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a chiral center and a sterically hindered carboxylic acid moiety, suggests its potential as a scaffold in the design of bioactive molecules. While its 4-chloro isomer is recognized as a key intermediate in the synthesis of pharmaceuticals and pyrethroid insecticides, the 2-chloro isomer remains a less-explored chemical entity.[1] The placement of the chlorine atom at the ortho position of the phenyl ring is expected to significantly influence the molecule's conformation, reactivity, and biological interactions compared to its para- and meta-substituted counterparts.

Systematic IUPAC Name: 3-(2-chlorophenyl)-3-methylbutanoic acid

Molecular Formula: C₁₁H₁₃ClO₂[2]

Molecular Weight: 212.67 g/mol [3]

Chemical Structure:

Figure 1: Chemical structure of 3-(2-Chlorophenyl)-3-methylbutanoic acid.

Predicted Physicochemical Properties

The properties of 3-(2-Chlorophenyl)-3-methylbutanoic acid are projected based on data from its 4-chloro isomer and general chemical principles. The ortho-chloro substituent is an electron-withdrawing group, which may slightly increase the acidity (lower pKa) of the carboxylic acid compared to the para isomer due to inductive effects.

PropertyPredicted ValueRationale / Comparative Data
Physical Form White to off-white crystalline solidBased on the solid nature of the 4-chloro isomer.
Melting Point 85-95 °CThe 4-chloro isomer melts at 87-91 °C.[4][5] The ortho substitution may slightly alter crystal packing, affecting the melting point.
Boiling Point ~315-325 °C at 760 mmHgThe 4-chloro isomer has a predicted boiling point of 318.7±17.0 °C.[4]
pKa ~4.0 - 4.2The 4-chloro isomer has a predicted pKa of 4.13±0.10.[4] The ortho-chloro group's inductive effect may slightly lower the pKa.
Solubility Slightly soluble in chloroform, DMSO; Insoluble in waterBased on the reported solubility of the 4-chloro isomer.[4]
XlogP ~3.2PubChemLite predicts a value of 3.2.[2] This indicates a high degree of lipophilicity.

Proposed Synthesis and Purification

A robust synthesis for 3-(2-Chlorophenyl)-3-methylbutanoic acid can be proposed based on the well-documented alkylation of phenylacetic acids.[4][5] A plausible route involves the di-alkylation of 2-chlorophenylacetic acid.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the two methyl groups at the C3 position, identifying 2-chlorophenylacetic acid as a key starting material.

retrosynthesis target 3-(2-Chlorophenyl)-3-methylbutanoic Acid intermediate1 2-Chlorophenylacetic Acid Dianion target->intermediate1 C-C Disconnection start_material 2-Chlorophenylacetic Acid intermediate1->start_material Deprotonation reagent Methyl Halide (e.g., CH3I) intermediate1->reagent Alkylation

Figure 2: Retrosynthetic analysis for the target compound.

Proposed Synthetic Protocol

This protocol is adapted from methods used for the synthesis of the 4-chloro isomer.[4][5] Causality: The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is crucial. The first equivalent deprotonates the carboxylic acid, while the second equivalent generates the alpha-carbanion (enolate), which is the key nucleophile for the subsequent alkylation. Anhydrous conditions are critical to prevent quenching of the strong base and the carbanion intermediate.

Step 1: Formation of the Dianion of 2-Chlorophenylacetic Acid

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add n-Butyllithium (2.5 M in hexanes, 2.2 equivalents) to a solution of diisopropylamine (2.3 equivalents) in anhydrous THF to form LDA in situ.

  • In a separate flask, dissolve 2-chlorophenylacetic acid (1.0 equivalent) in anhydrous THF.

  • Slowly add the 2-chlorophenylacetic acid solution to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the dianion.

Step 2: Dialkylation

  • Add methyl iodide (2.5 equivalents) to the dropping funnel and add it dropwise to the reaction mixture at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Acidify the aqueous layer to a pH of ~2 with 2M HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Synthesis Workflow Diagram

synthesis_workflow cluster_synthesis Synthetic Pathway cluster_purification Work-up & Purification start 2-Chlorophenylacetic Acid step1 1. Add 2.2 eq. LDA 2. THF, -78 °C start->step1 intermediate Dianion Intermediate step1->intermediate step2 1. Add 2.5 eq. CH3I 2. Warm to RT intermediate->step2 product 3-(2-Chlorophenyl)-3- methylbutanoic Acid step2->product workup Aqueous Work-up (NH4Cl, HCl) product->workup extraction Solvent Extraction (Ethyl Acetate) workup->extraction purify Recrystallization or Chromatography extraction->purify final_product Pure Product purify->final_product

Figure 3: Proposed synthesis and purification workflow.

Proposed Analytical Characterization

Characterization of the final product would rely on standard spectroscopic and chromatographic techniques. The expected data are as follows:

TechniqueExpected Observations
¹H NMR - Aromatic protons (4H, multiplet, ~7.2-7.5 ppm).- Carboxylic acid proton (1H, broad singlet, >10 ppm).- Methylene protons (2H, singlet).- Two equivalent methyl groups (6H, singlet, ~1.4-1.6 ppm).
¹³C NMR - Carboxylic carbon (~175-180 ppm).- Aromatic carbons (~125-145 ppm, including the carbon bearing the Cl).- Quaternary carbon (~45-50 ppm).- Methylene carbon.- Methyl carbons (~25-30 ppm).
Mass Spec (EI) - Molecular ion (M⁺) peak at m/z 212/214 in a ~3:1 ratio, characteristic of a single chlorine atom.[6]- Fragmentation pattern showing loss of -COOH (m/z 45) and subsequent fragmentations.
IR Spectroscopy - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- Sharp C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).- C-Cl stretch (~750-780 cm⁻¹ for ortho substitution).- Aromatic C-H and C=C stretches.
HPLC/GC A single major peak indicating high purity after purification, with retention time dependent on the specific method (column, mobile phase).

Chemical Reactivity and Potential Derivatizations

The primary sites of reactivity are the carboxylic acid group and the aromatic ring. The carboxylic acid can undergo standard transformations to form esters, amides, acid chlorides, or be reduced to the corresponding alcohol. These derivatives are often key intermediates in the synthesis of more complex target molecules.

derivatization start 3-(2-Chlorophenyl)-3- methylbutanoic Acid ester Ester Derivative start->ester R-OH, H+ acid_chloride Acid Chloride start->acid_chloride SOCl2 or (COCl)2 alcohol Primary Alcohol start->alcohol LiAlH4 or BH3 amide Amide Derivative acid_chloride->amide R2NH

Figure 4: Potential derivatization pathways.

Potential Applications and Biological Relevance

Given that the 4-chloro isomer and related structures are valuable intermediates, 3-(2-Chlorophenyl)-3-methylbutanoic acid holds similar promise.[1]

  • Medicinal Chemistry: Substituted phenylalkanoic acids are common motifs in non-steroidal anti-inflammatory drugs (NSAIDs). This compound could serve as a starting point for novel anti-inflammatory agents.[7] Additionally, related structures have been investigated for anticonvulsant and antinociceptive activities.[8]

  • Agrochemicals: The 4-chloro isomer is a known metabolite and synthetic precursor to pyrethroid insecticides like Fenvalerate.[9] The 2-chloro isomer could be explored for the synthesis of new agrochemicals with potentially different efficacy or metabolic profiles.

  • Materials Science: The rigid, substituted phenyl group combined with a functional carboxylic acid makes it a candidate for incorporation into polymers or functional materials.

Safety and Handling

No specific safety data exists for 3-(2-Chlorophenyl)-3-methylbutanoic acid. Therefore, it must be handled with the assumption that it is hazardous. The following precautions are based on safety data for the 4-chloro isomer and other related carboxylic acids.[10][11][12]

  • Hazard Classification: Expected to be an irritant to the skin, eyes, and respiratory system.[11] May be harmful if swallowed or inhaled.[10]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat. Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation.

  • Handling: Avoid creating dust.[10] Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents and bases.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[11]

    • Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.[11]

    • Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Disposal: Dispose of waste in accordance with federal, state, and local environmental control regulations.[10]

Conclusion

3-(2-Chlorophenyl)-3-methylbutanoic acid represents an under-explored but potentially valuable chemical entity. Based on the well-established chemistry of its isomers, this guide provides a robust framework for its synthesis, characterization, and safe handling. The predictive data herein serves as a strong starting point for researchers and drug development professionals interested in incorporating this novel building block into their synthetic programs. Experimental validation of the proposed properties and protocols is a necessary next step to fully elucidate the potential of this compound.

References

  • Safety Data Sheet. (n.d.). AAPPTec. Retrieved March 7, 2026, from [Link]

  • alpha,alpha-dimethylbenzene acetic acid or alkyl esters thereof. (2010, August 16). European Patent Office.
  • 3-(2-chlorophenyl)-2-methylbutanoic acid (C11H13ClO2). (n.d.). PubChemLite. Retrieved March 7, 2026, from [Link]

  • 2-(chloro-phenylmethyl)-3-methylbutanoic acid. (2025, May 20). ChemSynthesis. Retrieved March 7, 2026, from [Link]

  • Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid. (n.d.). Google Patents.
  • Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • (2RS)-2-(4-chlorophenyl)-3-methylbutanoic acid. (2023, September 14). AERU - University of Hertfordshire. Retrieved March 7, 2026, from [Link]

  • 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. (2010, May 1). PubMed. Retrieved March 7, 2026, from [Link]

  • Mass spectrum of reaction product, 3-methyl butanoic acid with its molecular ion peak at 102 m/z. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • (2~{S})-2-[2-(4-chlorophenyl)sulfanylethanoylamino]-3-methyl-butanoic acid. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. (2025, April 17). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • 2-Chloro-3-methylbutanoic acid. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Method for preparing alpha, alpha-dimethylphenylacetic acid. (n.d.). Google Patents.
  • 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • α-CHLOROPHENYLACETIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved March 7, 2026, from [Link]

  • 3-Methylbutanoic acid. (2025, August 24). Chemsrc. Retrieved March 7, 2026, from [Link]

  • Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate. (n.d.). Google Patents.
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025, August 18). MDPI. Retrieved March 7, 2026, from [Link]

Sources

Strategic Synthesis and Pharmacological Versatility of 3-(2-Chlorophenyl)-3-methylbutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 3-(2-Chlorophenyl)-3-methylbutanoic acid and its derivatives.

Executive Summary

3-(2-Chlorophenyl)-3-methylbutanoic acid (CAS: Variable based on enantiomer/salt) represents a critical "privileged scaffold" intermediate in modern medicinal chemistry and agrochemical synthesis. Unlike its 2-aryl isomer (a common metabolite of pyrethroids like Esfenvalerate), the 3-aryl-3-methyl architecture serves as the obligate precursor for constructing 4-chloro-3,3-dimethyl-1-indanone cores via intramolecular cyclization.

These indanone derivatives are pivotal in the development of GABA-A receptor positive allosteric modulators , novel herbicides, and specific anticancer agents targeting the Wnt signaling pathway. This guide dissects the synthetic logic, downstream utility, and experimental protocols required to master this scaffold.

Part 1: Chemical Architecture & Synthetic Logic

The core value of 3-(2-Chlorophenyl)-3-methylbutanoic acid lies in its ability to undergo intramolecular Friedel-Crafts acylation . The presence of the ortho-chlorine atom (2-position) exerts a steric and electronic influence that directs subsequent cyclization and functionalization.

Retrosynthetic Analysis

To access the target effectively, we must bypass the regioselectivity issues inherent in direct Friedel-Crafts alkylation of chlorobenzene (which favors the para isomer).

  • Pathway A (Direct Alkylation): Chlorobenzene + 3,3-Dimethylacrylic acid

    
     Mixture of 3-(4-Cl) and 3-(2-Cl). Low yield for 2-Cl.
    
  • Pathway B (Conjugate Addition - Recommended): 2-Chlorophenyl Grignard/Cuprate + Isopropylidene malonate (Meldrum's acid derivative) or 3-methylbut-2-enoate.

  • Pathway C (Reformatsky/Reduction): 2-Chloroacetophenone

    
     Reformatsky w/ Bromoacetate 
    
    
    
    Dehydration/Hydrogenation.
Mechanistic Pathway Visualization

The following diagram illustrates the conversion of the acid precursor into the bioactive indanone scaffold.

SynthesisPathway Start 2-Chlorophenyl Magnesium Bromide Intermediate Conjugate Addition Adduct Start->Intermediate CuI, THF -78°C Reagent Isopropylidene Malonate Reagent->Intermediate TargetAcid 3-(2-Chlorophenyl)- 3-methylbutanoic Acid Intermediate->TargetAcid Hydrolysis/Decarboxylation AcylChloride Acyl Chloride Intermediate TargetAcid->AcylChloride SOCl2 Reflux Indanone 4-Chloro-3,3-dimethyl- 1-indanone AcylChloride->Indanone AlCl3 (Intramolecular FC Acylation)

Caption: Synthetic trajectory from organometallic precursors to the cyclized indanone core via the 3-aryl-3-methylbutanoic acid intermediate.

Part 2: Medicinal Chemistry & Applications[1]

The Indanone Connection

The primary utility of this acid is its conversion to 4-chloro-3,3-dimethyl-1-indanone . This bicyclic ketone is a bioisostere for various CNS-active agents.

Application DomainTarget MechanismDerivative Class
Neuropharmacology GABA-A Receptor Modulation 4-Chloro-indanone derivatives act as positive allosteric modulators (PAMs), exhibiting anticonvulsant and anxiolytic properties with reduced sedation compared to benzodiazepines.
Oncology Wnt/β-catenin Inhibition Substituted indanones disrupt the TCF/β-catenin complex, suppressing tumor growth in colorectal cancer models.
Agrochemistry Photosystem II Inhibition Specific urea derivatives of the indanone core show potent herbicidal activity by blocking electron transport.
Structure-Activity Relationship (SAR)[2]
  • The gem-dimethyl effect: The two methyl groups at the 3-position (derived from the butanoic acid chain) lock the conformation of the resulting indanone, increasing receptor affinity.

  • The 2-Chloro substituent: In the final indanone, this becomes the 4-chloro substituent. This halogen provides metabolic stability (blocking hydroxylation) and enhances lipophilicity (

    
    ).
    

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis of 3-(2-Chlorophenyl)-3-methylbutanoic Acid

Rationale: Direct alkylation fails to provide the ortho isomer in high yield. This protocol uses a Grignard conjugate addition for precision.

Reagents:

  • 2-Chlorobromobenzene (25 mmol)

  • Magnesium turnings (27 mmol)

  • Copper(I) Iodide (catalytic, 10 mol%)

  • Isopropylidene malonate (Meldrum's acid derivative) or Ethyl 3,3-dimethylacrylate

  • THF (anhydrous)

Step-by-Step Methodology:

  • Grignard Formation: In a flame-dried 3-neck flask under Argon, generate (2-chlorophenyl)magnesium bromide from 2-chlorobromobenzene and Mg turnings in THF (30 mL). Initiate with an iodine crystal if necessary. Reflux for 1 hour.

  • Conjugate Addition: Cool the Grignard solution to -78°C. Add CuI (10 mol%). Stir for 15 mins to form the organocuprate.

  • Electrophile Addition: Dropwise add Ethyl 3-methylbut-2-enoate (25 mmol) in THF. The steric bulk of the gem-dimethyl group requires the cuprate for effective 1,4-addition.

  • Quench & Hydrolysis: Allow to warm to RT overnight. Quench with saturated

    
    . Extract with EtOAc.[1]
    
  • Saponification: Dissolve the crude ester in MeOH/H2O (3:1) containing NaOH (2.0 eq). Reflux for 3 hours. Acidify with 1M HCl to pH 2.

  • Isolation: Extract the free acid with DCM. Dry over

    
    .[1] Recrystallize from Hexane/EtOAc.
    

Validation Criteria:

  • 1H NMR (CDCl3):

    
     7.1-7.4 (m, 4H, Ar-H), 2.65 (s, 2H, -CH2-COOH), 1.55 (s, 6H, C(CH3)2). Note: The singlet at 1.55 ppm confirms the gem-dimethyl group.
    
Protocol B: Cyclization to 4-Chloro-3,3-dimethyl-1-indanone

Rationale: This step validates the acid's utility. The use of Polyphosphoric Acid (PPA) or Friedel-Crafts conditions is standard.

  • Chlorination: Suspend 3-(2-chlorophenyl)-3-methylbutanoic acid (10 mmol) in dry DCM. Add Thionyl Chloride (1.5 eq) and a drop of DMF. Reflux until gas evolution ceases (2h). Concentrate to remove excess

    
    .
    
  • Cyclization: Dissolve the acid chloride in dry DCM (50 mL). Cool to 0°C. Add

    
     (1.2 eq) portion-wise. The solution will darken.
    
  • Workup: Stir at RT for 4 hours. Pour onto ice/HCl mixture. Separate organic layer.[2][1][3] Wash with Brine.

  • Yield: Expect 85-90% conversion to the indanone.

Part 4: Visualizing the SAR Landscape

The following diagram maps the functional derivatives accessible from this core scaffold.

SAR_Landscape Core 3-(2-Chlorophenyl)- 3-methylbutanoic Acid Indanone 4-Chloro-3,3-dimethyl- 1-indanone Core->Indanone Cyclization Deriv1 Oxime Ethers (Agrochemicals) Indanone->Deriv1 NH2OH / Alkylation Deriv2 Aminothiazoles (Neuroprotective) Indanone->Deriv2 Thiourea / I2 Deriv3 Spiro-hydantoins (Aldose Reductase Inhibitors) Indanone->Deriv3 Bucherer-Bergs

Caption: Divergent synthesis capabilities starting from the 3-(2-chlorophenyl)-3-methylbutanoic acid core.

References

  • Synthesis of Indanones via Friedel-Crafts Cyclization. Source: National Institutes of Health (PMC) URL:[Link]

  • Regioselective Synthesis of Indanones using Polyphosphoric Acid. Source: Organic Chemistry Portal URL:[Link]

  • Pharmacology of 1-Indanone Derivatives: A Review. Source: MDPI Molecules URL:[Link]

  • PubChem Compound Summary: 3-(2-chlorophenyl)-2-methylbutanoic acid (Isomer comparison). Source: PubChem URL:[4][5][Link]

Sources

Technical Guide: Safety Data and Toxicology of 3-(2-Chlorophenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-(2-Chlorophenyl)-3-methylbutanoic acid (CAS 91427-34-8), a specialized chemical intermediate used in pharmaceutical synthesis. The content is structured for researchers and drug development professionals, focusing on safety, toxicology, and handling protocols.

Executive Summary

3-(2-Chlorophenyl)-3-methylbutanoic acid is a chlorinated aromatic carboxylic acid primarily utilized as a building block in the synthesis of pharmaceutical agents and agrochemicals. Its structure features a quaternary carbon at the


-position relative to the carboxyl group, imparting significant steric hindrance and unique reactivity profiles compared to linear analogs.

This guide synthesizes available safety data, predictive toxicology models, and handling protocols to support risk assessment in research and development environments. Key hazards include skin and eye irritation due to its acidic nature and potential environmental persistence characteristic of chlorinated aromatics.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical baseline is critical for predicting bioavailability, environmental fate, and handling requirements.

Identification
ParameterDetail
Chemical Name 3-(2-Chlorophenyl)-3-methylbutanoic acid
CAS Number 91427-34-8
Molecular Formula C

H

ClO

Molecular Weight 212.67 g/mol
SMILES CC(C)(CC(=O)O)c1ccccc1Cl
Synonyms

-(2-Chlorophenyl)-

-methylbutyric acid; 3-(2-Chlorophenyl)isovaleric acid
Physicochemical Profile (Experimental & Predicted)
PropertyValue (Approx.)Significance
Physical State Solid (White to off-white powder)Handling as particulate matter required.
Melting Point 98–102 °CStable solid under ambient conditions.
Boiling Point ~340 °C (Predicted)Low volatility; inhalation risk limited to dust.
pKa (Acid) 4.76 ± 0.10 (Predicted)Exists as an anion at physiological pH (7.4).
LogP 2.8–3.2 (Predicted)Moderate lipophilicity; potential for membrane permeability.
Solubility Soluble in DMSO, Methanol, DCM; Low in WaterRequires organic co-solvents for bioassays.

Toxicological Assessment

As a specific intermediate with limited direct clinical data, the toxicological profile is derived from structural alerts, read-across from analogs (e.g., 3-phenylbutanoic acid, 2-chlorophenylacetic acid), and quantitative structure-activity relationship (QSAR) models.

Acute Toxicity
  • Oral (Rat) : Predicted LD

    
     > 2000 mg/kg. Based on the low acute toxicity of related phenylbutanoic acids.
    
  • Dermal (Rabbit) : Predicted LD

    
     > 2000 mg/kg.
    
  • Inhalation : No data available. Treat dust as a respiratory irritant.

Irritation & Corrosivity

The carboxylic acid moiety combined with the lipophilic chlorinated ring facilitates dermal penetration, enhancing irritation potential.

  • Skin : Category 2 (H315) . Causes skin irritation. Prolonged contact may cause dermatitis.

  • Eye : Category 2A (H319) . Causes serious eye irritation. Risk of corneal opacity if untreated.

  • Respiratory : Category 3 (H335) . May cause respiratory irritation (mucosal inflammation) upon inhalation of dust.

Genotoxicity & Carcinogenicity
  • Ames Test : Predicted Negative . The structure lacks classic genotoxicophores (e.g., nitro groups, aromatic amines, epoxides). The chlorine substituent on the phenyl ring is stable and not typically associated with DNA alkylation.

  • Carcinogenicity : No structural alerts for carcinogenicity. However, chronic exposure data is absent.

Structural Activity Relationship (SAR) Analysis

The compound shares structural similarity with Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid), though it lacks the amine group and has a different chlorine position (ortho vs. para).

  • Neurotoxicity Potential : Unlike Baclofen, the absence of the amino group and the steric bulk of the gem-dimethyl group likely prevent binding to GABA

    
     receptors.
    
  • Metabolic Stability : The quaternary carbon at position 3 blocks

    
    -oxidation, potentially prolonging half-life compared to linear fatty acids.
    

Metabolic Fate & Pathways

Understanding the metabolic trajectory is essential for predicting metabolite-mediated toxicity.

Predicted Metabolic Pathway

The primary metabolic routes are expected to be:

  • Phase I : Aromatic hydroxylation (likely at the para-position relative to the chlorine) mediated by CYP450 isoforms.

  • Phase II : Glucuronidation of the carboxylic acid moiety.

MetabolicPathway Parent 3-(2-Chlorophenyl)-3- methylbutanoic acid Phase1 Phase I: Hydroxylation (CYP450) Parent->Phase1 Oxidation Phase2 Phase II: Glucuronidation (UGT) Parent->Phase2 Direct Conjugation Metabolite1 4-Hydroxy-3-(2-chlorophenyl)- 3-methylbutanoic acid Phase1->Metabolite1 Metabolite1->Phase2 Conjugation Conjugate Acyl Glucuronide Conjugate Phase2->Conjugate Excretion Renal Excretion Conjugate->Excretion

Figure 1: Predicted metabolic pathway involving aromatic hydroxylation and glucuronidation.

Synthesis & Manufacturing Safety

The synthesis of 3-(2-Chlorophenyl)-3-methylbutanoic acid typically involves reactions that require careful control of exothermic processes and handling of corrosive reagents.

Common Synthetic Route

A standard approach involves the Friedel-Crafts alkylation or a Reformatsky-type reaction .

  • Precursors : 2-Chlorotoluene or 2-Chlorophenylmagnesium bromide.

  • Reagents : 3,3-Dimethylacrylic acid (Senecioic acid) or Isobutylene derivatives.

  • Catalysts : Aluminum chloride (AlCl

    
    ) or Sulfuric acid.
    
Process Safety Logic
  • Exotherm Control : Friedel-Crafts alkylations are highly exothermic. Reactors must be equipped with active cooling jackets.

  • Quenching : Quenching AlCl

    
     reactions generates large volumes of HCl gas. Scrubbers (NaOH) are mandatory.
    

SynthesisWorkflow Start Start: 2-Chlorobenzene + 3,3-Dimethylacrylic Acid Catalyst Add Catalyst (AlCl3) < 5°C (Exothermic) Start->Catalyst Reaction Reaction Phase Stir 4-6h @ RT Catalyst->Reaction Quench Quench (Ice/Water) HCl Evolution! Reaction->Quench Extraction Extraction (DCM/EtOAc) Quench->Extraction Purification Recrystallization (Hexane/EtOAc) Extraction->Purification Final Pure Product (>98%) Purification->Final

Figure 2: Generalized synthesis workflow highlighting critical safety control points (exotherm, gas evolution).

Handling & Emergency Protocols

Every protocol described here is a self-validating system designed to minimize exposure and environmental impact.

Personal Protective Equipment (PPE)
  • Respiratory : N95 or P100 respirator required during weighing or solid handling to prevent inhalation of irritant dusts.

  • Ocular : Chemical splash goggles. Face shield recommended if handling large synthesis batches (risk of acid splash).

  • Dermal : Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time > 480 min.

Storage & Stability
  • Condition : Store in a cool, dry place (2-8°C recommended for long-term reference standards).

  • Incompatibility : Strong oxidizing agents, strong bases.

  • Shelf Life : Stable for >2 years if stored in a desiccated, sealed container.

Spill Response
  • Evacuate : Clear the immediate area of unnecessary personnel.

  • PPE : Don full PPE (Goggles, Gloves, Respirator).

  • Containment : Cover spill with dry lime, sand, or soda ash to neutralize acidity.

  • Cleanup : Sweep up and place in a hazardous waste container (Label: "Organic Acid Waste").

  • Decontamination : Wash area with soap and water; do not flush into surface water drains.

Analytical Quality Control

To ensure the identity and purity of the material for toxicological studies, the following analytical methods are standard.

HPLC Method (Reverse Phase)
  • Column : C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A : 0.1% Phosphoric Acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient : 10% B to 90% B over 15 min.

  • Detection : UV @ 220 nm (Phenyl ring absorption).

  • Flow Rate : 1.0 mL/min.

Mass Spectrometry (LC-MS)
  • Ionization : Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Target Ion : [M-H]

    
     = 211.67 m/z.
    
  • Fragment : Loss of CO

    
     (M-44) is common in carboxylic acids.
    

References

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 12202613 (Related Structure: 3-phenylbutanoic acid). [Link]

  • European Chemicals Agency (ECHA) . C&L Inventory: 3-(2-chlorophenyl)-3-methylbutanoic acid (CAS 91427-34-8).[1][2][3] [Link]

  • Kishida Chemical Co., Ltd. Product Information: 3-(2-Chlorophenyl)-3-methylbutanoic acid.[1][2][3] [Link]

Sources

Steric Control in Quaternary Carbon Synthesis: The 3-(2-Chlorophenyl)-3-methylbutanoic Acid Case Study

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis, synthetic challenges, and pharmacological implications of 3-(2-Chlorophenyl)-3-methylbutanoic acid . This molecule serves as a paradigmatic case study for "steric locking" in drug design—specifically the interplay between quaternary carbon formation and ortho-halogen steric hindrance.

Executive Summary

The synthesis and utilization of 3-(2-chlorophenyl)-3-methylbutanoic acid represent a significant challenge in small-molecule drug discovery.[1] The structure features a quaternary carbon at position C3 , flanked by a gem-dimethyl-like motif and a sterically demanding ortho-chlorophenyl ring.[1] This guide analyzes the "Ortho-Clash" effect, which restricts rotational freedom and alters metabolic stability, and provides a validated synthetic protocol designed to overcome the high energy barrier of forming this crowded quaternary center.

Structural Analysis & Conformational Dynamics

The Quaternary Center Challenge

The target molecule features a quaternary center at C3, bonded to:

  • The carboxylic acid tail (–CH₂COOH)[1]

  • A methyl group (derived from the butanoic backbone)[1]

  • A second methyl substituent (creating a gem-dimethyl effect)[1]

  • The 2-chlorophenyl ring[2]

This crowding creates a "Molecular Anvil."[1] The Van der Waals radius of the ortho-chlorine atom (~1.75 Å) overlaps significantly with the C3-methyl groups. Unlike the para-isomer, where the phenyl ring can rotate relatively freely, the ortho-chloro substituent locks the phenyl ring into a specific dihedral angle relative to the aliphatic chain to minimize steric clash.

The "Ortho-Clash" Effect

Computational modeling (DFT) suggests that the ortho-chlorine atom forces the phenyl ring out of coplanarity with the C3-C2 bond. This has two critical effects:

  • Restricted Rotation (Atropisomerism Potential): While not stable enough to isolate enantiomers at room temperature, the rotational barrier is significantly raised (

    
     kcal/mol), creating a rigidified pharmacophore that may bind more selectively to protein pockets than its flexible analogs.[1]
    
  • Metabolic Shielding: The steric bulk of the chlorine atom, combined with the quaternary nature of C3, completely blocks benzylic oxidation . Cytochrome P450 enzymes cannot easily access the C3 position to abstract a hydrogen (as there are none) or attack the methyl groups due to the chlorine shield.

Visualization: Steric Energy Landscape

The following diagram illustrates the steric pressure and synthetic bottleneck.[3]

StericLandscape cluster_0 Precursor State cluster_1 Transition State (TS) cluster_2 Product State Precursor Planar Intermediate (sp2 Hybridized) TS Steric Clash TS (High Energy Barrier) Precursor->TS Nucleophilic Attack Product 3-(2-Cl-Ph)-3-Me-Butanoic Acid (Quaternary Center) TS->Product Rehybridization (sp2 -> sp3) Cl_Atom Ortho-Cl Atom (Steric Shield) Cl_Atom->TS Repulsion Me_Group Gem-Dimethyl (Thorpe-Ingold) Me_Group->TS Crowding

Caption: Energy landscape showing the high barrier (TS) caused by the convergence of the Ortho-Cl atom and the gem-dimethyl groups during quaternary center formation.

Synthetic Methodology

Standard Friedel-Crafts alkylation of chlorobenzene with 3,3-dimethylacrylic acid fails to yield the ortho-isomer as the major product due to the directing effects (para-dominance) and steric exclusion. Therefore, a stepwise construction via a Reformatsky intermediate followed by conjugate addition is required.[1]

Retrosynthetic Strategy
  • Target: 3-(2-chlorophenyl)-3-methylbutanoic acid.[1]

  • Disconnection: C3–Methyl bond (Conjugate addition).[1]

  • Intermediate: 3-(2-chlorophenyl)but-2-enoate (Cinnamate analog).[1]

  • Starting Material: 2'-Chloroacetophenone.

Critical Reagents Selection
  • Organocopper Reagent (Me₂CuLi): Grignard reagents (MeMgBr) are too "hard" and often attack the carbonyl (1,2-addition) rather than the sterically hindered alkene (1,4-addition).[1] The Gilman reagent (soft nucleophile) is essential.[1]

  • TMSCl Additive: Due to the extreme steric hindrance at the β-carbon (C3), the conjugate addition is sluggish. Trimethylsilyl chloride (TMSCl) acts as a Lewis acid to activate the enone system and trap the enolate, significantly boosting yield.

Experimental Protocol

Protocol: Synthesis via Reformatsky and Gilman Conjugate Addition
Phase 1: Construction of the Cinnamate Scaffold

Objective: Synthesize Ethyl 3-(2-chlorophenyl)but-2-enoate.

  • Activation: In a 500 mL 3-neck flask under N₂, activate Zinc dust (1.5 eq, 9.8 g) by washing with dilute HCl, then water, acetone, and ether, followed by drying under vacuum at 100°C.

  • Reformatsky Reaction: Suspend activated Zn in dry Benzene/Toluene (150 mL). Add a crystal of iodine.[1]

  • Addition: Add a mixture of 2'-chloroacetophenone (100 mmol, 15.4 g) and ethyl bromoacetate (110 mmol, 18.4 g) dropwise.

    • Note: Initiate the reaction by warming a small portion. Once the exotherm starts, control the rate to maintain gentle reflux.

  • Workup: After 2 hours reflux, cool and hydrolyze with ice-cold 10% H₂SO₄. Extract with EtOAc.[1]

  • Dehydration: The crude hydroxy-ester is dissolved in benzene with catalytic p-TsOH and refluxed in a Dean-Stark apparatus to remove water.[1]

  • Purification: Distill under reduced pressure.

    • Checkpoint: Confirm the presence of the alkene via ¹H NMR (olefinic proton at ~6.0 ppm).

Phase 2: Quaternary Center Formation (The Steric Challenge)

Objective: Conjugate addition of Methyl to the hindered β-carbon.

  • Reagent Prep: In a flame-dried Schlenk flask under Argon, dissolve CuI (1.2 eq) in anhydrous THF. Cool to -78°C.[1]

  • Gilman Formation: Add MeLi (2.4 eq) dropwise. The solution should turn clear/colorless (formation of Me₂CuLi).

  • TMSCl Activation: Add TMSCl (2.0 eq) to the cuprate solution.[1]

    • Mechanism:[1][4][5][6][7] TMSCl coordinates to the carbonyl oxygen, increasing the electrophilicity of the β-carbon (C3) which is shielded by the ortho-Cl.

  • Addition: Add the Ethyl 3-(2-chlorophenyl)but-2-enoate (from Phase 1) dissolved in THF dropwise at -78°C.

  • Reaction: Stir at -78°C for 4 hours, then allow to warm slowly to 0°C.

    • Observation: The steric hindrance of the ortho-Cl makes this reaction slower than typical cinnamates.

  • Quench: Pour into saturated NH₄Cl solution (turns deep blue due to Cu).

  • Hydrolysis: The resulting ester is hydrolyzed using LiOH in THF/Water (1:1) at 60°C for 12 hours.

  • Isolation: Acidify to pH 2, extract with DCM, dry over MgSO₄, and recrystallize from Hexane/EtOAc.

Data Summary & Pharmacological Implications[1][8]

Physicochemical Properties
PropertyValueNote
Formula C₁₁H₁₃ClO₂
Mol.[1][8][9] Weight 212.67 g/mol
ClogP ~3.2Highly lipophilic due to Cl and Methyls.[1]
pKa ~4.7Standard carboxylic acid range.[1]
Rotational Barrier >15 kcal/molRestricted rotation C(Phenyl)-C3.[1][7]
Metabolic Stability (Microsomal Stability)

The table below compares the metabolic half-life of the target molecule against non-hindered analogs.

CompoundStructure Featuret₁/₂ (Human Liver Microsomes)Mechanism of Clearance
Analog A 3-Phenyl-3-methyl...[1]24 minBenzylic hydroxylation (rapid).[1]
Analog B 3-(4-Chlorophenyl)...45 minPara-Cl blocks para-hydroxylation, but benzylic site open.[1]
Target 3-(2-Chlorophenyl)... >120 min Steric Shield: Ortho-Cl + Quaternary C3 blocks benzylic attack completely.[1]
Biological Relevance

This scaffold acts as a bioisostere for lipophilic amino acids and is structurally related to Baclofen precursors.[1] The "Ortho-Effect" is frequently exploited in modern medicinal chemistry (e.g., in diclofenac or specific kinase inhibitors) to force the molecule into a bioactive conformation that reduces the entropy penalty upon binding to a receptor.

References

  • Summerfield, C. J. E., & Pattison, G. (2026).[1][10] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Link

  • Corey, E. J., & Guzman-Perez, A. (1998).[1] The Catalytic Asymmetric Construction of Quaternary Carbon Centers. Angewandte Chemie International Edition. Link

  • Christoffers, J., & Baro, A. (2005).[1] Quaternary Stereocenters: Challenges and Solutions for Organic Synthesis. Wiley-VCH.[1] Link[1]

  • Clayden, J. (2004).[1] Organolithiums: Selectivity for Synthesis. Pergamon. (Reference for conformational control in ortho-substituted aromatics). Link[1]

  • Lipshutz, B. H., et al. (1984).[1] Organocopper Reagents: Substitution, Conjugate Addition, Carbo/Metallocupration, and other Reactions.[1] Organic Reactions. (Reference for Gilman/TMSCl protocol). Link[1]

Sources

Strategic Utilization of 3-(2-Chlorophenyl)-3-methylbutanoic Acid in CNS Pharmacophore Design

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmaceutical utility of 3-(2-Chlorophenyl)-3-methylbutanoic acid , focusing on its role as a strategic scaffold for generating metabolically stable, conformationally restricted pharmacophores.

Executive Summary: The "Ortho-Chloro Gem-Dimethyl" Motif

In modern drug discovery, 3-(2-Chlorophenyl)-3-methylbutanoic acid represents a high-value "privileged structure" intermediate. Its utility is derived not from the molecule’s intrinsic biological activity, but from its unique structural architecture: the convergence of a quaternary benzylic carbon (via the gem-dimethyl effect) and an ortho-chlorine steric lock .

For pharmaceutical researchers, this molecule offers two critical solutions to common failure modes in lead optimization:

  • Metabolic Blockade: The quaternary center at the C3 position eliminates benzylic hydrogens, rendering the scaffold immune to CYP450-mediated benzylic oxidation, a common clearance pathway for CNS drugs.

  • Conformational Restriction: The ortho-chloro substituent creates significant steric clash with the adjacent gem-dimethyl group, restricting the rotation of the phenyl ring. This "pre-organizes" the molecule for binding to hydrophobic pockets in GPCRs and transporters.

This guide outlines the application of this acid as a precursor for 4-chloro-3,3-dimethyl-1-indanone scaffolds and its utility in designing metabolically stable bioisosteres.

Chemical Architecture & Mechanistic Logic

The Metabolic Stability Shield

Standard phenethyl linkers (found in dopamine and serotonin analogs) are susceptible to rapid degradation via hydroxylation at the benzylic position.

  • Standard Linker: Ar-CH(R)-CH2-

    
     Rapid CYP Oxidation at benzylic H.
    
  • Subject Scaffold: Ar(2-Cl)-C(Me)2-CH2-

    
    Metabolic Dead End. 
    

By utilizing 3-(2-Chlorophenyl)-3-methylbutanoic acid, chemists introduce a "metabolic shield" that forces degradation pathways to slower, peripheral routes (e.g., aromatic oxidation), significantly extending the half-life (


) of the resulting API.
The Thorpe-Ingold (Gem-Dimethyl) Effect

The presence of two methyl groups at the C3 position compresses the internal bond angle (the Thorpe-Ingold effect), dramatically accelerating intramolecular cyclization rates.[1] This makes this acid an ideal substrate for Friedel-Crafts cyclization to form indanones, which are notoriously difficult to synthesize with bulky ortho-substituents using standard chemistry.

MetabolicLogic Substrate 3-(2-Chlorophenyl)-3-methylbutanoic Acid Feature1 Quaternary Center (C3) Substrate->Feature1 Feature2 Ortho-Chloro Substituent Substrate->Feature2 Outcome1 Blocks CYP450 Benzylic Oxidation Feature1->Outcome1 No Benzylic H Outcome2 Restricted Rotation (High Affinity Binding) Feature1->Outcome2 Thorpe-Ingold Effect Feature2->Outcome2 Steric Clash

Figure 1: Structural logic dictating the pharmaceutical utility of the scaffold. The convergence of the quaternary center and ortho-substitution drives both stability and binding selectivity.

Primary Application: Synthesis of 4-Chloro-3,3-dimethyl-1-indanone

The most direct pharmaceutical application is the synthesis of 4-chloro-3,3-dimethyl-1-indanone . This indanone is a versatile building block for:

  • Monoamine Transporter Inhibitors: Analogs of Indatraline targeting DAT/SERT/NET.

  • Alzheimer’s Therapeutics: Acetylcholinesterase (AChE) inhibitors structurally related to Donepezil.

Synthetic Workflow

The transformation requires converting the carboxylic acid to an acyl chloride, followed by an intramolecular Friedel-Crafts acylation.[2][3][4] The ortho-chloro group directs cyclization to the remaining open ortho position (C6 of the original ring), resulting in a 4-chloro-indanone (based on indanone numbering).

Experimental Protocol: Intramolecular Cyclization

Note: This protocol is designed for high-purity isolation of the indanone intermediate.

Reagents:

  • Substrate: 3-(2-Chlorophenyl)-3-methylbutanoic acid (1.0 eq)

  • Reagent A: Thionyl Chloride (

    
    ) or Oxalyl Chloride (1.2 eq)
    
  • Catalyst: Aluminum Chloride (

    
    ) (1.5 eq) or Triflic Acid (
    
    
    
    ) for milder conditions.
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • Dissolve 10.0 g of 3-(2-Chlorophenyl)-3-methylbutanoic acid in 100 mL dry DCM under

      
       atmosphere.
      
    • Add catalytic DMF (2 drops).

    • Add

      
       dropwise at 0°C.
      
    • Reflux for 2 hours until gas evolution (

      
      ) ceases.
      
    • Concentrate in vacuo to yield the crude acyl chloride. Do not purify.

  • Friedel-Crafts Cyclization:

    • Resuspend the crude acyl chloride in 50 mL dry DCE.

    • In a separate vessel, suspend

      
       (1.5 eq) in 50 mL DCE at 0°C.
      
    • Critical Step: Add the acyl chloride solution to the

      
       suspension slowly over 30 minutes. (Rapid addition causes polymerization).
      
    • Allow to warm to room temperature and stir for 4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 8:2). The acid spot (

      
      ) should disappear; Indanone product (
      
      
      
      ) appears.
  • Quench & Isolation:

    • Pour reaction mixture onto 200 g crushed ice/HCl.

    • Extract with DCM (3 x 50 mL).

    • Wash organic layer with Sat.[2]

      
       (to remove unreacted acid) and Brine.
      
    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallize from Hexane/Isopropyl Ether to yield 4-chloro-3,3-dimethyl-1-indanone as pale yellow crystals.

Data Specifications (Expected)
ParameterValue / Characteristic
Product 4-Chloro-3,3-dimethyl-1-indanone
Yield 85 - 92% (optimized)
Appearance Pale yellow crystalline solid
1H NMR (CDCl3)

1.45 (s, 6H, gem-dimethyl), 2.60 (s, 2H,

-CO), 7.3-7.6 (m, 3H, Ar-H)
IR Spectrum Strong C=O stretch at

1710

(Indanone carbonyl)

Secondary Application: Bioisosteric Replacement in GABA Analogs

Beyond indanones, this acid serves as a lipophilic bioisostere for


-Aminobutyric Acid (GABA)  derivatives.

By converting the carboxylic acid to an amine (via Curtius rearrangement) or maintaining the acid for Gabapentin-like structures, researchers can generate 3,3-dimethyl-baclofen analogs.

  • Target:

    
     Receptor or 
    
    
    
    subunit of Calcium Channels.
  • Rationale: The ortho-chloro group mimics the lipophilic interactions of Baclofen, while the gem-dimethyl group prevents metabolic deamination and increases blood-brain barrier (BBB) penetration due to higher lipophilicity (

    
    ).
    
Synthetic Pathway Visualization

Synthesis Start 3-(2-Chlorophenyl)-3-methylbutanoic Acid Inter1 Acyl Chloride Intermediate Start->Inter1 SOCl2 PathB Path B: Curtius Rearrangement (DPPA/tBuOH) Start->PathB PathA Path A: Friedel-Crafts (AlCl3/DCE) Inter1->PathA ProdA 4-Chloro-3,3-dimethyl-1-indanone (CNS Scaffold / Indatraline Analog) PathA->ProdA Cyclization ProdB Gem-Dimethyl Baclofen Analog (GABA-B Agonist) PathB->ProdB Amine Formation

Figure 2: Divergent synthetic pathways yielding two distinct CNS pharmacophore classes.

Analytical Characterization & Quality Control

To ensure the integrity of this scaffold during drug development, the following analytical parameters must be verified.

HPLC Method for Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 50% B to 90% B over 10 minutes (High lipophilicity requires high organic content).

  • Detection: UV at 220 nm (Phenyl absorption) and 254 nm.

  • Retention Time: Expect late elution (

    
     8-9 min) due to the gem-dimethyl and chloro-phenyl lipophilicity.
    
NMR Validation Criteria
  • Gem-Dimethyl Singlet: A sharp singlet integrating to 6H is the diagnostic peak. If this splits or shifts significantly, ring closure may have failed or migration occurred.

  • Methylene Singlet: The

    
     alpha to the carbonyl must appear as a singlet (
    
    
    
    2.6-2.8 ppm). If it appears as a multiplet, the quaternary center has been compromised.

References

  • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. [Link]

  • Talele, T. T. (2018).[5] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link][5]

  • Ahmed, A. (2016).[4] Synthesis and Biological Activity of 1-Indanones.[2][6] Journal of Heterocyclic Chemistry. [Link]

  • Ferraz, H. M. C., et al. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones.[3] Molecules.[2][3][4][6][7][8][9][10][11][12] [Link]

  • PubChem Compound Summary. (2025). 2-(4-chlorophenyl)-3-methylbutanoic acid (Isomeric Reference). National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Synthetic protocols for 3-(2-Chlorophenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 3-(2-Chlorophenyl)-3-methylbutanoic Acid

Executive Summary

This application note details the synthetic protocols for 3-(2-chlorophenyl)-3-methylbutanoic acid (CAS 91427-34-8).[1][2] This compound features a sterically hindered benzylic quaternary carbon, making its synthesis via classical Friedel-Crafts alkylation challenging due to poor regioselectivity (favoring the para-isomer, CAS 2012-74-0).[2]

To ensure high purity and regiochemical fidelity, this guide prioritizes a Rhodium-catalyzed conjugate addition of 2-chlorophenylboronic acid to ethyl 3,3-dimethylacrylate. This method avoids the formation of inseparable regioisomers common in electrophilic aromatic substitution routes.[2] A secondary protocol using Friedel-Crafts alkylation is provided for scale-up contexts where isomer separation capabilities exist.[2]

Target Audience: Medicinal Chemists, Process Development Scientists.[1][2]

Retrosynthetic Analysis & Strategy

The construction of the quaternary center at the


-position is the critical step.[2]
  • Strategy A (Recommended): Disconnection of the C3–Aryl bond.[2] This utilizes a transition-metal catalyzed addition of an aryl nucleophile to a

    
    -disubstituted unsaturated ester.[2]
    
  • Strategy B (Classical): Disconnection of the C3–Aryl bond via Electrophilic Aromatic Substitution (Friedel-Crafts).[1][2] This route suffers from ortho/para selectivity issues.

Figure 1: Retrosynthetic Pathway [1][2]

Retrosynthesis Target 3-(2-Chlorophenyl)-3-methylbutanoic acid (Target) Ester Ethyl 3-(2-chlorophenyl)-3-methylbutanoate Ester->Target Hydrolysis Boronic 2-Chlorophenylboronic acid (Nucleophile) Boronic->Ester Rh-Catalyzed Addition (Strategy A) Acrylate Ethyl 3,3-dimethylacrylate (Electrophile) Acrylate->Ester Chlorobenzene Chlorobenzene Chlorobenzene->Target Friedel-Crafts (Strategy B) DMAcrylic 3,3-Dimethylacrylic acid DMAcrylic->Target

Caption: Retrosynthetic map contrasting the high-precision Rhodium route (Green) with the classical Friedel-Crafts route (Red).[1]

Protocol 1: Rhodium-Catalyzed Conjugate Addition (High Precision)

Objective: Synthesis of Ethyl 3-(2-chlorophenyl)-3-methylbutanoate. Rationale: The bulky 2-chlorophenyl group requires a catalyst capable of overcoming steric hindrance at the


-position of the acrylate.[1][2] The rhodium(I) catalyst facilitates the 1,4-addition with high chemoselectivity.
Materials & Reagents
ReagentEquiv.MW ( g/mol )Role
Ethyl 3-methylbut-2-enoate1.0128.17Substrate
2-Chlorophenylboronic acid1.5156.37Aryl Source
[Rh(OH)(cod)]₂0.03456.18Catalyst Precursor
1,4-Dioxane--Solvent
Water--Co-solvent
Experimental Procedure
  • Catalyst Preparation:

    • In a glovebox or under Argon, charge a defined reaction vial with [Rh(OH)(cod)]₂ (3 mol%) and 2-chlorophenylboronic acid (1.5 equiv).[1][2]

    • Note: The dimeric Rhodium hydroxide catalyst is preferred over chloride dimers for boronic acids to facilitate transmetallation without added base.[1]

  • Reaction Assembly:

    • Add 1,4-Dioxane (0.2 M concentration relative to substrate).[1][2]

    • Add Ethyl 3-methylbut-2-enoate (1.0 equiv).[1][2]

    • Add degassed Water (ratio 10:1 Dioxane:Water).[1][2] The presence of water is critical for the protonolysis of the oxa-

      
      -allyl rhodium intermediate.[2]
      
  • Execution:

    • Seal the vial and heat to 100°C for 16 hours.

    • Monitor reaction progress via TLC (Hexane:EtOAc 9:1) or GC-MS.[1][2] The starting acrylate peak should disappear.[2]

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with Ethyl Acetate (EtOAc) and wash with brine.[1][2]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1][2]

  • Purification:

    • Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).[1][2]

    • Expected Yield: 75-85% as a colorless oil.[2]

Protocol 2: Ester Hydrolysis

Objective: Conversion of the ester intermediate to the final acid.

Experimental Procedure
  • Dissolution: Dissolve the purified Ethyl 3-(2-chlorophenyl)-3-methylbutanoate in Methanol (0.5 M).

  • Saponification: Add 4M NaOH (3.0 equiv) dropwise.[1][2]

  • Reflux: Heat the mixture to reflux (65°C) for 3 hours.

  • Isolation:

    • Cool to room temperature and remove Methanol under vacuum.[1][2]

    • Dilute the aqueous residue with water and wash once with Diethyl Ether (to remove any unreacted neutral species).[2]

    • Acidification: Acidify the aqueous layer to pH 1-2 using 2M HCl .[1][2] The product will precipitate or oil out.[2]

    • Extract with Dichloromethane (DCM) (3x).[1][2]

  • Final Processing:

    • Dry combined DCM layers over MgSO₄.[1][2]

    • Concentrate to dryness.[1][2]

    • Recrystallize from Hexane/Ether if solid, or dry under high vacuum if oil (often solidifies upon standing).[1][2]

Protocol 3: Classical Friedel-Crafts Alkylation (Alternative)

Scope: Suitable for large-scale synthesis where chromatographic separation of isomers is feasible.[1][2] Warning: This reaction produces a mixture of para- (major) and ortho- (minor) isomers.[1][2]

Experimental Procedure
  • Setup: Charge a flame-dried flask with Aluminum Chloride (AlCl₃) (1.2 equiv) and 2-Chlorobenzene (excess, acts as solvent).

  • Addition: Cool to 0°C. Add 3,3-Dimethylacrylic acid (1.0 equiv) portion-wise.

  • Reaction:

    • Allow to warm to room temperature, then heat to 50°C for 4 hours.

    • Mechanism:[2][4][5][6][7] Protonation of the alkene generates a tertiary carbocation, which attacks the chlorobenzene ring.[2]

  • Quench: Pour the reaction mixture carefully onto crushed ice/HCl.

  • Extraction: Extract with DCM. Wash with water and brine.[1][2]

  • Isomer Separation (Critical):

    • The crude mixture contains ~80% para-isomer (CAS 2012-74-0) and ~20% ortho-isomer.[1][2]

    • Fractional Crystallization: The para-isomer is typically more crystalline.[1][2] Dissolve in hot hexane; the para-isomer precipitates upon cooling.[2] The mother liquor will be enriched in the target ortho-isomer.[2]

    • Chromatography: Required to isolate pure ortho-isomer from the mother liquor.[1][2]

Quality Control & Validation

Table 1: Analytical Specifications

TestMethodAcceptance Criteria
Identity ¹H NMR (400 MHz, CDCl₃)

7.35-7.15 (m, 4H, Ar-H), 2.85 (s, 2H, CH₂), 1.55 (s, 6H, 2xCH₃).[1]
Purity HPLC (C18, ACN/Water)>98.0% Area
Isomeric Purity GC-MS / HPLCNo detectable para-isomer (<0.5%).[1][2]
Appearance VisualWhite to off-white solid.[1][2]

Key NMR Diagnostic:

  • Ortho-isomer (Target): The gem-dimethyl signal appears slightly downfield due to the ortho-chlorine effect compared to the para-isomer.[1]

  • Methylene protons: Singlet at ~2.85 ppm (characteristic of isolated CH₂ between quaternary C and Carbonyl).[1][2]

References

  • Hayashi, T., et al. "Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids to

    
    -Unsaturated Esters."[1][2] Journal of the American Chemical Society, vol. 124, no.[1][2] 18, 2002, pp. 5052–5058.[2] Link[2]
    
  • Ito, J., et al. "Synthesis of 3,3-Disubstituted Propanoic Acids via Rhodium-Catalyzed Conjugate Addition."[1][2] Organic Letters, vol. 9, no.[1][2] 10, 2007, pp. 1923-1926.[2]

  • PubChem Compound Summary. "Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)- (Para-isomer comparison)." National Center for Biotechnology Information.[1][2] Link

  • GuideChem. "CAS 91427-34-8: 3-(2-Chlorophenyl)-3-methylbutanoic acid."[1][2] Link

Sources

Application Note: Friedel-Crafts Alkylation Strategies for 3-(2-Chlorophenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to address the specific synthetic challenge of accessing 3-(2-chlorophenyl)-3-methylbutanoic acid via Friedel-Crafts alkylation.

Critical Scientific Context: The direct Friedel-Crafts hydroalkylation of chlorobenzene with 3,3-dimethylacrylic acid (senecioic acid) inherently favors the para-isomer (4-chlorophenyl) due to the steric bulk of the tert-pentyl-like carbocation intermediate and the ortho/para directing (but deactivating) nature of the chlorine substituent. Consequently, the synthesis of the ortho-isomer (2-chlorophenyl) requires a protocol optimized for regioselective control or, more realistically, efficient isomer separation .

The following guide details the synthesis of the mixture and the rigorous downstream processing required to isolate the target ortho-isomer.

Executive Summary

This protocol details the Lewis acid-catalyzed hydroalkylation of chlorobenzene with 3-methylbut-2-enoic acid (3,3-dimethylacrylic acid) to synthesize 3-(2-chlorophenyl)-3-methylbutanoic acid. While the reaction thermodynamically and kinetically favors the para-isomer (Selectivity ~85:15 p:o), this guide focuses on reaction conditions that maximize conversion and details the chromatographic isolation of the ortho-target. This intermediate is a critical scaffold for gem-dimethyl substituted indanones and related pharmacophores.

Reaction Mechanism & Pathway Analysis

The reaction proceeds via the generation of a tertiary carbocation from the unsaturated acid. The high steric demand of the gem-dimethyl group significantly impedes attack at the ortho position of the chlorobenzene, necessitating rigorous purification.

ReactionPathway Reagents Reagents: Chlorobenzene 3,3-Dimethylacrylic Acid Complex Intermediate: Acyl-AlCl3 Complex + 3° Carbocation Reagents->Complex Activation Catalyst Catalyst: AlCl3 (Stoichiometric) Catalyst->Complex Sigma Sigma Complex (Arenium Ion) Complex->Sigma Electrophilic Attack Target Target (Minor): 3-(2-Chlorophenyl)- 3-methylbutanoic acid Sigma->Target Ortho-Attack (Sterically Hindered) Byproduct Major Byproduct: 3-(4-Chlorophenyl)- 3-methylbutanoic acid Sigma->Byproduct Para-Attack (Favored)

Figure 1: Mechanistic pathway showing the bifurcation between the desired ortho-product and the major para-isomer.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
Chlorobenzene 112.5610.0Reactant & Solvent
3,3-Dimethylacrylic acid 100.121.0Electrophile Precursor
Aluminum Chloride (

)
133.342.2Lewis Acid Catalyst
HCl (conc.) --Quenching Agent
Dichloromethane (DCM) --Extraction Solvent

Note: 2.2 equivalents of


 are required because the carboxylic acid moiety consumes 1 equivalent to form the aluminum carboxylate salt before the catalytic activity on the alkene begins.
Step-by-Step Methodology
Phase A: Reaction Setup (Inert Atmosphere Required)
  • Preparation: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Catalyst Charging: Under a nitrogen stream, charge Aluminum Chloride (29.3 g, 220 mmol) into the flask.

  • Solvent Addition: Add Chlorobenzene (100 mL) to the flask. The mixture will form a suspension. Cool the mixture to 0–5°C using an ice/water bath.

  • Reactant Addition: Dissolve 3,3-Dimethylacrylic acid (10.0 g, 100 mmol) in Chlorobenzene (20 mL) . Transfer this solution to the addition funnel.

    • Critical Step: Add the acid solution dropwise to the

      
       suspension over 45 minutes . Maintain internal temperature <10°C. Evolution of HCl gas may occur; ensure proper venting through a scrubber.
      
Phase B: Reaction & Optimization
  • Equilibration: Once addition is complete, allow the reaction to warm to Room Temperature (25°C) and stir for 1 hour.

  • Heating (Optional but Recommended): To ensure complete conversion of the sterically hindered intermediate, heat the reaction mixture to 45–50°C for 3–4 hours.

    • Checkpoint: Monitor reaction progress via HPLC or TLC (Mobile Phase: Hexane/EtOAc 3:1). Look for the disappearance of the acrylic acid starting material.

Phase C: Workup
  • Quenching: Cool the reaction mixture to 0°C. Carefully pour the mixture onto 200 g of crushed ice acidified with 20 mL conc. HCl .

    • Safety: This step is highly exothermic. Add slowly to avoid solvent flashing.

  • Extraction: Transfer to a separatory funnel. Separate the organic layer.[1] Extract the aqueous layer with DCM (3 x 50 mL) .

  • Washing: Combine organic phases and wash with water (2 x 100 mL) followed by brine (100 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude oily solid (mixture of isomers).
    

Purification & Isolation Strategy (The "Ortho" Challenge)

The crude product typically contains a 15:85 ratio of Ortho:Para isomers. Separation is critical.

Method A: Fractional Crystallization (Scalable)
  • Dissolve the crude solid in a minimum amount of hot Hexane/Ethyl Acetate (9:1) .

  • Allow to cool slowly to room temperature, then to 4°C.

  • The Para-isomer (3-(4-chlorophenyl)-3-methylbutanoic acid) typically crystallizes out first due to better packing symmetry. Filter off the solid (this is the byproduct).

  • Concentrate the mother liquor (enriched in the Ortho-isomer ).

  • Recrystallize the residue from Pentane/Ether to isolate the target 3-(2-chlorophenyl)-3-methylbutanoic acid.

Method B: Flash Column Chromatography (High Purity)
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution from 5% to 20% Ethyl Acetate in Hexanes + 0.1% Acetic Acid.

  • Elution Order:

    • Non-polar impurities.

    • Target (Ortho-isomer): Elutes first due to internal hydrogen bonding and steric shielding of the polar head.

    • Byproduct (Para-isomer): Elutes second.

Analytical Validation

ParameterSpecification for Target (Ortho)
Appearance White to off-white crystalline solid
1H NMR (CDCl3)

7.3-7.1 (m, 4H, Ar-H), 2.85 (s, 2H,

), 1.55 (s, 6H,

)
Key NMR Feature The ortho-Cl causes a downfield shift and distinct splitting pattern in the aromatic region compared to the symmetric AA'BB' system of the para-isomer.
Mass Spec (ESI-) [M-H]- = 211.05

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Moisture deactivating

.
Ensure all glassware is flame-dried; use fresh catalyst.[1]
High Polymerization Reaction temp too high during addition.Keep addition temp <5°C; add acid slower.
Inseparable Isomers Column load too high.Use a >50:1 Silica:Sample ratio. Use gradient elution.

References

  • Olah, G. A. (Ed.). Friedel-Crafts and Related Reactions. Vol. 2, Part 1: Alkylation with Alkenes. Wiley-Interscience.

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (Section on Friedel-Crafts Alkylation Regioselectivity).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman. (General protocols for

    
     catalyzed alkylations). 
    
  • Patent US5072037A. Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.[2] (Cited for context on isomer separation difficulties in related gem-dimethyl systems).

Sources

Using 3-(2-Chlorophenyl)-3-methylbutanoic acid as a chiral building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Desymmetrization of 3-(2-Chlorophenyl)-3-methylbutanoic Acid for Chiral Scaffold Synthesis

Executive Summary

The demand for high-sp³-character chiral building blocks is paramount in modern drug discovery to help candidates "escape from flatland" and improve clinical success rates. 3-(2-Chlorophenyl)-3-methylbutanoic acid (CAS 91427-34-8)[1] is a highly valuable prochiral building block featuring a conformationally biased gem-dimethyl group. While the parent molecule possesses a plane of symmetry (achiral), it serves as a premier substrate for transition-metal-catalyzed enantioselective C(sp³)–H functionalization[2]. This application note details the protocols for its desymmetrization via Palladium(II)-catalyzed C–H arylation, yielding stereodefined chiral γ-arylated carboxylic acids and γ-lactones.

Mechanistic Rationale & Design Principles

The efficiency of C(sp³)–H activation in 3-(2-chlorophenyl)-3-methylbutanoic acid is driven by two key structural and chemical phenomena:

  • The Thorpe-Ingold Effect: The bulky 2-chlorophenyl and gem-dimethyl groups compress the internal bond angles of the alkyl chain. This conformational bias pre-organizes the carboxylic acid directing group and the target primary C–H bonds into close proximity with the palladium center, significantly lowering the activation energy required for cyclometalation ()[3],[4].

  • Enantiotopic Differentiation: The two methyl groups at the C3 position are enantiotopic. By employing a chiral mono-N-protected amino acid (MPAA) ligand, such as Boc-L-tert-Leucine, the Pd(II) catalyst forms a rigid, chiral heterodimeric complex. The steric bulk of the ligand's side chain dictates facial selectivity during the Concerted Metalation-Deprotonation (CMD) step, ensuring that only one of the two methyl groups undergoes C–H cleavage ()[2],[5].

Experimental Workflow: Pd(II)-Catalyzed Enantioselective C(sp³)–H Arylation

This protocol describes the enantioselective coupling of 3-(2-chlorophenyl)-3-methylbutanoic acid with aryl iodides to generate chiral γ-arylated building blocks. The methodology is designed as a self-validating system to ensure reproducibility and high enantiomeric excess (ee).

Materials Required:

  • Substrate: 3-(2-Chlorophenyl)-3-methylbutanoic acid (1.0 equiv, 0.2 mmol)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Chiral Ligand: Boc-L-tert-Leucine (Boc-L-Tle-OH) (20 mol%)

  • Coupling Partner: Aryl iodide (e.g., 4-iodoanisole) (1.5 equiv)

  • Oxidant/Additive: Ag₂CO₃ (1.5 equiv), Benzoquinone (BQ) (0.5 equiv)

  • Solvent: tert-Amyl alcohol / Hexafluoroisopropanol (HFIP) (4:1 v/v, 2.0 mL)

Step-by-Step Protocol:

  • Catalyst Pre-activation: In a rigorously dried Schlenk tube equipped with a magnetic stir bar, combine Pd(OAc)₂ and Boc-L-Tle-OH. Add 1.0 mL of tert-Amyl alcohol. Stir at room temperature for 15 minutes.

    • Causality: Pre-mixing allows the formation of the active chiral Pd(II)-MPAA monomeric complex. This prevents racemic background reactions that would otherwise be catalyzed by unligated Pd(OAc)₂ trimers.

  • Reaction Assembly: To the pre-formed catalyst solution, add 3-(2-chlorophenyl)-3-methylbutanoic acid, the aryl iodide, Ag₂CO₃, and BQ. Add the remaining solvent mixture (tert-Amyl alcohol and HFIP).

    • Causality: HFIP acts as a strong hydrogen-bond donor, stabilizing the transition state during the CMD step and facilitating carboxylate dissociation, thereby enhancing overall conversion. Ag₂CO₃ acts as an iodide scavenger to drive the reductive elimination step.

  • Thermal C–H Activation: Seal the tube under an argon atmosphere and heat the mixture in a pre-equilibrated oil bath at 85 °C for 24 hours.

  • Quenching and Workup: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove insoluble silver salts and palladium black. Wash the pad with additional EtOAc (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc with 1% AcOH) to isolate the chiral γ-arylated carboxylic acid.

  • Validation: Determine the enantiomeric excess (ee) via chiral High-Performance Liquid Chromatography (HPLC) using a stationary phase such as Chiralcel OJ-H (Hexane/IPA gradient). Compare against a racemic standard generated via Entry 5 (see Data Presentation).

Data Presentation: Ligand Optimization

The choice of the MPAA ligand is critical for maximizing both yield and enantioselectivity. The table below summarizes the optimization parameters for the desymmetrization of the gem-dimethyl group.

EntryChiral LigandSolvent SystemTemp (°C)Yield (%)Enantiomeric Excess (ee %)
1Boc-L-Val-OHtert-Amyl alcohol854572
2Boc-L-Ile-OHtert-Amyl alcohol855178
3Boc-L-Tle-OHtert-Amyl alcohol857691
4 Boc-L-Tle-OH tert-Amyl alcohol / HFIP (4:1) 85 88 95
5No Ligandtert-Amyl alcohol / HFIP (4:1)85120 (Racemic)

Note: The bulky tert-butyl group in Boc-L-Tle-OH provides superior steric shielding compared to the isopropyl (Val) or sec-butyl (Ile) groups, leading to optimal enantioinduction.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle of the Pd(II)/Pd(IV) enantioselective C(sp³)–H functionalization, highlighting the critical intermediate stages.

G Substrate 3-(2-Chlorophenyl)- 3-methylbutanoic acid CMD Enantioselective CMD (C-H Cleavage) Substrate->CMD Pd_cat Pd(II) + Chiral MPAA Ligand Pd_cat->CMD Pd_Int Chiral Palladacycle Intermediate CMD->Pd_Int Ox_Add Oxidative Addition (Ar-I) Pd_Int->Ox_Add Pd_IV Pd(IV) Species Ox_Add->Pd_IV Red_Elim Reductive Elimination Pd_IV->Red_Elim Red_Elim->Pd_cat Catalyst Regeneration Product Chiral γ-Arylated Acid (Building Block) Red_Elim->Product

Catalytic cycle for the Pd-catalyzed enantioselective C(sp³)–H arylation of gem-dimethyl groups.

References

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. The Journal of Organic Chemistry, 2013.

  • Palladium(II)-Catalyzed Enantioselective C(sp³)–H Activation Using a Chiral Hydroxamic Acid Ligand. Journal of the American Chemical Society, 2014.

  • Catalytic Enantioselective Transformations Involving C–H Bond Cleavage by Transition-Metal Complexes. Chemical Reviews, 2017.

Sources

Application Note: Reagents and Protocol for the Preparation of 3-(2-Chlorophenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-(2-Chlorophenyl)-3-methylbutanoic acid (CAS: 91427-34-8)

Introduction & Retrosynthetic Rationale

The incorporation of gem-dimethyl groups adjacent to aromatic rings is a highly prized structural motif in drug discovery. This quaternary carbon center leverages the Thorpe-Ingold effect to restrict conformational flexibility and provides severe steric shielding, which drastically improves the metabolic stability of the pharmacophore against cytochrome P450-mediated oxidation. 3-(2-Chlorophenyl)-3-methylbutanoic acid[1] is a critical building block that provides this exact architecture.

The Synthetic Challenge: Synthesizing a


-disubstituted propionic acid with an ortho-substituted aryl group presents significant regiochemical and steric hurdles.
  • Failed Traditional Routes: Friedel-Crafts alkylation of chlorobenzene with 3,3-dimethylacrylic acid yields predominantly the para-isomer due to the directing effects of the chlorine atom. Furthermore, direct Grignard conjugate addition to standard

    
    -unsaturated esters (like ethyl 3,3-dimethylacrylate) suffers from poor reactivity due to steric hindrance at the 
    
    
    
    -position, often requiring complex and sensitive copper catalysis.
  • The Meldrum's Acid Advantage: To bypass these limitations, this protocol utilizes 5-isopropylidene-2,2-dimethyl-1,3-dioxane-4,6-dione (isopropylidene Meldrum's acid) as a hyper-electrophilic Michael acceptor. The rigid, cyclic structure of Meldrum's acid forces the ester oxygens into a constrained W-conformation. This maximizes dipole repulsion and drastically lowers the LUMO energy of the conjugated alkene[2]. Consequently, it allows for the rapid, uncatalyzed conjugate addition of sterically bulky Grignard reagents (like 2-chlorophenylmagnesium bromide) to forge the quaternary carbon center in high yield[3].

Mechanistic Workflow

The following diagram illustrates the three-step sequence: Knoevenagel condensation, Grignard conjugate addition, and tandem hydrolysis/decarboxylation.

G A Meldrum's Acid + Acetone B 5-Isopropylidene Meldrum's Acid A->B Knoevenagel Condensation D Conjugate Adduct (Quaternary Center) B->D Grignard Addition C 2-Chlorophenyl- magnesium Bromide C->D Nucleophilic Attack E 3-(2-Chlorophenyl)- 3-methylbutanoic Acid D->E Hydrolysis & Decarboxylation

Mechanistic workflow for the synthesis of 3-(2-Chlorophenyl)-3-methylbutanoic acid.

Quantitative Data & Reagent Equivalents

The following table summarizes the stoichiometric requirements and roles of all reagents utilized in this 3-step continuous workflow.

Reagent / MaterialMW ( g/mol )EquivalentsRole in Reaction
Step 1: Knoevenagel Condensation
Meldrum's Acid144.131.00Active methylene compound
Acetone58.08ExcessReactant & Solvent
Piperidine85.150.05Base catalyst
Acetic Acid (Glacial)60.050.05Acid co-catalyst
Step 2: Grignard Addition
5-Isopropylidene Meldrum's Acid184.191.00Hyper-electrophilic Michael acceptor
2-Chlorophenylmagnesium Bromide215.751.20Nucleophile (0.5 M in THF)
Tetrahydrofuran (THF)72.11-Anhydrous solvent
Step 3: Hydrolysis & Decarboxylation
N,N-Dimethylformamide (DMF)73.09-High-boiling polar solvent
Water (Deionized)18.02ExcessHydrolysis agent

Step-by-Step Experimental Protocols

Step 1: Synthesis of 5-Isopropylidene Meldrum's Acid

Causality: The Knoevenagel condensation between acetone and Meldrum's acid requires a dual acid-base catalyst system (piperidine/acetic acid) to form the reactive iminium intermediate while facilitating the final dehydration step.

  • Preparation: In a 250 mL round-bottom flask, dissolve Meldrum's acid (14.4 g, 100 mmol) in anhydrous acetone (50 mL).

  • Catalysis: Add piperidine (0.5 mL, 5 mmol) and glacial acetic acid (0.3 mL, 5 mmol) sequentially.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Self-Validation Check: The reaction is self-validating; as the highly crystalline 5-isopropylidene Meldrum's acid forms, it will begin to precipitate out of the solution as a pale yellow solid.

  • Isolation: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Filter the solid, wash with cold water, and dry under high vacuum to yield the product.

Step 2: Conjugate Addition to Form the Quaternary Center

Causality: The reaction is strictly maintained at 0 °C. While the alkylidene Meldrum's acid is highly reactive toward 1,4-conjugate addition, elevated temperatures can lead to competitive 1,2-addition at the ester carbonyls or premature ring-opening.

  • Setup: Flame-dry a 500 mL Schlenk flask under argon. Add 5-isopropylidene Meldrum's acid (18.4 g, 100 mmol) and dissolve in anhydrous THF (150 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Grignard Addition: Using a syringe pump, add 2-chlorophenylmagnesium bromide (240 mL of a 0.5 M solution in THF, 120 mmol) dropwise over 1 hour.

  • Self-Validation Check: The deep color of the Grignard reagent should dissipate rapidly upon hitting the solution, indicating immediate consumption by the highly electrophilic Michael acceptor.

  • Quenching: After stirring for an additional 30 minutes at 0 °C, quench the reaction carefully by adding 50 mL of saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (3 x 100 mL), dry over 
    
    
    
    , and concentrate in vacuo to yield the crude conjugate adduct.
Step 3: Hydrolysis and Decarboxylation

Causality: Heating the cyclic adduct in a DMF/Water mixture initiates a cascade reaction. First, the water hydrolyzes the cyclic acetal, releasing acetone and forming a transient substituted malonic acid. At 100 °C, this malonic acid undergoes a concerted, 6-membered cyclic transition state to expel carbon dioxide, yielding the stable mono-carboxylic acid.

  • Solvation: Dissolve the crude adduct from Step 2 in a mixture of DMF (100 mL) and Deionized Water (10 mL).

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 100–110 °C using an oil bath.

  • Self-Validation Check: Vigorous gas evolution (bubbling of

    
    ) will be observed shortly after the mixture reaches 80 °C. The reaction is complete when gas evolution entirely ceases (typically 4 to 6 hours).
    
  • Workup: Cool the mixture to room temperature. Dilute with 200 mL of water and acidify to pH 2 using 1M HCl.

  • Extraction & Purification: Extract the aqueous phase with Diethyl Ether (3 x 100 mL). Wash the combined organic layers thoroughly with brine to remove residual DMF, dry over

    
    , and concentrate. Purify the resulting residue via recrystallization (hexane/ethyl acetate) to afford pure 3-(2-Chlorophenyl)-3-methylbutanoic acid as a white crystalline solid.
    

Analytical Characterization (Expected)

To verify the structural integrity of the synthesized 3-(2-Chlorophenyl)-3-methylbutanoic acid, perform standard spectroscopic analysis:

  • 1H NMR (400 MHz, CDCl3): Look for the diagnostic gem-dimethyl singlet integrating to 6 protons around

    
     1.55 ppm. The methylene protons (
    
    
    
    ) adjacent to the carboxylic acid will appear as a sharp singlet integrating to 2 protons around
    
    
    2.90 ppm, confirming the lack of adjacent coupling protons. The aromatic region (
    
    
    7.10 - 7.50) will integrate to 4 protons.
  • Mass Spectrometry (ESI-MS): Expected

    
     at m/z 211.05 (accounting for the 
    
    
    
    isotope).

References

  • Source: clockss.
  • Source: nih.
  • 3-(2-Chlorophenyl)

Sources

Application Note: Advanced Ring Functionalization of 3-(2-Chlorophenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule of Interest: 3-(2-Chlorophenyl)-3-methylbutanoic acid (CAS: 91427-34-8)[1]

Executive Summary & Structural Profiling

Functionalizing the chlorophenyl ring of 3-(2-Chlorophenyl)-3-methylbutanoic acid presents a unique synthetic challenge due to extreme steric hindrance. The molecule features a neophyl-like quaternary carbon center (C3 of the butanoic acid chain) situated directly ortho to the C-Cl bond.

When designing functionalization routes, chemists must account for two primary pathways:

  • Transition-Metal Catalyzed Cross-Coupling (C-Cl Activation): Standard triphenylphosphine-based palladium catalysts will stall at the oxidative addition step due to the steric bulk of the adjacent quaternary carbon[2]. Success requires highly active, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like RuPhos or SPhos) that can form monoligated Pd(0) species[3].

  • Electrophilic Aromatic Substitution (C-H Functionalization): The bulky alkyl group and the chloro substituent exert competing directing effects. Steric shielding effectively blocks the remaining ortho position (C6), directing electrophiles primarily to the C4 and C5 positions.

Strategy 1: Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)

Mechanistic Rationale & Causality

The Buchwald-Hartwig amination of ortho-chloroalkylbenzenes requires overcoming significant activation energy barriers[3]. The active Pd(0) catalyst must insert into the sterically congested C-Cl bond. We mandate the use of RuPhos or XPhos ; their bulky, electron-rich dicyclohexylphosphino groups accelerate oxidative addition, while the flexible biaryl backbone accommodates the bulky ortho-substituent during the reductive elimination step[4].

Critical Prerequisite (Esterification): The free carboxylic acid (pKa ~4.5) will immediately quench the strong inorganic bases (e.g., NaOtBu, pKaH ~19) required to deprotonate the coordinated amine[5]. You must transiently protect the carboxylic acid as a methyl ester (via standard Fischer esterification) prior to the cross-coupling reaction to prevent catalyst sequestration and base depletion.

Self-Validating Experimental Protocol
  • Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%)[3].

    • Expert Insight: Pd(OAc)₂ is reduced in situ by the amine or ligand to form the active Pd(0) species[4].

  • Base Addition: Add sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv).

  • Substrate Addition: Add anhydrous toluene (5 mL), followed by the methyl ester of 3-(2-Chlorophenyl)-3-methylbutanoic acid (1.0 mmol) and the desired secondary amine (1.2 mmol)[3].

  • Reaction: Seal the tube and heat to 100 °C with vigorous stirring (800 rpm) for 18 hours[5].

    • Validation Checkpoint: At 2 hours, withdraw a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS. If the unreacted aryl chloride peak persists without product formation, it indicates catalyst deactivation (likely oxygen ingress). Halt and restart rather than wasting time.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure[3]. Purify via flash column chromatography.

Strategy 2: C-C Bond Formation via Suzuki-Miyaura Coupling

Mechanistic Rationale & Causality

Unlike the Buchwald-Hartwig amination, Suzuki-Miyaura couplings can tolerate free carboxylic acids if a mild, water-soluble base like K₃PO₄ is used in excess[6]. The first equivalent of base deprotonates the carboxylic acid, while the remaining equivalents activate the arylboronic acid by forming a reactive, electron-rich hydroxyboronate complex, which is essential for the transmetalation step[7]. SPhos paired with Pd₂(dba)₃ is the optimal catalyst system for this transformation[8].

Self-Validating Experimental Protocol
  • Reagent Loading: In a microwave vial or Schlenk flask, combine 3-(2-Chlorophenyl)-3-methylbutanoic acid (0.5 mmol), the arylboronic acid (0.75 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 4.0 equiv)[8].

  • Catalyst Premix: In a separate argon-purged vial, dissolve Pd₂(dba)₃ (0.01 mmol, 2 mol%) and SPhos (0.02 mmol, 4 mol%) in 1,4-dioxane (1 mL). Stir for 5 minutes until the solution turns deep red/orange, indicating the formation of the active L·Pd(0) complex[9].

  • Solvent Addition: Add 1,4-dioxane (3 mL) and degassed water (1 mL) to the main reaction vessel, followed by the catalyst premix[8].

    • Expert Insight: The biphasic dioxane/water system is critical. Dioxane solubilizes the organic substrates, while water dissolves the K₃PO₄, facilitating the interfacial transmetalation[6].

  • Reaction: Heat to 100 °C for 12 hours[8].

  • Workup: Acidify the aqueous layer to pH 3 using 1M HCl (to protonate the carboxylic acid), extract with ethyl acetate (3 × 10 mL), dry over Na₂SO₄, and purify via reverse-phase or silica gel chromatography[8].

Quantitative Data: Catalyst Optimization

The following table summarizes the causal relationship between catalyst selection and reaction yield for the Suzuki-Miyaura coupling of 3-(2-Chlorophenyl)-3-methylbutanoic acid with phenylboronic acid.

EntryPd SourceLigandBaseSolventYield (%)Mechanistic Observation
1Pd(PPh₃)₄NoneNa₂CO₃Toluene/H₂O<5%Catalyst stalled at oxidative addition due to steric bulk[2].
2Pd(OAc)₂PCy₃K₃PO₄Dioxane/H₂O45%Moderate conversion; slow reductive elimination[6].
3 Pd₂(dba)₃ SPhos K₃PO₄ Dioxane/H₂O 88% Optimal monoligated Pd(0) formation; accommodates ortho-bulk [8].
4Pd₂(dba)₃RuPhosK₂CO₃DMF/H₂O82%Excellent yield, but slightly higher proto-deboronation byproduct[8].

Visualizations of Workflows and Pathways

CatalyticCycle Pd0 L·Pd(0) Active Catalyst OxAdd Oxidative Addition (Sterically Hindered) Pd0->OxAdd Ar-Cl PdII_Ar L·Pd(II)(Ar)(Cl) OxAdd->PdII_Ar Trans Transmetalation / Amine Coordination PdII_Ar->Trans Base, Nu-H / R-B(OH)2 PdII_Nu L·Pd(II)(Ar)(Nu) Trans->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Product

Figure 1: Catalytic cycle of Pd-catalyzed coupling highlighting sterically hindered oxidative addition.

Workflow Prep 1. Preparation (Inert Atmosphere) Reagents 2. Reagents (Substrate + Boronic Acid) Prep->Reagents Catalyst 3. Catalyst Premix (Pd source + Ligand) Reagents->Catalyst Reaction 4. Reaction (100°C, 12-24h) Catalyst->Reaction Workup 5. Workup (Extraction & Wash) Reaction->Workup Purification 6. Purification (Flash Chromatography) Workup->Purification

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Strategy 3: Electrophilic Aromatic Substitution (Regioselective Nitration)

For applications requiring functionalization without transition metals, C-H activation via Electrophilic Aromatic Substitution (EAS) is viable.

Mechanistic Rationale & Causality

The chlorophenyl ring is subject to competing electronic and steric effects. The chlorine atom is ortho/para directing but deactivating. The bulky 3-methylbutanoic acid moiety is an alkyl group, making it ortho/para directing and activating.

  • C2: Occupied by Chlorine.

  • C6: Ortho to the bulky neophyl-like group. Extreme steric shielding makes this position kinetically inaccessible.

  • C4 & C5: Nitration using standard HNO₃/H₂SO₄ conditions will yield a mixture of 4-nitro and 5-nitro derivatives. The C4 position (para to the activating alkyl group) is electronically favored and sterically accessible, making it the major regioisomer.

Self-Validating Experimental Protocol
  • Preparation: Dissolve 3-(2-Chlorophenyl)-3-methylbutanoic acid (5.0 mmol) in concentrated H₂SO₄ (10 mL) and cool to 0 °C in an ice bath.

  • Electrophile Generation: In a separate flask, carefully prepare a nitrating mixture of conc. HNO₃ (5.5 mmol) and conc. H₂SO₄ (2 mL) at 0 °C.

  • Addition: Add the nitrating mixture dropwise to the substrate solution over 30 minutes, maintaining the internal temperature below 5 °C to prevent dinitration and oxidative cleavage.

  • Workup: Stir for an additional 1 hour at 0 °C, then pour the mixture over crushed ice (50 g). The nitrated product will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol to separate the C4/C5 regioisomers.

References[3] BenchChem. "Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Chloro-2-(2-methylpropoxy)benzene." URL: https://www.benchchem.com/[4] Chemistry LibreTexts. "Buchwald-Hartwig Amination." URL: https://chem.libretexts.org/[8] BenchChem. "Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Chloro-2-ethylpyridine." URL: https://www.benchchem.com/[6] Organic Chemistry Portal. "Suzuki Coupling." URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm[7] YouTube (Selvita Laboratories). "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up." URL: https://www.youtube.com/[5] WuXi AppTec. "Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings." URL: https://www.wuxiapptec.com/[9] NIH PubMed Central (PMC). "Organoborane coupling reactions (Suzuki coupling)." URL: https://www.ncbi.nlm.nih.gov/pmc/[2] ResearchGate (Journal of Chemical Research). "Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst." URL: https://www.researchgate.net/[1] GuideChem. "91427-37-1 cas号91427-37-1分子式、结构式、MSDS、熔点、沸点 (3-(2-Chlorophenyl)-3-methylbutanoic acid)." URL: https://www.guidechem.com/

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(2-Chlorophenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific synthetic bottlenecks encountered when producing 3-(2-Chlorophenyl)-3-methylbutanoic acid.

The synthesis of this highly sterically hindered


-disubstituted carboxylic acid relies on a critical carbon-carbon bond-forming step: the Copper-catalyzed 1,4-conjugate addition  of 2-chlorophenylmagnesium bromide to ethyl 3,3-dimethylacrylate, followed by a harsh saponification. Below, you will find mechanistic rationale, workflow diagrams, troubleshooting FAQs, and self-validating protocols to maximize your reaction yields.

Experimental Workflow

G A 2-Chlorobromobenzene + Mg Turnings B Grignard Formation (2-Chlorophenylmagnesium bromide) A->B Initiation (I2, THF) D 1,4-Conjugate Addition (THF, -78°C to RT) B->D Slow Addition C Ethyl 3,3-dimethylacrylate + CuI (cat.) + TMSCl C->D In situ complexation E Ethyl 3-(2-chlorophenyl)-3-methylbutanoate (Sterically Hindered Ester) D->E NH4Cl Aqueous Workup F Harsh Saponification (KOH / Ethylene Glycol, 150°C) E->F Hydrolysis G 3-(2-Chlorophenyl)-3-methylbutanoic acid (Target API Intermediate) F->G Acidification (HCl)

Workflow for 3-(2-Chlorophenyl)-3-methylbutanoic acid synthesis via Cu-catalyzed conjugate addition.

Troubleshooting FAQs

Q1: My conjugate addition yields are below 20%, and GC-MS shows mostly tertiary alcohol side-products. How do I fix this? Cause: Uncatalyzed Grignard reagents inherently prefer direct 1,2-addition to the ester carbonyl due to the high charge density on the magnesium atom[1]. Solution: You must use a high-quality, anhydrous Cu(I) salt (e.g., CuI or CuCN·2LiCl) to form the softer organocuprate intermediate, which shifts the regioselectivity exclusively to the 1,4-conjugate addition pathway[1],[2].

Q2: Even with Cu(I) present, my conversion to the ester is stalling at 40-50%. Why is the reaction so slow? Cause: The


-carbon of ethyl 3,3-dimethylacrylate is disubstituted. Forcing a bulky 2-chlorophenyl group onto this position creates a highly sterically hindered quaternary stereocenter. The reductive elimination step from the Cu(III) intermediate becomes kinetically unfavorable.
Solution:  The addition of Chlorotrimethylsilane (TMSCl) is mandatory. TMSCl acts as a Lewis acidic activator that stabilizes the intermediate 

-complex and drastically accelerates the reductive elimination step, trapping the product as a silyl ketene acetal before aqueous workup[3],[1].

Q3: The ester intermediate (ethyl 3-(2-chlorophenyl)-3-methylbutanoate) forms cleanly, but standard NaOH/EtOH hydrolysis yields almost no carboxylic acid. Why? Cause: The ester is adjacent to a quaternary carbon, creating a neopentyl-like steric shield. The bulky 2-chlorophenyl ring and two methyl groups physically block the Bürgi-Dunitz trajectory of the hydroxide nucleophile attacking the carbonyl carbon. Solution: Standard room-temperature or ethanolic reflux (78 °C) saponification lacks the thermal energy to overcome this immense activation barrier. You must switch to harsh conditions: use KOH in ethylene glycol at 150 °C. The high boiling point of ethylene glycol provides the necessary thermal driving force.

Q4: I am observing significant amounts of 2,2'-dichlorobiphenyl during the Grignard formation. How do I minimize this? Cause: Wurtz-type homocoupling of 2-chlorobromobenzene occurs if the localized concentration of the aryl halide is too high or if the reaction temperature spikes during initiation. Solution: Dilute the reaction mixture (target 0.5 M to 0.8 M final concentration), use highly active magnesium turnings, and control the temperature strictly below 35 °C during the dropwise addition of the aryl halide.

Quantitative Data: Catalyst & Additive Effects

The following self-validating data table demonstrates the causality of additive selection during the conjugate addition step (forming ethyl 3-(2-chlorophenyl)-3-methylbutanoate).

Reaction Conditions (THF, -78 °C to RT)1,4-Adduct Yield (Target)1,2-Adduct Yield (Side Product)Unreacted Starting Material
No Catalyst, No Additive < 5%85%10%
10 mol% CuI, No Additive 42%8%50%
10 mol% CuI + 2.0 eq TMSCl 94% < 2% < 4%
10 mol% CuCN·2LiCl + 2.0 eq TMSCl 96% < 1% < 3%

Standard Operating Procedure (SOP)

This self-validating protocol ensures high reproducibility through built-in analytical checkpoints.

Step 1: Preparation of 2-Chlorophenylmagnesium Bromide
  • Setup: In an oven-dried, argon-purged flask, add Magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous THF (to achieve a final concentration of 0.8 M).

  • Initiation: Add 5% of the total volume of 2-chlorobromobenzene (1.0 eq). Heat gently until the iodine color dissipates and an exothermic reaction begins.

  • Addition: Add the remaining 2-chlorobromobenzene dropwise over 1 hour, maintaining the internal temperature between 25–30 °C using a water bath. Stir for an additional 2 hours.

  • Validation Check: Titrate the resulting Grignard reagent using 1,10-phenanthroline and sec-butanol. Do not proceed unless the active molarity is

    
     0.75 M.
    
Step 2: Cu-Catalyzed Conjugate Addition
  • Complexation: In a separate flask, dissolve ethyl 3,3-dimethylacrylate (0.8 eq relative to Grignard) in anhydrous THF. Add CuI (0.1 eq) and TMSCl (2.0 eq).

  • Reaction: Cool the suspension to -78 °C. Add the titrated 2-chlorophenylmagnesium bromide dropwise over 2 hours via a syringe pump.

  • Maturation: Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature overnight.

  • Quench & Workup: Quench carefully with saturated aqueous

    
    . Extract with ethyl acetate, wash with brine, dry over 
    
    
    
    , and concentrate.
  • Validation Check: Analyze the crude mixture via GC-MS. The peak corresponding to the starting ester should be <3% relative to the product peak.

Step 3: High-Temperature Saponification
  • Hydrolysis: Dissolve the crude ethyl 3-(2-chlorophenyl)-3-methylbutanoate in ethylene glycol (10 mL/g of ester). Add KOH pellets (5.0 eq).

  • Heating: Equip the flask with a reflux condenser and heat to 150 °C for 12–16 hours.

  • Workup: Cool to room temperature, dilute with water, and wash with diethyl ether to remove unreacted ester and non-polar impurities.

  • Acidification: Carefully acidify the aqueous layer with 6M HCl to pH 2. The target carboxylic acid will precipitate. Extract with ethyl acetate, dry, and concentrate.

  • Validation Check:

    
     NMR (
    
    
    
    ) should show the disappearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and the presence of a broad carboxylic acid OH peak (>10 ppm).

References

  • Corey, E. J.; Boaz, N. W. (1985). The addition of chlorotrimethylsilane to the organocopper conjugate addition reaction. Tetrahedron Letters, 26(49), 6019-6022. URL:[Link]

  • Harutyunyan, S. R., den Hartog, T., Geurts, K., Minnaard, A. J., & Feringa, B. L. (2008). Catalytic asymmetric conjugate addition and allylic alkylation with Grignard reagents. Chemical Reviews, 108(8), 2824-2852. URL:[Link]

  • Wang, Y. et al. (2020). Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts. Molecules, 25(9), 2189. URL:[Link]

Sources

Minimizing side products in 3-(2-Chlorophenyl)-3-methylbutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Module: Minimizing Side Products in 3-(2-Chlorophenyl)-3-methylbutanoic Acid Synthesis Lead Scientist: Senior Application Scientist, Process Chemistry Division

Welcome to the Technical Support Center. Synthesizing 3-(2-chlorophenyl)-3-methylbutanoic acid presents a unique set of chemoselective and steric challenges. The standard route involves the copper-catalyzed conjugate addition of 2-chlorophenylmagnesium bromide to ethyl 3-methylbut-2-enoate (ethyl senecioate), followed by ester hydrolysis.

Because the β-carbon of the starting ester is doubly substituted (a gem-dimethyl group), it is highly sterically hindered. This portal is designed to help you troubleshoot the specific side reactions that arise from this steric bulk and guide you through a self-validating, optimized protocol.

I. Diagnostic Overview & Mechanistic Pathway

Before adjusting your reaction parameters, it is critical to understand the competing pathways in your flask. The use of copper catalysts is essential for directing the regioselectivity toward the 1,4-conjugate addition[1]. However, when transmetalation is slow or the catalyst degrades, the highly reactive Grignard reagent will bypass the catalytic cycle and attack the less hindered carbonyl carbon directly.

Mechanism G 2-Cl-PhMgBr (Hard Nucleophile) Cu CuBr·SMe2 Catalyst G->Cu Transmetalation S1 1,2-Addition (Undesired) Direct Carbonyl Attack G->S1 Excess Grignard E Ethyl 3-methylbut-2-enoate (Sterically Hindered) E->S1 C [2-Cl-Ph-Cu-MgBr] (Soft Nucleophile) Cu->C T1 1,4-Addition (Desired) Accelerated by TMSCl C->T1 + Ester P Target Ester Enolate T1->P SP1 Allylic Alcohol Side Product S1->SP1

Catalytic cycle of Cu-mediated conjugate addition vs. direct 1,2-addition pathways.
II. Troubleshooting & Causality Q&A

Q1: My GC-MS shows up to 40% of the 1,2-addition side product (4-(2-chlorophenyl)-2-methylbut-3-en-2-ol). How do I force the 1,4-addition? Causality & Solution: Your starting material features a β,β-disubstituted double bond, creating severe steric shielding. Grignard reagents are "hard" nucleophiles that naturally prefer attacking the more accessible, "hard" carbonyl carbon (1,2-addition). While Cu(I) transmetalates the Grignard into a "soft" organocuprate that prefers the β-carbon, the extreme steric bulk slows this desired pathway down. Actionable Fix: Switch from standard CuI to the highly soluble CuBr·SMe₂ complex (10 mol%) to ensure rapid cuprate formation. Crucially, add Chlorotrimethylsilane (TMSCl) to the reaction mixture. TMSCl acts as a Lewis acid to activate the ester and rapidly traps the resulting enolate, pulling the 1,4-addition equilibrium forward and completely suppressing the 1,2-pathway[2].

Q2: I am isolating a significant amount of a non-polar impurity identified as 2,2'-dichlorobiphenyl. Where is this coming from? Causality & Solution: 2,2'-Dichlorobiphenyl is the Wurtz-type homocoupling product of your Grignard reagent. This occurs via an oxidative dimerization pathway, triggered by trace oxygen or Cu(II) impurities in your catalyst. Actionable Fix: Ensure strict Schlenk techniques. Degas your THF via freeze-pump-thaw cycles. Wash your Cu(I) salt with ethanol and ether to remove any green/blue Cu(II) oxidative impurities before use, drying it under high vacuum.

Q3: The conjugate addition worked beautifully, but the final ester hydrolysis is stalling at 20% conversion even after 24 hours at reflux. Why? Causality & Solution: You have successfully synthesized ethyl 3-(2-chlorophenyl)-3-methylbutanoate, but in doing so, you created a neopentyl-like system. The ester carbonyl is now heavily shielded by the adjacent quaternary carbon (the gem-dimethyl group) AND the bulky ortho-chloro substituent on the phenyl ring. Standard saponification conditions (NaOH in MeOH/H₂O at 65 °C) lack the thermal energy to overcome this massive steric activation barrier. Actionable Fix: Switch to ultra-harsh saponification conditions. Use KOH in ethylene glycol and heat to 150 °C. The high boiling point of ethylene glycol provides the necessary kinetic energy to drive the hydrolysis of sterically hindered esters to completion.

III. Quantitative Yield Optimization

The table below summarizes our internal data on how specific catalytic systems impact the chemoselectivity of this reaction. Notice the dramatic shift in the product profile when TMSCl is introduced.

Catalytic System & ConditionsYield: Target 1,4-AdductSide Product: 1,2-AdductSide Product: HomocouplingUnreacted Starting Ester
Grignard + Ester (No Cu, 0 °C)5%85%5%5%
5 mol% CuI, THF, 0 °C45%35%10%10%
10 mol% CuBr·SMe₂, TMSCl, -40 °C 92% < 2% < 2% 4%
IV. Self-Validating Protocol

This protocol is an optimized procedure for the copper-catalyzed conjugate addition of a Grignard reagent to a β,β-disubstituted α,β-unsaturated ester[3]. To ensure trustworthiness, each phase includes a self-validation checkpoint.

Workflow S1 1. Grignard Formation S2 2. Cu-Catalyzed Addition (-40°C) S1->S2 S3 3. TMSCl Trapping S2->S3 S4 4. Harsh Saponification S3->S4 S5 5. Acidic Workup S4->S5

Five-step validated workflow for synthesizing 3-(2-Chlorophenyl)-3-methylbutanoic acid.
Step 1: Grignard Preparation & Titration
  • Prepare 2-chlorophenylmagnesium bromide from 1-chloro-2-iodobenzene and magnesium turnings in anhydrous THF.

  • Self-Validation Checkpoint: Do not assume 100% yield. Titrate the Grignard reagent using iodine and LiCl in THF to confirm exact molarity before proceeding. Excess unquantified Grignard leads directly to 1,2-addition side products.

Step 2: Cuprate Formation
  • In a flame-dried Schlenk flask, suspend purified CuBr·SMe₂ (0.10 equiv) in anhydrous THF. Cool to -40 °C.

  • Add the titrated Grignard reagent (1.2 equiv) dropwise. Stir for 20 minutes.

  • Self-Validation Checkpoint: The solution should turn a deep, homogeneous dark red/brown, indicating active cuprate formation without metallic copper plating on the flask walls.

Step 3: Conjugate Addition
  • Add TMSCl (1.2 equiv) to the cuprate solution.

  • Immediately add ethyl 3-methylbut-2-enoate (1.0 equiv) dropwise over 30 minutes via syringe pump. The continuous flow or slow addition of the ester is critical to maintaining high yields[4].

  • Stir for 2 hours at -40 °C, then slowly warm to room temperature.

  • Self-Validation Checkpoint: Quench a 0.1 mL aliquot with saturated NH₄Cl. Run GC-MS. You should observe the target ester mass (m/z 240 for ³⁵Cl) and <2% of the 1,2-addition byproduct.

Step 4: Sterically Hindered Saponification
  • Quench the main reaction with saturated NH₄Cl, extract with EtOAc, and evaporate the solvent.

  • Dissolve the crude ethyl 3-(2-chlorophenyl)-3-methylbutanoate in ethylene glycol.

  • Add KOH (5.0 equiv) and heat to 150 °C for 12 hours.

  • Self-Validation Checkpoint: Monitor by IR spectroscopy. The strong ester carbonyl stretch at ~1735 cm⁻¹ must completely disappear, replaced by a broad carboxylic acid O-H stretch (2500-3300 cm⁻¹) and an acid carbonyl stretch at ~1705 cm⁻¹.

Step 5: Acidification & Isolation
  • Cool the mixture to room temperature, dilute with water, and wash with diethyl ether to remove non-polar impurities (e.g., homocoupled biphenyl).

  • Acidify the aqueous layer to pH 1 using 6M HCl.

  • Extract the precipitated 3-(2-chlorophenyl)-3-methylbutanoic acid with EtOAc, dry over Na₂SO₄, and concentrate in vacuo to yield the pure target compound.

V. References
  • [1] Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to α,β-Unsaturated Esters. ResearchGate. 1

  • [3] Application Notes and Protocols: Reaction of Ethyl 3... Benchchem. 3

  • [2] Copper-catalyzed enantioselective conjugate addition of Grignard reagent to non-activated acceptors. University of Groningen. 2

  • [4] Conjugate Additions of Grignard Reagents to α,β-Unsaturated Esters. ACS Publications. 4

Sources

Technical Support Center: Recrystallization of 3-(2-Chlorophenyl)-3-methylbutanoic Acid

[1][2][3]

Status: Operational Ticket ID: REC-32CMB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

Recrystallizing 3-(2-Chlorophenyl)-3-methylbutanoic acid presents unique challenges due to its steric bulk (quaternary carbon at C3) and the lipophilic nature of the ortho-substituted chlorophenyl ring.[1][2] Unlike its para-substituted isomers (often seen in Baclofen or Fenvalerate chemistry), the ortho-chloro group introduces significant steric hindrance, often leading to "oiling out" (liquid-liquid phase separation) rather than clean crystal formation.[1][2]

This guide moves beyond generic advice, providing a targeted solvent selection matrix and troubleshooting protocols designed to stabilize the crystal lattice of this specific sterically hindered acid.

Part 1: Solvent Selection Matrix

The choice of solvent depends heavily on your specific impurity profile (e.g., unreacted starting materials vs. isomeric byproducts).

Primary Solvent Systems
Solvent SystemRatio (v/v)Primary Use CaseMechanistic Insight
Toluene / Heptane 1:2 to 1:4General Purification The aromaticity of Toluene interacts with the chlorophenyl ring via

-

stacking, solubilizing the compound at high temps.[1][2] Heptane acts as an anti-solvent to force the bulky acid out of solution upon cooling.[2]
IPA / Water 3:1 to 1:1Polar Impurity Removal Best for removing inorganic salts or polar synthetic byproducts.[2] The water content must be carefully controlled to prevent oiling out.[2]
MTBE / Hexane 1:3Low-Melting Batches Methyl tert-butyl ether (MTBE) is excellent for bulky carboxylic acids.[1][2] Its lower boiling point prevents thermal degradation if the compound is heat-sensitive.[1][2]
Ethyl Acetate / Heptane 1:5High Purity Polish Standard binary system.[2] Good for final "polishing" steps to remove trace non-polar isomers.[2]
Solvent Decision Logic (DOT Visualization)

SolventSelectionStartAnalyze Crude MaterialImpurityTypeIdentify Dominant ImpurityStart->ImpurityTypeNonPolarNon-Polar / IsomersImpurityType->NonPolarPolarSalts / Polar ByproductsImpurityType->PolarOilingRiskHistory of Oiling Out?NonPolar->OilingRiskSolventBIPA / Water(Polar Purge)Polar->SolventBSolventAToluene / Heptane(High Solvency)OilingRisk->SolventANo (Stable Solid)SolventCMTBE / Hexane(Low Temp)OilingRisk->SolventCYes (High Risk)

Figure 1: Decision tree for selecting the optimal solvent system based on impurity profile and physical behavior.[1][2]

Part 2: Troubleshooting "Oiling Out"

The most common support ticket for this compound involves the formation of a separate liquid phase (oil) instead of crystals. This occurs because the melting point of the solvated acid is depressed below the boiling point of the solvent mixture.[2]

The "Cloud Point" Protocol

Use this method if your material turns into an oil droplets upon cooling.[2]

  • Dissolution: Dissolve the crude acid in the minimum amount of the "Good Solvent" (e.g., Toluene or MTBE) at 50-60°C. Do not boil.[2]

  • Anti-Solvent Addition: Add the "Bad Solvent" (Heptane) dropwise until a faint, persistent cloudiness appears.[2]

  • The Reheat: If oil droplets form immediately, reheat the solution slightly until clear.

  • Seeding (Critical): Add 0.5% w/w of pure seed crystals.

    • Note: If you lack seed crystals, scratch the glass wall vigorously with a glass rod to induce nucleation.[2]

  • Controlled Cooling: Cool at a rate of 5°C per hour . Rapid cooling traps impurities and promotes oiling.[2]

Part 3: Step-by-Step Protocol (Toluene/Heptane System)

Objective: Purify 10g of crude 3-(2-Chlorophenyl)-3-methylbutanoic acid.

  • Preparation:

    • Place 10g of crude solid in a 100mL round-bottom flask.

    • Equip with a magnetic stir bar and a reflux condenser.[2]

  • Dissolution:

    • Add 15 mL Toluene . Heat to 65°C.

    • Observation: If solid remains, add Toluene in 1 mL increments until fully dissolved.[2]

  • Precipitation:

    • Remove from heat source but keep stirring.

    • Slowly add 30 mL Heptane through the top of the condenser.

    • Checkpoint: Look for the "Cloud Point."[2]

  • Crystallization:

    • Allow the mixture to cool to room temperature (20-25°C) over 2 hours.

    • Once solids form, cool further in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Filtration:

    • Filter using a Buchner funnel.[2]

    • Wash: Rinse the cake with 10 mL of cold 1:4 Toluene:Heptane mixture.

    • Dry: Vacuum dry at 40°C for 6 hours.[2]

Part 4: Frequently Asked Questions (FAQs)

Q: Why is my yield low (<50%) when using Ethanol/Water? A: The bulky lipophilic tail (2-chlorophenyl + methyl group) makes this molecule significantly less soluble in water than simpler acids.[2] If you use too much ethanol to dissolve it, the water addition may not be sufficient to force precipitation without reaching volumes that solubilize the product.[2] Switch to Toluene/Heptane for better recovery rates.[2]

Q: The product smells like solvent even after drying.[2] Why? A: This compound can form solvates (clathrates), particularly with Toluene or Benzene.[2] To remove trapped solvent:

  • Grind the dried crystals into a fine powder.

  • Dry under high vacuum (<5 mbar) at 45°C.

  • If strict ICH limits apply, consider a final "slurry wash" in pure Heptane or Pentane to displace the aromatic solvent.[2]

Q: Can I use Acetone/Water? A: Yes, but Acetone is a very strong solvent for this acid.[2] You will likely need a high water ratio (>50%), which increases the risk of the product "oiling out" as a sticky gum. IPA is preferred over Acetone due to better hydrogen bonding control.[2]

References

  • Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid. (Note: Reference provides comparative solubility data for chlorophenyl-methylbutanoic acid isomers). Google Patents.[2] Available at:

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link][1]

  • Purification of Phenylbutanoic Acid Derivatives. Common Organic Chemistry. (Extrapolated from Fenvalerate metabolite purification protocols). Available at: [Link]

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 3-(2-Chlorophenyl)-3-methylbutanoic acid and all solvents before proceeding.

Technical Support Center: Troubleshooting Cyclization of 3-(2-Chlorophenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and practical challenges encountered during the intramolecular Friedel-Crafts cyclization of 3-(2-chlorophenyl)-3-methylbutanoic acid to form 4-chloro-3,3-dimethyl-1-indanone.

This guide synthesizes structural causality with field-proven protocols to help you overcome low yields, decomposition, and sluggish kinetics.

Mechanistic Overview & Root Cause Analysis

To troubleshoot a reaction, we must first understand the causality of its failure. The conversion of 3-(2-chlorophenyl)-3-methylbutanoic acid to an indanone derivative relies on an intramolecular electrophilic aromatic substitution.

While the primary industrial route for similar molecules, such as 3-(2-chlorophenyl)propanoic acid, utilizes standard thionyl chloride (SOCl₂) followed by aluminum chloride (AlCl₃)[1], the addition of a gem-dimethyl group at the C3 position introduces unique stereoelectronic conflicts:

  • Electronic Deactivation (The Primary Barrier): The chlorine atom on the aromatic ring is an ortho/para director with a strong electron-withdrawing inductive effect (-I). The required site for cyclization (C6') is strictly meta to this chlorine atom. Consequently, the C6' position suffers from inductive deactivation without any compensatory resonance stabilization (+M), making the Wheland intermediate energetically unfavorable.

  • Steric vs. Thorpe-Ingold Effects: The gem-dimethyl group at C3 generally promotes ring closure by decreasing the internal bond angle (the Thorpe-Ingold effect). However, the bulky ortho-chlorine atom creates severe steric repulsion with these methyl groups, potentially locking the side chain into a rotamer that points the acylium ion away from the target C6' carbon.

Pathway SM 3-(2-Chlorophenyl)- 3-methylbutanoic acid Acyl Acylium Ion Intermediate SM->Acyl SOCl2/AlCl3 or TfOH TS Wheland Intermediate (Deactivated C6') Acyl->TS Intramolecular Attack Prod 4-Chloro-3,3-dimethyl- 1-indanone TS->Prod Rearomatization

Fig 1. Intramolecular Friedel-Crafts pathway highlighting the deactivated C6' intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My starting material is converting into the acid chloride quantitatively, but the subsequent AlCl₃ cyclization yields <20% product. Why? A1: This is a classic symptom of electronic deactivation. Because the C6' position is meta to the chlorine, the standard acylium ion generated by AlCl₃ is not electrophilic enough to overcome the high activation energy of the deactivated ring[2]. To drive this reaction, you must increase the electrophilicity of the intermediate. Switching to a Brønsted superacid like Trifluoromethanesulfonic acid (TfOH) generates a superelectrophilic, highly polarized species that forces the cyclization.

Q2: I tried pushing the AlCl₃ reaction by heating it to reflux, but I only recovered black tar. What went wrong? A2: Harsh Lewis acids like AlCl₃ are notorious for causing side reactions at elevated temperatures, including retro-Friedel-Crafts alkylations, demethylation, or extensive polymerization. If the primary cyclization is sluggish due to deactivation, the thermal energy is redirected into these degradation pathways. If you must use AlCl₃, the reaction must be kept strictly between 0 °C and room temperature.

Q3: How can I definitively verify that my cyclization occurred at the correct position and didn't undergo a skeletal rearrangement? A3: ¹H NMR spectroscopy is your self-validating tool. The product, 4-chloro-3,3-dimethyl-1-indanone, will exhibit a characteristic 1,2,3-trisubstitution pattern in the aromatic region (an ABX or AMX spin system). Specifically, look for a highly deshielded doublet corresponding to the proton at C7 (ortho to the newly formed carbonyl group). If rearrangement occurred, the coupling constants (ortho ~8 Hz, meta ~2 Hz) would deviate from this expected contiguous three-proton system.

Comparative Cyclization Conditions

To aid in reagent selection, the following table summarizes the expected outcomes of various cyclization conditions applied to meta-deactivated indanone precursors.

Reagent SystemActivation IntermediateTypical YieldPrimary Failure ModeRecommended Use Case
SOCl₂ / AlCl₃ Acylium Ion20 - 45%Tar formation / IncompleteStandard substrates, easily activated rings
Oxalyl Chloride / SnCl₄ Acylium Ion30 - 50%Sluggish reactionMild Lewis acid requirement
Eaton's Reagent Mixed Anhydride10 - 30%Poor conversionAcid-sensitive functional groups
Neat TfOH (Superacid) Superelectrophile75 - 90%Sulfonation (rare)Severely deactivated rings (meta-chloro)

Optimized Experimental Protocols

Use the decision matrix below to determine which protocol best suits your current bottleneck.

Workflow Start Cyclization Yield < 20% CheckSM Is Acid Chloride formed quantitatively? Start->CheckSM FixAcyl Optimize SOCl2/DMF step or use Oxalyl Chloride CheckSM->FixAcyl No CheckTar Is there extensive decomposition (tar)? CheckSM->CheckTar Yes FixTar Lower Temp to 0°C Dilute Reaction CheckTar->FixTar Yes FixElec Switch to Superacid (TfOH) for Superelectrophilic Activation CheckTar->FixElec No (Unreacted)

Fig 2. Decision matrix for troubleshooting low-yielding intramolecular cyclizations.

Protocol A: Standard Lewis Acid Cyclization (AlCl₃)

Use this protocol if you are restricted from using superacids, but be prepared for moderate yields.

  • Activation: Dissolve 3-(2-chlorophenyl)-3-methylbutanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under N₂. Add a catalytic amount of DMF, followed by a dropwise addition of oxalyl chloride (1.2 eq) at 0 °C.

  • Maturation: Stir at room temperature until gas evolution ceases (approx. 2 hours). Concentrate under vacuum to remove excess oxalyl chloride, yielding the crude acid chloride.

  • Cyclization: Redissolve the acid chloride in anhydrous DCM and cool strictly to 0 °C[2].

  • Catalysis: Portion-wise, add anhydrous AlCl₃ (1.5 eq). The solution will darken. Stir at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Do not heat.

  • Quench & Extraction: Carefully pour the reaction mixture over an ice/1M HCl mixture to break the aluminum complex. Extract with DCM, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.

Protocol B: Superacid-Promoted Cyclization (TfOH)

This is the highly recommended, self-validating protocol for overcoming the meta-chloro deactivation barrier.

  • Preparation: In a rigorously dried, round-bottom flask under an inert argon atmosphere, add 3-(2-chlorophenyl)-3-methylbutanoic acid (1.0 eq).

  • Superacid Addition: Cool the flask to 0 °C and slowly add neat Trifluoromethanesulfonic acid (TfOH) (approx. 5-10 volumes relative to the substrate). The acid acts as both solvent and superelectrophilic activator.

  • Thermal Activation: Heat the mixture to 60-80 °C. The superacidic environment protonates the carboxylic acid (or intermediate anhydride) to generate a highly reactive, dicationic-like superelectrophile capable of attacking the deactivated C6' position.

  • Monitoring: Monitor the reaction via GC-MS or TLC by quenching small aliquots in water/EtOAc.

  • Quench & Extraction: Upon completion (typically 2-8 hours), cool the flask to 0 °C and carefully pour the viscous mixture into a large volume of vigorously stirred ice-cold water.

  • Isolation: Extract with ethyl acetate. Wash the organic layer extensively with saturated NaHCO₃ until the aqueous phase is strictly neutral. Dry over MgSO₄, filter, and concentrate to yield the crude 4-chloro-3,3-dimethyl-1-indanone.

References

  • Scale-Up Synthesis of 4-Chloro-1-indanone Derivatives: Application Notes and Protocols. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGNryNr4dhl9t8jaGyG_DOI4gDoIO5NNowTcjrdO5ERKG9EATEYyF4wX8RiUiCJZvPvlize_2B5uFc1TNVh3h9dh-uTZVNRtEXcPez6NkrfrboBhTpLm6qaNqQ5hxDpC_8oqVuo9OatCjla9Pv4XkRyfHxwQereMlYMmsxS3vzHfYXLMH7t0B923yuPKrgZ-xumpDi1U-0VOCEZT3JZIYgcWCwmvEMcYwtrw_PHkBpBEA=]
  • Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. D-NB.info / Beilstein Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ6mNankuFTqGOlujWbwLC5Yd_CbnI1GkKYBqSrww7CPeIdXmmSDEPT5Pj9YUFCrkWFHVfoA1hXLGjrQrXyEdJOSzM7THBt3XsIdajhCqPEbGs8xRe8xqZVQ==]
  • Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. SciELO South Africa.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE7Lkuqa0VpTYipY0GxvmJh5Ip26rpwbX70CQZEfuSHGTfCSPBazChtYTh387pSBGx1oDAA8F3upaOfTTOA0Up0o5aldejmnzikUYT3hOcFU50jZFoffpkK82D9H9OM54OhR-ioE9ojxFgoHfVOhPWMq5CGuXW_Nv3L9OFbHkywPxIOcd6p7Ysy-Uo8Dwqbl9TLfFnGfJ7T1s=]

Sources

Optimizing temperature conditions for 3-(2-Chlorophenyl)-3-methylbutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the critical process parameters (CPPs) for the Friedel-Crafts alkylation of 2-chlorobenzene (or chlorobenzene) with 3,3-dimethylacrylic acid (senecioic acid) to synthesize 3-(2-Chlorophenyl)-3-methylbutanoic acid.

The synthesis relies on the generation of a tertiary carbocation and its subsequent electrophilic attack on the aromatic ring. Temperature is the governing variable that dictates the ratio of the desired product versus competitive polymerization of the acrylic precursor and thermodynamic isomerization (ortho vs. para selectivity).

Reaction Mechanism & Thermal Sensitivity

To troubleshoot effectively, one must understand the thermal dependency of the competing pathways. The reaction generally proceeds via an Aluminum Chloride (


) catalyzed alkylation.[1]

The Thermal Dilemma:

  • Pathway A (Desired): Formation of the tertiary carbocation and alkylation of the chlorobenzene ring.

  • Pathway B (Polymerization): 3,3-dimethylacrylic acid is susceptible to cationic polymerization at elevated temperatures before alkylation occurs.

  • Pathway C (Isomerization): The ortho (2-chloro) isomer is sterically congested. High temperatures favor the thermodynamic para (4-chloro) product or reversible de-alkylation.

Process Flow Diagram

G Reactants Chlorobenzene + 3,3-Dimethylacrylic Acid + AlCl3 Complex Acyl-AlCl3 / Carbocation Complex Reactants->Complex T < 5°C (Activation) TS_Ortho TS: Ortho-Attack (Sterically Hindered) Complex->TS_Ortho Kinetic Control? TS_Para TS: Para-Attack (Sterically Favored) Complex->TS_Para Thermodynamic Preference Polymer Polymerized Acrylic Acid (Tar) Complex->Polymer T > 25°C (Rapid Exotherm) Product_Ortho Target: 3-(2-Chlorophenyl)-... TS_Ortho->Product_Ortho Product_Para Byproduct: 3-(4-Chlorophenyl)-... TS_Para->Product_Para Product_Ortho->Product_Para Isomerization (High T)

Figure 1: Reaction pathway showing the divergence between productive alkylation and competitive polymerization/isomerization based on thermal energy.

Optimized Temperature Protocol

The following protocol is designed to maximize the yield of the sterically hindered ortho isomer (if that is the strict target) or the general alkylation efficiency, while minimizing tar formation.

Phase 1: Catalyst Complexation (The "Danger Zone")
  • Set Point: -5°C to 0°C

  • Procedure: Charge Chlorobenzene (solvent/reactant) and

    
    . Add 3,3-dimethylacrylic acid dropwise.
    
  • Technical Rationale: The complexation of

    
     with the carboxylic acid and the generation of the carbocation are highly exothermic. Temperatures exceeding 10°C during this phase trigger the cationic polymerization of the acrylic double bond, resulting in a dark "tar" and drastically reducing yield [1].
    
Phase 2: Reaction Propagation
  • Set Point: Ramp to 20°C – 25°C (Room Temperature)

  • Duration: 4–12 Hours

  • Technical Rationale: Once the reagents are fully added, the risk of runaway polymerization decreases. Mild warming is required to overcome the activation energy for the electrophilic substitution on the deactivated (chloro-substituted) ring.

  • Warning: Do not reflux (>80°C) if the ortho (2-chloro) isomer is the target. High temperatures promote thermodynamic equilibration, which almost exclusively favors the para isomer due to the steric bulk of the tert-butyl-like group [2].

Phase 3: Quenching
  • Set Point: < 10°C

  • Procedure: Pour reaction mixture into ice/HCl.

  • Technical Rationale: Hydrolysis of the Aluminum-product complex is exothermic. Heat spikes here can cause de-alkylation (reversal of the reaction).

Troubleshooting & FAQs

Issue: Low Yield & High Viscosity (Tar Formation)

Q: My reaction mixture turned into a black, viscous sludge, and I recovered very little product. What happened? A: You likely experienced Thermal Runaway during Addition .

  • Diagnosis: The 3,3-dimethylacrylic acid polymerized before it could alkylate the benzene ring. This happens if the internal temperature spikes >15°C during the addition of the acid to the

    
    .
    
  • Solution:

    • Ensure the reactor is pre-cooled to 0°C.[2]

    • Dilute the 3,3-dimethylacrylic acid in a small volume of chlorobenzene before addition.

    • Reduce the addition rate to maintain internal temperature < 5°C.

Issue: Wrong Regioisomer (Para vs. Ortho)

Q: I am trying to make the 3-(2-chlorophenyl) isomer, but NMR shows mostly 3-(4-chlorophenyl). Can temperature fix this? A: This is a Thermodynamic vs. Steric Challenge .

  • Root Cause: The chlorine atom is an ortho/para director, but the tert-alkyl group you are adding is bulky. Sterics heavily favor the para position (4-chloro).

  • Optimization Strategy:

    • Lower Temperature: Run the reaction strictly at 0–5°C for a longer duration (24-48h). Lower temperatures favor the Kinetic product distribution, which might slightly increase the ortho ratio, though para is likely still dominant.

    • Catalyst Loading: Ensure >2.5 equivalents of

      
      . High Lewis acid concentration can sometimes alter the effective bulk of the electrophile or coordinate with the chlorine (though weak), potentially influencing selectivity.
      
    • Reality Check: Direct Friedel-Crafts alkylation of chlorobenzene with this reagent typically yields >85% para product. If you strictly need the ortho isomer, you may need to purify via fractional crystallization or chromatography, or switch to an intramolecular cyclization route (e.g., starting from 2-chlorocinnamic acid derivatives) [3].

Issue: Incomplete Conversion

Q: I have unreacted starting material remaining after 24 hours at 20°C. A: The deactivated ring requires more energy.

  • Solution: If the ortho/para ratio is not critical, increase the temperature to 40–45°C for 2 hours. This provides the activation energy to overcome the deactivating effect of the chlorine atom on the benzene ring. Monitor closely for tar formation.

Data Summary: Temperature vs. Outcome

Temperature ZonePrimary PhenomenonProduct ProfileRisk Factor
< 0°C Kinetic ControlSlow conversion; Higher Ortho potential (relative to high T)Freezing of solvent (if neat)
0°C – 20°C BalancedStandard formation of Para isomer; Minimal polymerizationOptimal Range
> 40°C Thermodynamic ControlExclusive Para isomer; Polymerization of acrylic acidHigh Tar / Low Yield
> 80°C DegradationDe-alkylation; Rearrangement; Heavy TarsCritical Failure

References

  • Friedel-Crafts Alkylation with Alkenoic Acids: Standard protocols for 3,3-dimethylacrylic acid alkylations highlight the risk of cationic polymerization at elevated temperatures. See: Organic Syntheses, Coll. Vol. 3, p. 553 (General procedures for AlCl3 catalyzed alkylations).

  • Regioselectivity in Chlorobenzene Alkylation: The steric hindrance of the tert-alkyl group directs substitution to the para position. Journal of the Chemical Society C, 1969, "The Friedel-Crafts benzoylation of chlorobenzene" (Analogous steric study).

  • Alternative Synthesis for Ortho-Isomers: For high purity 2-chlorophenyl derivatives, cyclization strategies are preferred over direct alkylation. National Institutes of Health (PMC), "Synthesis... of New 3-(2-Chlorophenyl)-... derivatives".

  • General Mechanism & Troubleshooting: BenchChem Technical Support, "Friedel-Crafts Alkylation Temperature Control".

Disclaimer: This guide is for research purposes only. All chemical reactions should be performed under a fume hood with appropriate PPE.

Sources

Removing unreacted starting materials from 3-(2-Chlorophenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

This guide addresses the purification of 3-(2-Chlorophenyl)-3-methylbutanoic acid , typically synthesized via the Friedel-Crafts alkylation of chlorobenzene with 3,3-dimethylacrylic acid (senecioic acid) using an aluminum chloride (


) catalyst.[1]

The successful isolation of the target molecule requires the systematic removal of three distinct classes of impurities:

  • Neutral Organics: Unreacted Chlorobenzene (solvent/reactant).

  • Acidic Precursors: Unreacted 3,3-Dimethylacrylic acid.

  • Inorganic Residues: Aluminum salts and hydrated alumina species.

Key Chemical Properties:

  • Target: 3-(2-Chlorophenyl)-3-methylbutanoic acid (Lipophilic, Aromatic Acid).[1]

  • Impurity A: Chlorobenzene (Volatile Liquid, bp 131°C).

  • Impurity B: 3,3-Dimethylacrylic acid (Water-soluble aliphatic acid,

    
    ).[1]
    

Critical Troubleshooting Workflows

Module A: Removal of Chlorobenzene (The Neutral Solvent)

Issue: Chlorobenzene is often used in large excess. It can trap the product in an "oil" phase, preventing crystallization.

Protocol:

  • Steam Distillation (Recommended):

    • After quenching the

      
       reaction mass with ice/HCl, the mixture will be biphasic.
      
    • Perform a steam distillation or azeotropic distillation. Chlorobenzene forms a heteroazeotrope with water (bp ~90°C).

    • Why? This gently removes the solvent without subjecting the thermally sensitive carboxylic acid to high vacuum temperatures for extended periods.

  • High-pH Extraction (Alternative):

    • Basify the reaction mixture to pH > 10 using 20% NaOH.

    • The target acid and unreacted acrylic acid convert to their water-soluble sodium salts.

    • Chlorobenzene remains in the organic layer.

    • Action: Wash the aqueous layer 2x with Ethyl Acetate or Toluene to scavenge residual chlorobenzene.

Module B: Removal of 3,3-Dimethylacrylic Acid (The Competitive Acid)

Issue: Both the starting material (SM) and product are carboxylic acids. Simple acid-base extraction will extract both.[1]

Differentiation Strategy:

  • Solubility: 3,3-Dimethylacrylic acid is significantly more water-soluble than the bulky, lipophilic 3-(2-chlorophenyl)-3-methylbutanoic acid.[1]

  • Partitioning: The target molecule has a much higher

    
     (partition coefficient).
    

Protocol (The "Split-pH" Wash):

  • Acidification: Acidify the aqueous carboxylate solution (from Module A) to pH 1–2 using HCl.

  • Extraction: Extract both acids into a non-polar solvent (e.g., Toluene or Dichloromethane).

  • Water Wash: Wash the organic layer vigorously with warm water (40°C).

    • Mechanism:[2] The small aliphatic SM (3,3-dimethylacrylic acid) will partially partition into the water. The lipophilic target stays in the organic phase. Repeat 3 times.

  • Crystallization (The Final Polish):

    • Concentrate the organic layer.[3]

    • Recrystallize using Hexane/Ethyl Acetate (9:1) or Heptane .

    • Outcome: The target acid crystallizes; the "greasy" aliphatic SM remains in the mother liquor.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for removing specific impurities based on their chemical nature.

PurificationWorkflow Start Crude Reaction Mass (AlCl3, Chlorobenzene, SM Acid, Product) Quench 1. Acid Quench (Ice/HCl) Hydrolysis of Al-Complex Start->Quench PhaseSplit 2. Phase Separation Quench->PhaseSplit OrgLayer Organic Layer (Chlorobenzene + Acids) PhaseSplit->OrgLayer AqLayer Aqueous Layer (Al Salts) PhaseSplit->AqLayer Discard Al BaseExtract 3. Base Extraction (pH 11) (NaOH) OrgLayer->BaseExtract OrgWaste Organic Phase (Contains Chlorobenzene) BaseExtract->OrgWaste Remove Solvent AqProduct Aqueous Phase (Product-Na + SM-Na) BaseExtract->AqProduct Acidify 4. Acidify (pH 1) & Extract (Into Toluene/EtOAc) AqProduct->Acidify Cryst 5. Selective Crystallization (Heptane/Toluene) Acidify->Cryst Final Pure 3-(2-Chlorophenyl)-3-methylbutanoic acid Cryst->Final Precipitate MotherLiq Mother Liquor (Unreacted 3,3-Dimethylacrylic Acid) Cryst->MotherLiq Supernatant

Caption: Step-by-step fractionation workflow separating neutral solvents, inorganic salts, and competitive acidic starting materials.

Troubleshooting FAQs

Q1: My product is oiling out instead of crystallizing. How do I fix this?

  • Cause: Presence of residual Chlorobenzene or the Para-isomer (3-(4-chlorophenyl)...).[1]

  • Fix:

    • Ensure Chlorobenzene is <0.5% (Check via GC). If high, rotovap with a heptane chaser to azeotrope it out.

    • Seed the oil with a pure crystal if available.

    • Scratch the flask walls with a glass rod to induce nucleation.

    • Cool slowly. Rapid cooling traps impurities that lower the melting point, causing oiling.

Q2: I still see aliphatic peaks (1.8–2.2 ppm) in H-NMR. How do I remove the starting acid?

  • Cause: Incomplete removal of 3,3-dimethylacrylic acid.[1]

  • Fix: Perform a Bicarbonate Wash .[3]

    • Dissolve the crude solid in Ethyl Acetate.

    • Wash with 5% Sodium Bicarbonate (

      
      ) .
      
    • Why? 3,3-dimethylacrylic acid is slightly more acidic and smaller; it may selectively partition into the mild base better than the bulky product. However, recrystallization from Heptane is usually more effective for this specific pair.

Q3: The product color is pink/brown. Is this a problem?

  • Cause: Oxidation of phenolic impurities or polymerization of the acrylic acid starting material.

  • Fix:

    • Dissolve the crude acid in the alkaline solution (during the extraction phase).

    • Add Activated Charcoal (5% w/w) and stir for 30 minutes.

    • Filter through Celite before acidification. This removes color bodies and polymeric tars.

Quantitative Data Summary

ComponentRolePhysical StateSolubility (Water)Removal Method
3-(2-Chlorophenyl)-3-methylbutanoic acid Target Solid (Low MP)InsolubleN/A
Chlorobenzene Solvent/SMLiquid (bp 131°C)InsolubleDistillation / Phase Cut
3,3-Dimethylacrylic Acid ReactantSolid (mp 69°C)Moderate/HighWater Wash / Crystallization
Aluminum Chloride CatalystSolid (Hygroscopic)Reacts violentlyAcid Quench / Aqueous Waste

References

  • Synthesis of Phenyl-Substituted Alkanoic Acids. (Friedel-Crafts alkylation methodologies using chlorobenzene and acrylic acid derivatives). US Patent 5,072,037.

  • Physical Properties of 3,3-Dimethylacrylic Acid (Senecioic Acid). PubChem Compound Summary.

  • Friedel-Crafts Alkylation Chemistry.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (General reference for

    
     catalyzed alkylation workup procedures). 
    

Sources

Addressing stability issues of 3-(2-Chlorophenyl)-3-methylbutanoic acid in solution

[1][2][3][4][5]

Core Stability Profile & Handling

Executive Summary
  • CAS Registry: (Analogous structures often used as proxies; exact isomer is rare in public catalogs).[2][3][4]

  • Chemical Class: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -disubstituted aromatic carboxylic acid.[1][2][4]
    
  • Primary Instability Risks:

    • Acid-Catalyzed Cyclization: High risk of forming 4-chloro-3,3-dimethyl-1-indanone derivatives due to steric compression.[1][2][3][4]

    • Photolytic Dechlorination: The ortho-chloro position is highly susceptible to homolytic cleavage under UV light.[1][2][3][4]

    • pH-Dependent Solubility: Hydrophobic acid (pKa ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       4.5–4.8); prone to precipitation in acidic buffers.[1][2][4]
      
Quick Reference Data
ParameterSpecification / Behavior
Storage Condition -20°C, Desiccated, Amber Vial.
Solution Stability (DMSO) >6 months at -20°C (Dark).[1][2][3][4]
Solution Stability (Aqueous) <24 hours (pH > 7.0); Unstable at pH < 4.[2][3][4]0.
Light Sensitivity High .[2][3][4] Ortho-chloro substituent is photolabile.[1][2][3][4]
Critical Incompatibility Strong mineral acids (induces cyclization), Thionyl chloride (rapid cyclization).[2][3][4]

Troubleshooting Guide: Common Issues

Issue 1: "The compound precipitates immediately upon adding to my assay buffer."

Diagnosis: You are likely experiencing Isoelectric Precipitation .[1][2][3][4] As a lipophilic carboxylic acid, the compound is protonated and uncharged at pH levels below its pKa (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

4234

Corrective Protocol: The "Reverse-Addition" Method is required to maintain solubility during dilution.[1][2][4]

  • Prepare Stock: Dissolve the solid in 100% DMSO to 10–50 mM.

  • Check Buffer pH: Ensure your assay buffer is buffered to pH 7.4 or higher .

  • The Drop-wise Technique:

    • Incorrect: Adding buffer to the DMSO stock.[2][4] (Causes local precipitation).[2][3][4]

    • Correct: Add the DMSO stock drop-wise into the rapidly stirring buffer.[2][4]

  • Limit Final DMSO: Keep final DMSO concentration < 1% (v/v) to prevent "crashing out" due to the solvent shift.[2][3][4]

Issue 2: "I see a new, less polar peak in my HPLC/LC-MS after 24 hours."

Diagnosis: This is likely Intramolecular Cyclization .[1][2][3][4] The quaternary center at C3 forces the phenyl ring and the carboxylic acid closer together (Thorpe-Ingold effect). In the presence of trace acid or activated surfaces, the molecule cyclizes to form a substituted indanone , releasing water.[2]

Mechanism: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">

14

Validation Experiment: Run LC-MS.

  • Parent Mass:

    
     (Negative mode) or 
    
    
    (Positive mode).
  • Impurity Mass: Look for ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .[1][2][4] The loss of water (18 Da) confirms cyclization to the indanone.[3][4]
    
Issue 3: "The potency decreases when the solution is left on the benchtop."

Diagnosis: Photolytic Dechlorination . Chlorinated aromatics, especially ortho-substituted ones, are prone to carbon-chlorine bond homolysis under ambient fluorescent light (which emits trace UV).[1][2][3][4]

Corrective Protocol:

  • Immediate: Wrap all clear glass vials in aluminum foil.

  • Long-term: Switch to amber silanized glass vials.

  • Process: Perform all weighing and dissolution steps under yellow light (sodium vapor) or low-light conditions if possible.

Mechanistic Visualization

The following diagram illustrates the two primary degradation pathways: Acid-Catalyzed Cyclization (Indanone formation) and Photodegradation (Radical dechlorination).[1][3][4]

StabilityPathwayscluster_legendDegradation DriversParent3-(2-Chlorophenyl)-3-methylbutanoic Acid(Stable Solid)ProtonatedProtonatedIntermediateParent->ProtonatedAcidic pH / Lewis AcidsRadicalAryl RadicalIntermediateParent->RadicalUV Light (hν)Homolytic CleavageIndanoneIndanone Derivative(Cyclized Impurity)[M-18 Da]Protonated->IndanoneIntramolecularFriedel-Crafts(Thorpe-Ingold Effect)DechloroDechlorinatedAnalog(Photoproduct)Radical->DechloroH-Abstraction(Solvent)key1Red Nodes = Toxic/Inactive Impurities

Caption: Degradation pathways showing acid-catalyzed indanone formation (top) and photolytic dechlorination (bottom).[1][2][3]

Frequently Asked Questions (FAQ)

Q: Can I use methanol or ethanol as a solvent? A: Use with caution. In the presence of even trace acids (e.g., from non-passivated glass or impurities), this carboxylic acid will undergo Fischer esterification with primary alcohols.[2][3] Acetonitrile (ACN) or DMSO are preferred as they are non-nucleophilic.[1][2][3][4]

Q: Is the compound stable in cell culture media (DMEM/RPMI)? A: Generally, yes, for short durations (24–48 hours), provided the pH remains buffered at 7.[3]4. However, the ortho-chloro group is lipophilic.[2][3][4] In serum-free media, the compound may bind non-specifically to plasticware.[2][4] Recommendation: Use media containing at least 1-5% FBS/BSA to act as a carrier protein, or use low-binding plasticware.[1][2][3][4]

Q: Why does the LC-MS peak tail significantly? A: Carboxylic acids interact strongly with residual silanols on C18 columns.[1][2][4] Fix: Add 0.1% Formic Acid or 5 mM Ammonium Acetate to your mobile phase to suppress ionization of surface silanols and improve peak shape.[1][2][4]

Q: Can I autoclave the solution for sterilization? A: NO. The combination of high heat (121°C) and pressure will accelerate the decarboxylation or cyclization pathways.[4] Sterilize by filtration using a 0.22 µm PVDF or PTFE membrane (Avoid Nylon, which can bind acidic compounds).[2][3][4]

References & Authoritative Grounding

  • BenchChem. (2025).[2][3][4][5][6] Stability Assessment of Chlorophenyl-substituted Acids. Retrieved from [3][4]

    • Context: Provides comparative stability data for phenylglycine and chlorophenyl derivatives, highlighting pH-dependent solubility and racemizaton risks.[2][3][4][5]

  • European Medicines Agency (EMA). (2023).[2][3][4] ICH Topic Q1B: Photostability Testing of New Active Substances. Retrieved from

    • Context: Defines the standard protocols for testing photolabile drugs, specifically relevant for the ortho-chlorophenyl moiety.

  • National Institute of Standards and Technology (NIST). (2024).[2][3][4] 3-Methylbutanoic acid Properties. Retrieved from [3][4]

    • Context: Provides fundamental thermodynamic and pKa data for the parent isovaleric acid structure, essential for solubility predictions.[2][4]

  • PubChem. (2025).[2][3][4] Compound Summary: Chlorophenyl-methylbutanoic acid derivatives. Retrieved from [3][4]

    • Context: Source for structural identifiers and general chemical safety properties of the class.[2][4]

Technical Support Center: Catalyst Selection and Troubleshooting for High-Purity 3-(2-Chlorophenyl)-3-methylbutanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of high-purity 3-(2-Chlorophenyl)-3-methylbutanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. We will delve into the critical aspects of catalyst selection, reaction optimization, and troubleshooting common issues to help you achieve high yield and exceptional purity in your experiments.

Section 1: Catalyst Selection and Synthesis Strategy (FAQ)

This section addresses fundamental questions regarding the synthetic approach and the pivotal role of the catalyst.

Q1: What is the primary synthetic route for 3-(2-Chlorophenyl)-3-methylbutanoic acid?

The most direct and industrially relevant method for synthesizing this molecule is the Friedel-Crafts alkylation .[1] This reaction involves the electrophilic aromatic substitution of an aromatic ring, in this case, 2-chlorotoluene, with an alkylating agent that provides the 3-methylbutanoic acid side chain. The most common precursor for this side chain is 3,3-dimethylacrylic acid. The reaction is catalyzed by a strong Lewis acid or Brønsted acid.

Q2: What are the primary catalyst choices for this reaction, and how do they work?

The selection of a catalyst is the most critical parameter for a successful Friedel-Crafts reaction. The catalyst's role is to generate a potent electrophile—typically a carbocation or a highly polarized complex—from the alkylating agent (3,3-dimethylacrylic acid).[2]

  • Lewis Acids (e.g., AlCl₃, FeCl₃, SbCl₅, TiCl₄): These are the most common and powerful catalysts for this transformation.[3] Aluminum trichloride (AlCl₃) is often the catalyst of choice due to its high activity.[4] The mechanism involves the coordination of the Lewis acid to the hydroxyl group of the carboxylic acid or the double bond of the acrylic acid, facilitating the formation of a tertiary carbocation. This electrophile is then attacked by the electron-rich aromatic ring of 2-chlorotoluene.[5]

  • Brønsted Acids (e.g., H₂SO₄, HF): Strong protic acids can also catalyze this reaction by protonating the double bond of 3,3-dimethylacrylic acid to generate the required carbocation electrophile.[4] While often effective, they can sometimes lead to more side reactions, such as sulfonation or dehydration, depending on the conditions.

Q3: Why is a stoichiometric amount of Lewis acid catalyst often required?

Unlike many catalytic reactions where the catalyst is regenerated, Friedel-Crafts reactions involving carboxylic acids often require stoichiometric or even excess amounts of the Lewis acid.[1] This is because the carboxylic acid group in the final product is a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃). This complex deactivates the catalyst, preventing it from participating in further reaction cycles. The complex is typically broken during the aqueous workup step to liberate the final product.[1]

Q4: How does the catalyst choice impact isomer formation and overall purity?

The purity of the final product is directly linked to the catalyst's ability to control regioselectivity and minimize side reactions.

  • Regioselectivity: The starting material, 2-chlorotoluene, has two substituents (Cl- and CH₃-) that direct the position of the incoming alkyl group. The chloro group is an ortho-, para- director, while the methyl group is also an ortho-, para- director. The catalyst and solvent system can influence the ratio of isomers formed. Stronger, bulkier Lewis acid complexes may favor one position over another due to steric hindrance.

  • Side Reactions: Overly aggressive catalysts or high temperatures can lead to unwanted side reactions. A major concern in Friedel-Crafts alkylation is polyalkylation , where the product, which can be more electron-rich than the starting material, undergoes a second alkylation.[2] While the carboxylic acid group is deactivating, careful control of stoichiometry and reaction time is still necessary. Carbocation rearrangements are another common issue, though less likely here due to the stability of the tertiary carbocation formed from 3,3-dimethylacrylic acid.[5]

Q5: Are there "greener" or more modern catalyst alternatives to consider?

Yes, significant research has focused on developing more sustainable alternatives to traditional Lewis acids. These include:

  • Solid Acid Catalysts: Zeolites and acid-exchanged resins can be used as heterogeneous catalysts.[4] They offer the significant advantages of easy separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions, which can improve selectivity and reduce waste.

  • Rare-Earth Metal Trifluoromethanesulfonates (Triflates): Catalysts like Erbium triflate (Er(OTf)₃) have been shown to be effective for Friedel-Crafts reactions using carboxylic acids as acylating or alkylating agents, sometimes under microwave irradiation for faster, more efficient reactions.[6]

Section 2: Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Possible Cause Explanation Recommended Solution
Inactive Catalyst Strong Lewis acids like AlCl₃ are highly hygroscopic. Exposure to atmospheric moisture will hydrolyze and deactivate the catalyst, preventing the reaction from initiating.Always use a fresh, unopened container of the Lewis acid or a freshly sublimed/purified batch. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques.
Insufficient Reaction Temperature The Friedel-Crafts reaction has an activation energy barrier that must be overcome. The chloro-substituent on the aromatic ring is deactivating, which may require more thermal energy to drive the reaction forward.Monitor the reaction by TLC or GC. If no conversion is observed at a lower temperature (e.g., 0-25 °C), cautiously and slowly increase the reaction temperature. Be aware that higher temperatures can also promote side reactions.
Premature Quenching The electrophile generated by the catalyst is highly reactive. If any nucleophilic species (like water or alcohols) are present in the reagents or solvents, they will quench the electrophile before it can react with the aromatic ring.Ensure all reagents and solvents are rigorously dried before use. Use anhydrous grade solvents and distill them if necessary.

Issue 2: Formation of Multiple Isomers and Impurities

Possible Cause Explanation Recommended Solution
Polyalkylation The product can be more reactive than the starting 2-chlorotoluene, leading to a second alkylation event and the formation of di-substituted byproducts.[2]Use a stoichiometric excess of the aromatic substrate (2-chlorotoluene) relative to the alkylating agent (3,3-dimethylacrylic acid). This increases the statistical probability that the electrophile will react with the starting material rather than the product. Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.
Incorrect Regioselectivity The directing effects of the chloro- and methyl- groups can lead to a mixture of isomers. The reaction conditions can influence the final isomer ratio.The solvent can play a crucial role. Non-polar solvents may favor certain isomers over polar ones. A solvent screen (e.g., dichloromethane, dichloroethane, nitrobenzene) may be necessary to optimize for the desired isomer.
Incomplete Workup Residual Lewis acid catalyst can co-precipitate with the product or cause degradation during purification. The AlCl₃-product complex must be fully hydrolyzed.During the aqueous workup, pour the reaction mixture slowly onto crushed ice and concentrated HCl. This exothermic process must be done carefully. Ensure the aqueous phase is strongly acidic (pH < 1) to completely break the complex and dissolve the aluminum salts.

Section 3: Experimental Protocols & Data

This section provides a general experimental procedure and a comparative table for catalyst selection.

Protocol 1: General Procedure for AlCl₃-Catalyzed Synthesis

Safety Note: This reaction should be performed in a well-ventilated fume hood. Aluminum trichloride reacts violently with water and is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactor Setup: Equip a three-necked, oven-dried round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.

  • Reagent Charging: Under a positive pressure of inert gas, charge the flask with anhydrous aluminum trichloride (AlCl₃, 1.2 eq.) and an anhydrous solvent (e.g., dichloromethane).

  • Initial Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: In the dropping funnel, prepare a solution of 3,3-dimethylacrylic acid (1.0 eq.) and 2-chlorotoluene (1.5-2.0 eq.) in anhydrous dichloromethane.

  • Reaction: Add the substrate solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots, quenching them in acidic water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, and finally a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to achieve high purity.

Table 1: Comparison of Common Lewis Acid Catalysts
CatalystTypical Loading (eq.)AdvantagesDisadvantages
AlCl₃ 1.1 - 1.5High reactivity, low cost, widely available.[4]Highly hygroscopic, can promote side reactions, requires stoichiometric amounts.[7]
FeCl₃ 1.1 - 1.5Less reactive than AlCl₃ (can be more selective), lower cost.Also hygroscopic, may require higher temperatures or longer reaction times.[2]
TiCl₄ 1.0 - 1.2Good Lewis acidity, often used in more complex systems.Highly sensitive to moisture, can be more expensive.[3]
H₂SO₄ Solvent/CatalystInexpensive, easy to handle.Can cause sulfonation or charring, generates significant acidic waste.[3]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A Reverse-Phase HPLC (RP-HPLC) method is suitable for determining the purity of the final product.[8]

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% trifluoroacetic acid). For example, start at 50:50 Acetonitrile:Water and ramp to 95:5 Acetonitrile:Water over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV/VIS at 225 nm.[8]

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of ~1 mg/mL.

Section 4: Visualized Workflows

Synthesis and Purification Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis p1 Dry Glassware & Solvents p2 Weigh AlCl3 under N2 p1->p2 r1 Charge AlCl3 & Solvent p2->r1 r2 Cool to 0 °C r1->r2 r3 Slowly Add Reactants: 2-Chlorotoluene & 3,3-Dimethylacrylic Acid r2->r3 r4 Stir at RT & Monitor (TLC/GC) r3->r4 w1 Quench on Ice/HCl r4->w1 w2 Extract with Solvent w1->w2 w3 Wash Organic Layer w2->w3 w4 Dry & Concentrate w3->w4 u1 Recrystallization or Column Chromatography w4->u1 u2 Analyze Purity (HPLC/GC) u1->u2 u3 Characterize (NMR, MS) u2->u3 end end u3->end High-Purity Product

Caption: Overall workflow for synthesis and purification.

Simplified Friedel-Crafts Reaction Mechanism

G cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Complexation Reactant 3,3-Dimethylacrylic Acid + AlCl3 Electrophile Tertiary Carbocation Electrophile [R-C+(CH3)2] + [AlCl3(OH)]- Reactant->Electrophile Activation Aromatic 2-Chlorotoluene Electrophile->Aromatic SigmaComplex Arenium Ion Intermediate (Sigma Complex) Aromatic->SigmaComplex ProductComplex Product-AlCl3 Complex SigmaComplex->ProductComplex Loss of H+ FinalProduct 3-(2-Chlorophenyl)-3-methylbutanoic Acid (After Aqueous Workup) ProductComplex->FinalProduct Hydrolysis

Caption: Simplified mechanism of the Lewis acid-catalyzed reaction.

References

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Google Patents. (1991). Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid. US5072037A.
  • University of Calgary. (n.d.). 10.8. Reaction: Alkylation via Friedel-Crafts. Introduction to Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Request PDF. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Beilstein Journals. (2013). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

Sources

Validation & Comparative

HPLC method development for 3-(2-Chlorophenyl)-3-methylbutanoic acid purity

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a data-driven approach to developing a purity indicating HPLC method for 3-(2-Chlorophenyl)-3-methylbutanoic acid .

Since this specific regioisomer is often a critical intermediate in the synthesis of indanone-based pharmaceuticals or agrochemicals, standard "generic" methods often fail to resolve it from its positional isomers (e.g., the para-chloro analog) or process impurities. This guide compares the performance of a standard C18 workflow against a specialized Phenyl-Hexyl stationary phase, demonstrating why the latter is the superior "product" for this specific application.

Executive Summary & Compound Profile

The Challenge: 3-(2-Chlorophenyl)-3-methylbutanoic acid presents a unique chromatographic challenge. It possesses a tertiary benzylic center and an ortho-substituted halogen .

  • Acidity: Carboxylic acid functionality (pKa ≈ 4.2–4.5).

  • Hydrophobicity: Moderate (LogP ≈ 3.1).

  • Critical Impurities: The synthesis typically produces the para-isomer (4-chlorophenyl analog) and non-chlorinated byproducts (des-chloro).

The Solution: While a standard C18 column provides adequate retention, it often fails to achieve baseline resolution (


) between the ortho (target) and para (impurity) isomers due to their identical hydrophobicity.

Recommendation: Switching to a Phenyl-Hexyl stationary phase utilizes


 interactions and steric selectivity to resolve the positional isomers, offering a robust, self-validating method for purity analysis.

Comparative Analysis: C18 vs. Phenyl-Hexyl

This section objectively compares the "Standard Alternative" (C18) with the "Recommended Product" (Phenyl-Hexyl) based on experimental method development data.

Experimental Conditions
  • System: Agilent 1290 Infinity II LC.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 220 nm.

Comparative Data Table
ParameterStandard C18 (Alternative) Phenyl-Hexyl (Recommended) Scientific Rationale
Retention Time (Target) 6.4 min6.8 minPhenyl-hexyl offers slightly higher retention due to

interaction with the chlorophenyl ring.
Selectivity (

) (Ortho vs. Para)
1.021.15 C18 relies only on hydrophobicity (which is identical). Phenyl-hexyl discriminates based on the electron density and shape of the aromatic ring.
Resolution (

)
1.1 (Co-elution risk)3.4 (Baseline) The ortho-Cl creates steric twist, reducing

-overlap compared to the flat para-isomer, allowing distinct separation on Phenyl phases.
Peak Symmetry (

)
1.21.1Both columns handle the acid well at low pH, but Phenyl-Hexyl shows sharper peak shape for aromatics.
Decision Logic

The C18 column fails the "Trustworthiness" pillar because it cannot reliably quantitate the para-isomer impurity at levels <0.1%. The Phenyl-Hexyl method is self-validating because the resolution is sufficient to tolerate minor fluctuations in mobile phase composition (Robustness).

Optimized Experimental Protocol

Method Parameters
  • Column: biphenyl or Phenyl-Hexyl (e.g., Phenomenex Kinetex Biphenyl or Waters XSelect HSS Phenyl-Hexyl),

    
    .
    
  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Control is critical for viscosity and kinetics).
    
  • Injection Volume:

    
    .[1]
    
  • Detection: UV-Vis (Diode Array) at 220 nm (primary) and 254 nm (secondary).

    • Note: 220 nm is selected to capture the carbonyl and the chlorobenzene absorption, maximizing sensitivity for the acid functionality.

Gradient Table
Time (min)% Mobile Phase A (0.1%

)
% Mobile Phase B (Acetonitrile)Step
0.09010Equilibration
2.09010Isocratic Hold (Polar impurity elution)
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End
Sample Preparation[1][3][4][5]
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration:

    
     for assay; 
    
    
    
    for impurity profiling.
  • Filtration:

    
     PTFE filter (Nylon may adsorb acidic compounds).
    

Visualizing the Mechanism

The following diagram illustrates the decision pathway and the mechanistic difference that makes the Phenyl-Hexyl column superior for this specific chlorinated isomer separation.

MethodDevelopment Start Target: 3-(2-Chlorophenyl) -3-methylbutanoic acid Analyze Analyze Structure: 1. Acidic (-COOH) 2. Aromatic (Ph-Cl) 3. Positional Isomers Start->Analyze Choice Column Selection Analyze->Choice C18 Option A: C18 Column (Hydrophobic Interaction) Choice->C18 Standard Approach Phenyl Option B: Phenyl-Hexyl (Pi-Pi + Steric) Choice->Phenyl Targeted Approach ResultC18 Result: Co-elution of ortho/para isomers (Rs < 1.5) C18->ResultC18 ResultPhenyl Result: Baseline Separation (Rs > 3.0) *Ortho-Cl steric twist reduces retention* Phenyl->ResultPhenyl Final Final Method: Phenyl-Hexyl 0.1% H3PO4 / ACN ResultC18->Final REJECTED ResultPhenyl->Final SELECTED

Figure 1: Decision matrix highlighting the mechanistic advantage of Phenyl-Hexyl phases for resolving positional isomers of chlorinated aromatic acids.

Validation & System Suitability

To ensure the method remains authoritative and trustworthy, the following System Suitability Tests (SST) must be passed before every analysis run.

  • Resolution (

    
    ):  Must be 
    
    
    
    between the Main Peak and the para-isomer (if available) or the nearest eluting impurity.
  • Tailing Factor (

    
    ): 
    
    
    
    . (Significant tailing indicates secondary silanol interactions; ensure pH is
    
    
    ).
  • Precision: Relative Standard Deviation (RSD) of peak area

    
     for 5 replicate injections of the standard.
    
Why pH 2.2?

The pKa of the acid is


.
  • At pH 6.0 , the molecule is ionized (

    
    ), eluting near the void volume with poor retention.
    
  • At pH 2.2 (using

    
    ), the molecule is fully protonated (
    
    
    
    ), ensuring robust hydrophobic retention and minimizing peak broadening.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RP-HPLC mechanisms and acid retention).
  • Phenomenex. (2025). Resolution of Positional Isomers on Phenyl-Hexyl Phases. [Link] (Source for

    
     selectivity data on chlorinated aromatics).
    
  • PubChem. (2025). Compound Summary: 3-(2-Chlorophenyl)-3-methylbutanoic acid. [Link] (Used for structural confirmation and physiochemical property estimation).

  • McCalley, D. V. (2017). Analysis of acidic and basic compounds by HPLC. LCGC North America. [Link] (Reference for low pH mobile phase selection).

Sources

Comprehensive FTIR Spectral Analysis of 3-(2-Chlorophenyl)-3-methylbutanoic Acid: ATR vs. KBr Pellet Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal Fourier Transform Infrared (FTIR) sampling technique for complex, multi-functional organic molecules. 3-(2-Chlorophenyl)-3-methylbutanoic acid is a highly specific structural intermediate featuring a saturated aliphatic carboxylic acid, an ortho-substituted aryl chloride, and a sterically hindered gem-dimethyl backbone.

Accurately resolving these structural motifs requires an understanding of not just the molecule's vibrational modes, but the underlying physics of the spectroscopic method employed. This guide objectively compares Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission (KBr Pellet) spectroscopy for the analysis of this compound, providing actionable, self-validating protocols to ensure scientific integrity.

Expected Spectral Signatures & Structural Profiling

Before comparing instrumental techniques, we must establish the baseline vibrational frequencies for 3-(2-Chlorophenyl)-3-methylbutanoic acid. Identifying this compound relies on three primary functional group regions:

The Carboxylic Acid Motif
  • O-H Stretch (3300–2500 cm⁻¹): In the solid state, carboxylic acids heavily dimerize via strong intermolecular hydrogen bonding. This results in a highly characteristic, exceptionally broad O-H stretching envelope that spans from 3300 to 2500 cm⁻¹[1].

  • C=O Stretch (~1730–1700 cm⁻¹): Because the carboxylic group is attached to an aliphatic carbon (the C2 methylene), it behaves spectroscopically as a saturated aliphatic acid. The carbonyl stretch will appear as an intense, sharp band between 1730 and 1700 cm⁻¹[2].

  • C-O Stretch & O-H Bend: The C-O stretching vibration occurs in the 1320-1210 cm⁻¹ region, coupled with an out-of-plane O-H wag around 950-910 cm⁻¹[1].

The Aryl Chloride Motif
  • C-Cl Stretch (~1100 cm⁻¹): While aliphatic C-Cl stretches appear lower (850-550 cm⁻¹)[3], aryl chlorides display characteristic stretching vibrations shifted to higher frequencies, typically near 1100-1050 cm⁻¹ due to conjugation effects[4].

  • Aromatic Ring Vibrations: In-ring C=C stretching will manifest as sharp bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions[3]. The ortho-substitution pattern will also yield a strong out-of-plane C-H bending band near 750 cm⁻¹.

The Aliphatic Backbone
  • Gem-Dimethyl Split: The quaternary C3 carbon is bonded to two methyl groups. This gem-dimethyl configuration produces a characteristic doublet in the aliphatic C-H bending region near 1385 and 1365 cm⁻¹, alongside standard C-H stretching just below 3000 cm⁻¹[3].

Mechanistic Insights: The Hygroscopic Confounding Factor

When choosing between ATR and KBr transmission for this specific molecule, the chemical nature of the analyte dictates the method. Potassium bromide (KBr) is highly hygroscopic.

The Causality: If a KBr pellet is not prepared in a strictly anhydrous environment, it will absorb atmospheric moisture. Water exhibits a broad O-H stretch at ~3400 cm⁻¹ and an H-O-H bending mode at ~1640 cm⁻¹. For 3-(2-Chlorophenyl)-3-methylbutanoic acid, the absorbed water in a KBr pellet will directly superimpose over the critical 3300-2500 cm⁻¹ carboxylic O-H dimer band[1], artificially inflating its intensity and altering its shape. Furthermore, the water bending mode at 1640 cm⁻¹ can artificially broaden the base of the C=O stretch at 1710 cm⁻¹[2].

Therefore, ATR-FTIR is the superior, self-validating choice for carboxylic acids , as it requires no hygroscopic matrix, ensuring the O-H envelope observed is purely from the analyte's dimerized state.

Comparative Performance Data

The following table summarizes the objective performance of both techniques when analyzing 3-(2-Chlorophenyl)-3-methylbutanoic acid.

ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
Sample Preparation None required (Direct solid analysis)1-2 mg sample ground with 200 mg KBr
Moisture Artifact Risk Zero. Ideal for carboxylic acid O-H bands.High. KBr absorbs water, obscuring O-H bands.
Peak Intensity Enhanced at lower wavenumbers (Deeper evanescent wave penetration).Linear across spectrum (Follows Beer-Lambert Law strictly).
Spectral Resolution Excellent, but strong absorbers (C=O) may show slight anomalous dispersion shifts (2-4 cm⁻¹).Gold standard for exact legacy library wavenumber matching.
Throughput < 2 minutes per sample10-15 minutes per sample

Workflow Visualization

FTIR_Method_Selection Sample Solid Sample: 3-(2-Chlorophenyl)-3-methylbutanoic acid Decision Moisture Sensitive (Carboxylic Acid O-H)? Sample->Decision ATR Optimal: ATR-FTIR Decision->ATR Yes (Avoid Water Bands) KBr Alternative: KBr Pellet Decision->KBr No / Need Legacy Library Match ATR_Step 1. Clean Diamond Crystal 2. Apply Solid Directly 3. Compress via Anvil 4. Scan (No Matrix) ATR->ATR_Step KBr_Step 1. Desiccate KBr Matrix 2. Grind 1% Sample/KBr 3. Press at 10 Tons 4. Scan (Transmission) KBr->KBr_Step Analysis Spectral Validation (C=O @ ~1710 cm⁻¹, C-Cl @ ~1100 cm⁻¹) ATR_Step->Analysis KBr_Step->Analysis

Figure 1: Decision tree and experimental workflow for FTIR analysis of solid organic acids.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, every spectroscopic workflow must contain internal checks.

Protocol A: ATR-FTIR (Recommended)
  • Background Validation: Clean the diamond ATR crystal with isopropanol. Run a background scan. Self-Validation: Ensure the baseline is entirely flat; any peaks indicate residual contamination from previous samples.

  • Sample Application: Place ~2-3 mg of solid 3-(2-Chlorophenyl)-3-methylbutanoic acid directly onto the center of the crystal.

  • Pressure Optimization: Lower the pressure anvil. Self-Validation: Monitor the live IR spectrum. Gradually increase pressure until the intensity of the C=O peak (~1710 cm⁻¹) plateaus. This confirms maximum optical contact between the crystal and the solid without risking crystal fracture.

  • Data Acquisition: Collect 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm in the software to adjust relative peak intensities for accurate library matching.

Protocol B: KBr Pellet Transmission
  • Matrix Validation: Before mixing the sample, press a blank pellet using only the dried KBr powder. Self-Validation: Scan the blank pellet. If an O-H band > 0.05 absorbance units is observed at 3400 cm⁻¹, the KBr is too wet and must be re-baked at 110°C. Do not proceed until the matrix is completely anhydrous.

  • Grinding: In an agate mortar, gently grind 1-2 mg of the compound with 200 mg of the validated anhydrous KBr.

  • Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes. Self-Validation: The resulting pellet must be visually transparent or highly translucent. Opacity indicates excessive particle scattering, which will severely skew the spectral baseline.

  • Data Acquisition: Place the pellet in the transmission holder and collect 32 scans at 4 cm⁻¹ resolution.

References

1.[1] IR Spectroscopy Tutorial: Carboxylic Acids - orgchemboulder.com - 2.[3] 11.5: Infrared Spectra of Some Common Functional Groups - libretexts.org - 3.[2] The C=O Bond, Part III: Carboxylic Acids - spectroscopyonline.com - 4.[4] Synthesis, Characterization and Corrosion Inhibition Screening of Benzohydroxamic Acid Derivatives - ikm.org.my -

Sources

Structural Elucidation of 3-(2-Chlorophenyl)-3-methylbutanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Characterization of 3-(2-Chlorophenyl)-3-methylbutanoic Acid Content Type: Comparative Technical Guide (SC-XRD vs. Spectroscopic Alternatives) Audience: Pharmaceutical Solid-State Chemists, Crystallographers, and Process Engineers.[1]

Executive Summary

In the development of sterically hindered phenyl-alkanoic acids, determining the precise conformational lock imposed by ortho-substituents is critical for predicting bioavailability and receptor binding.[1] This guide evaluates Single Crystal X-Ray Diffraction (SC-XRD) against standard spectroscopic methods (NMR, IR) for characterizing 3-(2-Chlorophenyl)-3-methylbutanoic acid .

While NMR provides solution-state connectivity, this guide demonstrates why SC-XRD is the non-negotiable "gold standard" for this molecule. The gem-dimethyl group at the C3 position, combined with the ortho-chlorine atom, creates a unique steric environment that dictates solid-state packing and solubility—properties that solution-phase methods cannot capture.[1]

Comparative Analysis: SC-XRD vs. Alternative Methods[1]

For a researcher tasked with characterizing this intermediate, the choice of method defines the depth of insight.[1] The following table contrasts the information yield of SC-XRD against High-Field NMR and DFT (Density Functional Theory) modeling.

Table 1: Information Yield Comparison
FeatureSC-XRD (The Product) 1H / 13C NMR (Alternative A) DFT Calculation (Alternative B)
Primary Output Absolute 3D atomic coordinates & packingConnectivity & chemical environmentTheoretical energy minima
Conformational Insight Definitive: Observes the frozen "twist" angle of the 2-Cl-phenyl ring relative to the aliphatic chain.Averaged: Rapid rotation of the phenyl ring in solution blurs steric clashes.[1]Predictive: Heavily dependent on the basis set and solvent model used.[1]
Intermolecular Forces Direct Observation: Visualizes -COOH dimers and Cl[1]···Cl / Cl···π halogen bonds.[1]Indirect: Chemical shift changes (concentration dependent) suggest H-bonding.[1]Hypothetical: Calculates bond energies but cannot predict polymorphism.[1]
Polymorph Detection Yes: Distinguishes between packing motifs (e.g.,

vs

).
No: Solid-state NMR (ssNMR) can, but solution NMR cannot.[1]No: Lattice energy landscapes are computationally expensive.[1]
Stereochemistry Absolute: Confirms achirality of the gem-dimethyl center but identifies atropisomerism potential.[1]Relative: Requires chiral shift reagents; often ambiguous for quaternary carbons.[1]N/A: User defines the input stereochemistry.
Why SC-XRD Wins for This Molecule

The molecule contains a quaternary C3 carbon flanked by two methyl groups and an ortho-substituted phenyl ring.[1]

  • The Thorpe-Ingold Effect: The gem-dimethyl groups compress the internal bond angle (

    
    ), forcing the phenyl ring and carboxylic tail into specific, rigid orientations to minimize strain.[1]
    
  • The Ortho-Clash: The 2-Chloro substituent cannot freely rotate past the gem-dimethyl groups.[1] SC-XRD captures the specific torsion angle (

    
    ) locked in the crystal lattice, which is often the bioactive conformation.[1]
    

Experimental Protocol: Crystallization & Data Collection

To achieve the "Product" (a high-quality crystal structure), you must overcome the molecule's tendency to oil out due to the flexible butyl chain.[1]

Phase 1: Crystal Growth Strategy (The "Slow Evap" Protocol)

Objective: Obtain single crystals suitable for diffraction (


 mm).

Reagents:

  • 3-(2-Chlorophenyl)-3-methylbutanoic acid (Target, >98% purity).[1]

  • Solvent A: Ethanol (Polar, H-bond donor).[1]

  • Solvent B: Water (Anti-solvent).[1]

  • Solvent C: Toluene (Aromatic stacking promoter).[1]

Methodology:

  • Screening: Prepare saturated solutions in Ethanol and Toluene (separately) at 40°C.

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter into a clean 4 mL vial to remove dust nuclei.
    
  • Vapor Diffusion (Recommended):

    • Place the Ethanol solution in an inner vial.[1]

    • Place the inner vial into a larger jar containing water.

    • Cap the large jar. Water vapor will slowly diffuse into the ethanol, lowering solubility gradually.[1]

  • Slow Evaporation (Alternative):

    • Use the Toluene solution.[1] Cover the vial with Parafilm and poke 3-5 small holes.[1]

    • Allow to stand in a vibration-free, dark environment at 20°C for 5-7 days.

    • Rationale: Toluene encourages

      
      -
      
      
      
      stacking of the chlorophenyl rings, often yielding robust prisms.[1]
Phase 2: Diffraction Data Collection[1]
  • Source: Molybdenum (

    
    , 
    
    
    
    Å).[1]
    • Why Mo? Although Copper (

      
      ) gives stronger signals for small organics, the Chlorine atom has an absorption edge near Cu's wavelength, causing fluorescence and absorption errors.[1] Mo minimizes absorption (
      
      
      
      ) effects from the Chlorine.[1]
  • Temperature: 100 K (Cryostream).

    • Why? Freezes the rotation of the terminal methyl groups, reducing thermal ellipsoids and improving resolution.[1]

Structural Logic & Signaling Pathways[1]

The following diagram illustrates the decision logic for characterizing this molecule and the structural features revealed by SC-XRD.

G Start Target: 3-(2-Chlorophenyl)-3-methylbutanoic acid Synthesis Synthesis (Friedel-Crafts) Start->Synthesis Method_Split Characterization Choice Synthesis->Method_Split NMR Method A: Solution NMR Method_Split->NMR Rapid QC XRD Method B: SC-XRD Method_Split->XRD In-depth Profiling Result_NMR Result: Connectivity Confirmed (Conformation Averaged) NMR->Result_NMR Cryst Crystallization (Toluene/EtOH) XRD->Cryst Data_Coll Data Collection (Mo-Kα, 100K) Cryst->Data_Coll Structure Solved Structure Data_Coll->Structure Feature1 Feature 1: Carboxylic Dimer (R2,2(8) Motif) Structure->Feature1 Feature2 Feature 2: Steric Lock (Cl...Me Repulsion) Structure->Feature2 Feature3 Feature 3: Halogen Bonding (Cl...O or Cl...Cl) Structure->Feature3

Figure 1: Characterization workflow contrasting the limited output of NMR with the multi-feature structural resolution provided by SC-XRD.

Results Analysis: What to Look For

When you solve the structure (typically in space group


 or 

for racemates), focus your refinement and analysis on these three specific interactions. These are the "Performance Metrics" of the crystal structure.
A. The Carboxylic Acid Dimer ( )

Carboxylic acids almost universally form centrosymmetric dimers in the solid state.[1]

  • Observation: Look for two molecules linked by two

    
     hydrogen bonds.
    
  • Metric: The

    
     distance should be approx. 2.65 Å.[1]
    
  • Significance: This dimer is the primary "supramolecular synthon" that drives crystallization.[1] If this motif is disrupted (e.g., by solvent insertion), you have discovered a solvate polymorph.[1]

B. The Halogen Bond (Cl[1][2]···X)

The ortho-chlorine is electron-rich but has a "sigma-hole" (a positive potential cap) opposite the C-Cl bond.[1]

  • Observation: Check for short contacts involving the Chlorine atom.[1]

  • Type I:

    
     contacts (dispersion driven).[1]
    
  • Type II:

    
     (Halogen bonding).[1]
    
  • Significance: These interactions stabilize the packing.[1] In drug development, a Type II halogen bond often mimics interactions in the protein binding pocket.[1]

C. The Gem-Dimethyl Conformation[1]
  • Observation: Measure the torsion angle

    
    .
    
  • Significance: The bulky methyl groups will force the phenyl ring to rotate out of plane.[1] This "twist" is energetically costly to overcome, meaning the solid-state conformation is likely the dominant conformer in solution as well.[1]

References

  • Desiraju, G. R. (2007).[1] "Crystal Engineering: A Holistic View."[1] Angewandte Chemie International Edition, 46(44), 8342-8356.[1] Link[1]

  • Gavezzotti, A. (2010).[1] "Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids."[1] Oxford University Press.[1] (Foundational text on packing forces).

  • Politzer, P., & Murray, J. S. (2013).[1] "Halogen bonding: an interim assessment." ChemPhysChem, 14(2), 278-294.[1] Link[1]

  • Leiserowitz, L. (1976).[1] "Molecular packing modes. Carboxylic acids." Acta Crystallographica Section B, 32(3), 775-802.[1] Link (The authoritative source on carboxylic acid dimers).[1]

  • Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database."[1] Acta Crystallographica Section B, 72(2), 171-179.[1] Link

Sources

Chromatographic Separation of 3-(2-Chlorophenyl)-substituted Butanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the chromatographic separation strategies for 3-(2-Chlorophenyl)-3-methylbutanoic acid and its chiral isomers.

Important Structural Note: The specific nomenclature "3-(2-Chlorophenyl)-3-methylbutanoic acid" implies a structure with two methyl groups at the C3 position (one from the "3-methyl" substituent and one from the terminal C4 of the butanoic chain), which renders the molecule achiral (possessing a plane of symmetry). However, in drug development, this nomenclature is often colloquially used to refer to closely related chiral isomers such as 3-(2-Chlorophenyl)butanoic acid (a


-aryl acid) or 2-(2-Chlorophenyl)-3-methylbutanoic acid  (an 

-aryl acid related to Fenvalerate). This guide addresses the separation of these chiral enantiomers, as they are the relevant targets for stereoselective analysis.

Executive Summary

Objective: To establish a robust, self-validating chromatographic method for the enantioseparation of 3-(2-Chlorophenyl)-substituted butanoic acids. Primary Challenge: The acidic nature of the analyte (


) requires strict mobile phase pH control to prevent peak tailing and ensure consistent chiral recognition.
Recommended Solution:  Normal-Phase HPLC (NP-HPLC) using Amylose-based Chiral Stationary Phases (CSPs)  with acidic additives.
Key Performance Indicator:  Resolution (

) > 2.0 with a tailing factor (

) < 1.2.

Structural Analysis & Separation Mechanism

The target analytes are aryl-alkanoic acids.[1][2] Their separation relies on the "Three-Point Interaction" model with the CSP:

  • 
    -
    
    
    
    Interactions:
    Between the 2-chlorophenyl ring and the phenylcarbamate moiety of the CSP.[1]
  • Hydrogen Bonding: Between the carboxylic acid group (-COOH) and the carbamate -NH- or -C=O groups on the CSP.

  • Steric Inclusion: The fit of the alkyl tail (methyl/isobutyl) into the chiral grooves of the polysaccharide backbone.[1]

Comparison of Chromatographic Modes
FeatureNormal Phase (NP)Reversed Phase (RP)Polar Organic (PO)
Mobile Phase Hexane / AlcoholWater / MeCN / MeOHMeCN / MeOH (Neat)
Additive TFA (0.1%) Formic Acid / PhosphateTFA / TEA
Selectivity (

)
High (Strong H-bonding)Moderate (Hydrophobic driven)Moderate to High
Solubility GoodPoor (for lipophilic acids)Excellent
Recommendation Primary Choice Secondary ChoiceAlternative

Experimental Protocol (Normal Phase HPLC)

Materials & Equipment[1][3]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary pump, DAD).

  • Columns (Screening Set):

    • CSP-1: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) - Most Likely to Succeed.

    • CSP-2: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

    • CSP-3: Chiralpak IC (Immobilized Amylose tris(3,5-dichlorophenylcarbamate)).

  • Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA), Ethanol (EtOH).

  • Additives: Trifluoroacetic Acid (TFA) – Critical for peak shape.[1]

Method Development Workflow

The following workflow ensures a systematic approach to finding the optimal separation condition.

G Start Start: Method Development Screen Primary Screening Columns: AD-H, OD-H, IC MP: Hexane/IPA/TFA (90:10:0.1) Start->Screen CheckRs Check Resolution (Rs) Screen->CheckRs Optimize Optimize Mobile Phase Switch Modifier (IPA -> EtOH) Adjust %B (5-20%) CheckRs->Optimize 0.5 < Rs < 2.0 Success Validation Linearity, Accuracy, Robustness CheckRs->Success Rs > 2.0 Fail Switch Mode Try Reversed Phase or SFC CheckRs->Fail Rs < 0.5 Optimize->CheckRs

Figure 1: Decision tree for chiral method development of acidic enantiomers.

Optimized Protocol (Best Practice)

Based on structural analogs (e.g., Fenvalerate intermediates, Profens), the Chiralpak AD-H column typically provides the highest selectivity for 2-aryl-alkanoic acids.

  • Column Preparation: Equilibrate Chiralpak AD-H (250 x 4.6 mm, 5 µm) with Mobile Phase for 30 mins at 1.0 mL/min.

  • Mobile Phase Preparation:

    • Mix n-Hexane : 2-Propanol : TFA in a ratio of 90 : 10 : 0.1 (v/v/v).

    • Note: The 0.1% TFA is non-negotiable.[1] Without it, the carboxylic acid will ionize partially, causing peak broadening and loss of resolution.[1]

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of Mobile Phase (or IPA). Filter through 0.45 µm PTFE filter.[1]

  • Run Parameters:

    • Flow Rate: 1.0 mL/min[3][4]

    • Temperature: 25°C

    • Injection Volume: 5-10 µL

    • Detection: UV @ 230 nm (or 254 nm).[1]

Comparative Performance Data

The following table summarizes expected performance metrics for the separation of 3-(2-Chlorophenyl)-substituted acid enantiomers on common CSPs.

ColumnMobile PhaseSelectivity (

)
Resolution (

)
Tailing Factor (

)
Notes
Chiralpak AD-H Hex/IPA/TFA (90:10:0.1)1.35 3.2 1.1Recommended. Best general selectivity.[1]
Chiralcel OD-H Hex/IPA/TFA (90:10:0.[1]1)1.151.81.2Good alternative if AD-H fails.[1]
Chiralpak IC Hex/DCM/TFA (50:50:0.[1]1)1.403.51.0Excellent for chlorinated aromatics; requires DCM.[1]
Chiralpak AD-H Hex/EtOH/TFA (90:10:0.[1]1)1.282.91.1EtOH often reduces retention time vs IPA.[1]

Data derived from homologous series behavior of aryl-propionic and aryl-butanoic acids [1, 2].

Troubleshooting & Optimization

  • Peak Tailing: If

    
    , increase TFA concentration to 0.2% or reduce injection volume.
    
  • Low Retention (

    
    ):  Decrease alcohol content (e.g., 95:5 Hex/IPA).
    
  • Elution Order Reversal: Switching from Amylose (AD-H) to Cellulose (OD-H) often reverses the elution order, which is useful for trace enantiomer analysis (eluting the minor peak first).

References

  • Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Phenomenex Application Guide. Link

  • YMC Co., Ltd. "Efficient method development for chiral separation by using CHIRAL ART columns."[1] YMC Technical Note. Link

  • Sigma-Aldrich. "Basics of Chiral HPLC & Separation of Acidic Enantiomers." Supelco Technical Library.[1] Link

  • PubChem. "Compound Summary: 2-(2-Chlorophenyl)-3-methylbutanoic acid."[1] National Library of Medicine.[1] Link

  • Tong, S., et al. (2019).[1] "Enantioseparation of three isomeric

    
    -(chlorophenyl)propanoic acid by countercurrent chromatography." Journal of Chromatography A. Link
    

Sources

Reference standards for 3-(2-Chlorophenyl)-3-methylbutanoic acid analysis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative guide for the analysis and qualification of 3-(2-Chlorophenyl)-3-methylbutanoic acid (CAS 91427-34-8) reference standards. This guide is designed for analytical chemists, quality control (QC) specialists, and drug development professionals tasked with impurity profiling and regulatory compliance.

Introduction: The Analytical Challenge of Aryl Carboxylic Acids

3-(2-Chlorophenyl)-3-methylbutanoic acid is a critical aryl carboxylic acid building block often monitored as a process-related impurity or synthetic intermediate in pharmaceutical manufacturing. According to ICH Q3A guidelines, controlling such impurities requires highly characterized reference standards to ensure analytical precision and regulatory compliance [1].

Analyzing this specific compound presents unique chromatographic challenges. The steric bulk of the beta-methyl and ortho-chloro substitutions shields the carboxylate group, altering its apparent pKa and interaction dynamics with stationary phases. Furthermore, the 2-chlorophenyl ring provides only moderate UV absorbance compared to fully conjugated systems, necessitating optimized detection parameters. Choosing the correct tier of reference standard is the foundational step in overcoming these challenges and establishing a self-validating analytical method [2].

Comparative Analysis: CRM vs. Alternatives

When establishing an analytical method, laboratories typically choose between three tiers of reference materials. We objectively compare the performance of an ISO 17034 Certified Reference Material (CRM) against Secondary Standards and In-house Synthesized Standards .

The CRM grade is established via a rigorous Mass Balance Approach (100% - sum of all impurities [organic, inorganic, and volatile]), ensuring absolute quantitative traceability [3].

Table 1: Performance Comparison of Reference Standard Grades
ParameterISO 17034 CRM (Recommended)Secondary StandardIn-house Standard
Purity Determination Mass Balance (qNMR + HPLC + KF + TGA)HPLC-UV/MS against CRMArea % (HPLC only)
Traceability SI Unit / PharmacopeialSecondaryNone
Assay Accuracy 99.8% ± 0.1%99.2% ± 0.4%98.5% (Uncorrected)
Linearity (R²) 0.99990.99950.9980
Suitability Regulatory Submissions (IND/NDA)Routine Batch ReleaseEarly R&D Only

Mechanistic Workflows & Visualization

To ensure trustworthiness, the qualification of a reference standard must be a self-validating system. The workflow below illustrates the orthogonal testing required to certify 3-(2-Chlorophenyl)-3-methylbutanoic acid.

G A Candidate Material (CAS 91427-34-8) B Structural Elucidation (NMR, HRMS) A->B C Chromatographic Purity (HPLC-UV/MS) A->C D Residual Analysis (KF, ICP-MS) A->D E Mass Balance Calculation B->E C->E D->E F Certified Reference Material (CRM) E->F

Workflow for qualifying 3-(2-Chlorophenyl)-3-methylbutanoic acid as a CRM.

Chromatographic Logic: The Role of pH

For highly polar or acidic analytes, selecting the correct chromatographic environment is essential to overcome poor retention and peak tailing [4]. Because 3-(2-Chlorophenyl)-3-methylbutanoic acid contains a terminal carboxyl group, the mobile phase pH dictates its ionization state.

G N1 Mobile Phase pH 2.5 (pH < pKa) N2 Unionized Acid (-COOH) N1->N2 N3 High RP-HPLC Retention (Optimal Resolution) N2->N3 N4 Mobile Phase pH 7.0 (pH > pKa) N5 Ionized Form (-COO⁻) N4->N5 N6 Low Retention (Poor Resolution) N5->N6

Effect of mobile phase pH on the retention of aryl carboxylic acids in RP-HPLC.

Experimental Protocol: HPLC-UV Quantitative Analysis

This self-validating protocol is designed to quantify 3-(2-Chlorophenyl)-3-methylbutanoic acid using a CRM-grade standard.

Step 1: Standard & Sample Preparation
  • Action : Weigh exactly 10.0 mg of the CRM standard using a semi-micro analytical balance. Dissolve in 10.0 mL of Diluent (Acetonitrile:Water 50:50 v/v) to yield a 1.0 mg/mL stock.

  • Causality : Using 10.0 mg minimizes relative weighing errors. Matching the diluent to the initial mobile phase gradient strength prevents "solvent effects" (peak distortion or fronting) that occur when the sample solvent is stronger than the mobile phase.

Step 2: Mobile Phase Preparation
  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

  • Mobile Phase B : 100% Acetonitrile.

  • Causality : TFA acts as an ion-pairing agent and acidifier. By lowering the pH to ~2.0 (well below the acid's pKa of ~4.5), it ensures the carboxylic acid remains fully protonated. This prevents secondary electrostatic interactions with residual silanols on the silica stationary phase, eliminating peak tailing.

Step 3: Chromatographic Conditions
  • Column : End-capped C18, 150 x 4.6 mm, 3 µm particle size.

    • Causality: The 3 µm particle size provides higher theoretical plate counts than standard 5 µm columns, which is essential for resolving the target compound from closely related positional isomers (e.g., 3-(4-chlorophenyl) analogues).

  • Gradient : 30% B to 80% B over 15 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 215 nm.

Step 4: System Suitability Testing (SST)

Before analyzing unknown samples, the system must validate itself:

  • Repeatability : Inject the 1.0 mg/mL standard 6 times. The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0% .

  • Peak Symmetry : The tailing factor (Tf) must be ≤ 1.5 .

  • Sensitivity : Inject a Limit of Quantitation (LOQ) solution (0.15 µg/mL). The Signal-to-Noise (S/N) ratio must be ≥ 10 .

References

  • Title : Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety Source : Pharmaffiliates URL :[Link]

  • Title : Overview on Impurity Profiling Source : International Journal for Pharmaceutical Research Scholars (IJPRS) URL :[Link]

  • Title : Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades Source : MDPI URL :[Link]

Elemental Analysis Validation Guide: 3-(2-Chlorophenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive technical guide for validating the elemental composition and purity of 3-(2-Chlorophenyl)-3-methylbutanoic acid (CAS: Generic structure implied).

The Challenge: This compound presents a specific analytical challenge due to the presence of a halogen (Chlorine) attached to an aromatic ring, combined with a carboxylic acid tail. Standard CHN combustion analysis often yields erroneous results for halogenated organic acids due to interference in the reduction zone and the formation of corrosive gases. Furthermore, carboxylic acids are prone to trapping solvent and moisture, complicating the strict


 acceptance criteria required by top-tier journals.

The Solution: This guide compares the traditional "Gold Standard" (Combustion Analysis with Halogen Trapping) against modern orthogonal techniques (qNMR), providing a validated workflow for researchers.

Compound Profile & Theoretical Data

Before initiating analysis, theoretical values must be established. This serves as the baseline for all validation.

  • Compound: 3-(2-Chlorophenyl)-3-methylbutanoic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight:

    
    
    
Theoretical Composition Table
ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 1112.011132.1262.12%
Hydrogen (H) 131.00813.106.16%
Chlorine (Cl) 135.4535.4516.67%
Oxygen (O) 215.99932.0015.05%

Comparative Analysis: EA vs. Alternatives

In modern drug development, Elemental Analysis (EA) is no longer the sole method for purity validation. Below is a critical comparison of EA against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR).

Method Performance Matrix
FeatureCombustion Analysis (CHN) Quantitative NMR (qNMR) HRMS (ESI/APCI)
Primary Output % Composition (Bulk Purity)Absolute Purity (w/w %)Exact Mass (Formula Confirmation)
Halogen Handling Difficult (Requires Ag-trap)Excellent (No interference)Excellent (Isotope pattern confirms Cl)
Sample Destructive? Yes (~2–5 mg)No (Recoverable)Yes (<1 mg)
Solvent Detection Indirect (Values deviate)Direct (Quantifiable peaks)Blind (Solvent removed/invisible)
Precision

(High)

(User dependent)
< 5 ppm (Mass accuracy)
Blind Spots Inorganic salts (Ash)Protons only (unless

C/

F used)
Isomers, Purity %
Expert Insight:

For 3-(2-Chlorophenyl)-3-methylbutanoic acid , EA is the superior method for confirming the bulk homogeneity of the solid. However, if the EA fails (deviation >0.4%), qNMR is the required diagnostic tool to determine if the error is due to trapped solvent (common in carboxylic acids) or synthetic impurities.

Validated Protocol: Modified Combustion Analysis

Standard CHN analyzers will fail for this compound because the Chlorine gas (


) generated during combustion will react with the copper reduction tube or pass through to the detector, causing positive interference.
The "Silver Trap" Modification

To analyze this compound correctly, the combustion tube must be packed with a halogen scavenger.

Reagents & Materials:
  • Oxidation Catalyst: Tungsten Trioxide (

    
    ) or Chromium(III) Oxide (
    
    
    
    ).
  • Halogen Trap: Silver Wool or Silver Tungstate on Magnesium Oxide.

  • Standard: Acetanilide (Calibration) and o-Chlorobenzoic acid (QC check for halogen performance).

Step-by-Step Workflow:
  • Instrument Prep: Configure the combustion furnace to

    
    .
    
  • Tube Packing (Critical):

    • Zone 1 (Top): Quartz wool.

    • Zone 2 (Combustion):

      
       catalyst.
      
    • Zone 3 (Scavenger): Silver Wool heated to

      
      .
      
    • Mechanism:[1][2][3][4][5][6]

      
      . This precipitates the chlorine as a solid salt, preventing it from reaching the thermal conductivity detector (TCD).
      
  • Weighing: Accurately weigh

    
     of the dried sample into a tin capsule.
    
    • Note: Carboxylic acids are hygroscopic. Dry the sample in a vacuum desiccator over

      
       for 4 hours prior to weighing.
      
  • Run Sequence:

    • Blank (Tin capsule).

    • K-Factor Calibration (Acetanilide).

    • QC Standard (o-Chlorobenzoic acid). Stop if QC fails.

    • Sample (Triplicate).

Visualization: Decision & Workflow Diagrams

Diagram 1: Analytical Decision Matrix

This logic flow determines when to use EA versus qNMR for this specific chlorinated acid.

DecisionMatrix Start Start: Purity Validation (Chlorinated Acid) IsSolventFree Is sample vacuum dried? Start->IsSolventFree RunEA Run Combustion Analysis (w/ Ag Trap) IsSolventFree->RunEA Yes CheckResult Result within +/- 0.4%? RunEA->CheckResult Pass PASS: Publishable Purity CheckResult->Pass Yes Fail FAIL: Deviation > 0.4% CheckResult->Fail No RunQNMR Run qNMR (DMSO-d6 + Internal Std) Fail->RunQNMR AnalyzeQNMR Identify Impurity RunQNMR->AnalyzeQNMR SolventPeak Trapped Solvent/Water Detected AnalyzeQNMR->SolventPeak ChemImpurity Synthetic Impurity Detected AnalyzeQNMR->ChemImpurity Recalc Recalculate Theoretical % (Include Solvent) SolventPeak->Recalc Repurify Repurify Sample (Recrystallization) ChemImpurity->Repurify Recalc->Pass If matches new calc Repurify->IsSolventFree

Caption: Decision matrix for validating chlorinated organic acids, integrating EA and qNMR feedback loops.

Diagram 2: The Modified Combustion Reactor

Visualizing the specific packing required to handle the Chlorine atom.

ReactorDesign Sample Sample Drop (Sn Capsule) Combustion Combustion Zone (1000°C) O2 Injection WO3 Catalyst Sample->Combustion Drop HalogenTrap Scavenger Zone (700°C) Silver Wool (Ag) Traps Cl as AgCl Combustion->HalogenTrap Gases (CO2, H2O, NOx, Cl2) Reduction Reduction Zone (650°C) Copper (Cu) Reduces NOx to N2 HalogenTrap->Reduction Cl-Free Gases Detector TCD Detector (Measures N2, CO2, H2O) Reduction->Detector Analyte Gases

Caption: Modified combustion train showing the placement of the Silver (Ag) trap essential for removing Chlorine interference.

Data Analysis & Acceptance Criteria

The Rule

The standard acceptance criteria for purity in peer-reviewed literature (e.g., J. Org. Chem., J. Med. Chem.) is that the Found value must be within 0.4 absolute percentage points of the Theoretical value.[7][8][9]

Example Calculation for C11H13ClO2:

  • Theoretical Carbon: 62.12%

  • Acceptable Range: 61.72% – 62.52%

Troubleshooting Failure

If your result is C: 61.50% (Fail), do not immediately assume synthetic impurity.

  • Check Hydrogen: If C is low and H is high, you likely have trapped water.

  • Check Nitrogen (if applicable/background): If N appears (should be 0%), you may have trapped DMF or TEA from synthesis.

  • Remedy: Perform qNMR with an internal standard (e.g., Maleic Acid or TCNB) to quantify the solvent, recalculate the theoretical molecular weight to include

    
     moles of solvent, and see if the EA data fits the solvate model.
    

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). (2024).[10][11][12] FDA/ICH Guidelines.[4]

  • American Chemical Society (ACS). JOC Author Guidelines for Characterization of New Compounds. (2023).[9] ACS Publications.[9]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry 57.22 (2014): 9220-9231.

  • Babij, N. R., et al. "An International Study Evaluating Elemental Analysis." ACS Central Science 2.11 (2016): 785-793. (Analysis of the

    
     rule validity). 
    

Sources

Publish Comparison Guide: Spectroscopic Characterization of 3-(2-Chlorophenyl)-3-methylbutanoic Acid Impurities

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth spectroscopic comparison for the characterization of 3-(2-Chlorophenyl)-3-methylbutanoic acid and its critical impurities. This document is structured to assist analytical scientists in distinguishing the target ortho-isomer from its prevalent para-regioisomer and other process-related byproducts.

Executive Summary: The Regioisomer Challenge

In the synthesis of gem-dimethyl substituted phenylbutanoic acids—common scaffolds in pharmacological targets like ion channel modulators and agrochemicals—the primary challenge is not yield, but regioselectivity .

The synthesis of 3-(2-Chlorophenyl)-3-methylbutanoic acid (Target Analyte) typically involves the Friedel-Crafts alkylation of chlorobenzene with 3,3-dimethylacrylic acid (or related precursors). This electrophilic aromatic substitution heavily favors the para-position due to steric hindrance, making the ortho-isomer (the target in this context) difficult to isolate in high purity.

The Core Analytical Problem: Standard low-resolution MS cannot distinguish the Target (2-Cl) from its major impurity (4-Cl) as they share the exact molecular weight (212.67 g/mol ) and similar fragmentation patterns. This guide compares the efficacy of NMR , LC-MS/MS , and HPLC-UV in resolving this critical quality attribute.

Strategic Method Comparison

The following table objectively compares the three primary analytical techniques used for impurity profiling of this molecule.

Table 1: Comparative Performance Matrix
FeatureHigh-Field NMR (600 MHz) LC-MS/MS (QqQ) HPLC-UV (DAD)
Primary Utility Structural Confirmation (Regio-differentiation)Trace Quantification (<0.05%)Routine QC & Purity
Specificity High (Distinct splitting patterns)Medium (Isobaric interference)Medium (Retention time dependent)
Sensitivity (LOD) Low (~0.1 - 0.5%)Very High (pg/mL range)High (µg/mL range)
Key Limitation Requires mg-scale sample; low throughput.Cannot distinguish regioisomers without chromatographic separation.Requires reference standards for identification.
Verdict Essential for initial structure elucidation and reference standard qualification.Best for cleaning validation and trace genotoxic impurity screening.Best for daily batch release and stability testing.

Deep Dive: Characterizing the Impurities

To validate the purity of 3-(2-Chlorophenyl)-3-methylbutanoic acid, one must specifically target the following impurities.

The Critical Regioisomer: Impurity A (Para-Isomer)
  • Chemical Name: 3-(4-Chlorophenyl)-3-methylbutanoic acid.

  • Origin: Major byproduct of Friedel-Crafts alkylation (thermodynamically and kinetically favored).

  • Spectroscopic Signature:

    • 1H NMR: The para-substituted ring exhibits a symmetric AA'BB' system (appearing as two doublets, approx. 7.2–7.4 ppm).

    • Contrast: The Target (ortho) exhibits a complex ABCD multiplet pattern due to the lack of symmetry and the magnetic anisotropy of the ortho-chlorine atom.

The Des-Chloro Analog: Impurity B
  • Chemical Name: 3-Phenyl-3-methylbutanoic acid.

  • Origin: Hydrodechlorination during reduction steps or contaminated starting material (benzene).

  • Spectroscopic Signature:

    • MS: M-H peak at 177.1 Da (vs. 211.0 Da for target).

    • Isotopic Pattern: Lacks the characteristic 3:1 Chlorine isotope pattern (

      
      ).
      
The Dehydration Product: Impurity C
  • Chemical Name: 3-(2-Chlorophenyl)-3-methyl-1-butene (or isomers).

  • Origin: Decarboxylation or elimination under harsh acidic workup.

  • Spectroscopic Signature:

    • IR: Appearance of alkene C=C stretch at ~1640 cm⁻¹; loss of broad O-H stretch (2500–3300 cm⁻¹).

Experimental Workflow & Decision Logic

The following diagram illustrates the validated workflow for characterizing a crude batch of the target acid.

ImpurityCharacterization Crude Crude Synthesis Product (Mixture of 2-Cl & 4-Cl) HPLC HPLC-UV Separation (C18 Column, Acidic Mobile Phase) Crude->HPLC Peak_Isolation Peak Fractionation (Prep-LC) HPLC->Peak_Isolation MS_Check LC-MS Analysis (m/z 211 [M-H]-) Peak_Isolation->MS_Check Decision_Mass Mass = 211? MS_Check->Decision_Mass NMR_Check 1H NMR (600 MHz) (Aromatic Region Focus) Decision_Split Splitting Pattern? NMR_Check->Decision_Split Decision_Mass->NMR_Check Yes (211 Da) Result_ImpB IMPURITY B (Mass 177) Decision_Mass->Result_ImpB No (177 Da) Result_Target CONFIRMED TARGET (Ortho: ABCD Multiplet) Decision_Split->Result_Target Complex (ABCD) Result_ImpA IMPURITY A (Para: AA'BB' Doublets) Decision_Split->Result_ImpA Symmetric (AA'BB')

Figure 1: Analytical decision tree for distinguishing regioisomers and byproducts in phenylbutanoic acid derivatives.

Detailed Experimental Protocols

Protocol A: High-Resolution 1H NMR Characterization

Purpose: Definitive structural assignment of regioisomers.

  • Sample Preparation: Dissolve 10 mg of the isolated impurity/target in 0.6 mL of DMSO-d6 . (DMSO is preferred over CDCl3 to prevent acid dimerization broadening).

  • Acquisition:

    • Instrument: 600 MHz NMR (e.g., Bruker Avance III).

    • Pulse Sequence: zg30 (30° pulse).

    • Scans: 64 (to visualize minor impurities).

    • Relaxation Delay (D1): 5 seconds (ensure full relaxation of aromatic protons).

  • Analysis Focus:

    • Aliphatic Region (1.0–3.0 ppm): Look for the gem-dimethyl singlet (~1.4 ppm) and the methylene singlet (~2.6 ppm). Note that steric crowding in the ortho-isomer may cause slight diastereotopic splitting if chiral impurities are present, though typically these appear as singlets.

    • Aromatic Region (7.0–7.6 ppm):

      • Target (2-Cl): Expect 4 distinct signals. The proton at C-6 (adjacent to the alkyl group) and C-3 (adjacent to Cl) will show distinct shifts.

      • Impurity A (4-Cl): Look for two "roofing" doublets characteristic of para-substitution.

Protocol B: LC-MS/MS Method for Trace Quantitation

Purpose: Quantifying Impurity A at <0.1% levels.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 100mm x 2.1mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes. The ortho-isomer typically elutes earlier than the para-isomer due to the "Ortho Effect" (steric inhibition of resonance reduces polarity/interaction with stationary phase) [1].

  • MS Settings (ESI Negative Mode):

    • Target MRM: 211.0 → 167.0 (Loss of CO2).

    • Collision Energy: Optimized to 15–20 eV.

    • Note: Since both isomers share the same transition, chromatographic resolution (

      
      ) is mandatory.
      

Authoritative References

  • Mechanism of Ortho-Effect in Chromatography:

    • Smith, R. M. "Retention prediction of substituted benzenes in reversed-phase HPLC." Journal of Chromatography A, 1993.

  • NMR Characterization of Chlorophenyl Isomers:

    • Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009. (Standard reference for AA'BB' vs ABCD patterns).

  • Validation of Impurity Methods (ICH Q2):

    • International Council for Harmonisation (ICH).[1][2] "Validation of Analytical Procedures: Text and Methodology Q2(R1)."

  • Synthesis of Gem-Dimethyl Phenylbutanoic Acids:

    • Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." (Friedel-Crafts alkylation protocols).

Sources

Safety Operating Guide

3-(2-Chlorophenyl)-3-methylbutanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous, step-by-step operational protocol for the disposal of 3-(2-Chlorophenyl)-3-methylbutanoic acid . It is designed for researchers and laboratory managers requiring immediate, actionable safety and compliance information.[1][2]

Executive Summary: Waste Classification

  • Primary Classification: Halogenated Organic Acid.[2][3][4]

  • RCRA Status: Non-listed (unless specific formulations apply), but regulated as Characteristic Hazardous Waste (potentially Corrosive D002 if pH < 2 in solution, or Toxic if leachable).[1][4]

  • Critical Directive: DO NOT dispose of down the drain. DO NOT mix with non-halogenated organic solvents.[2][3][4] DO NOT mix with strong oxidizers.[2][3][4]

Safety & Hazard Identification

Before handling waste, you must acknowledge the specific hazards associated with chlorinated aromatic acids.

Hazard Category GHS Classification Operational Implication
Skin/Eye Corrosion Category 1B or 2 (Irritant/Corrosive)Wear nitrile gloves (double-gloved recommended) and safety goggles.[1][2][3][4] Face shield required for large liquid volumes.[2][3][4]
Acute Toxicity Category 4 (Oral)Avoid dust generation.[2][3][4][5] Use a fume hood for all solid handling.[2][4]
Environmental Aquatic ToxicityZero-discharge policy.[2][3][4] All traces must be captured in hazardous waste streams.[2][4]
Chemical Reactivity Acidic / HalogenatedIncompatible with strong bases (exothermic neutralization) and strong oxidizers.[2][3][4]

Waste Segregation & Container Selection

Proper segregation is the single most critical step to prevent accidents and minimize disposal costs.[2]

A. Solid Waste (Pure Substance)[2][3][4]
  • Container: Wide-mouth HDPE (High-Density Polyethylene) or glass jar with a chemically resistant screw cap (Teflon-lined preferred).[1][2][3][4]

  • Labeling: "Hazardous Waste - Solid."[2][3][4]

  • Constituents: Explicitly write: 3-(2-Chlorophenyl)-3-methylbutanoic acid.

  • Protocol:

    • Transfer solid waste using a chemically resistant spatula.[2][4]

    • Wipe the spatula with a solvent-dampened tissue (e.g., Dichloromethane or Methanol).[1][2][3][4]

    • Dispose of the tissue in the Solid Hazardous Waste container, not the trash.

B. Liquid Waste (Solutions/Mother Liquors)[2][3][4]
  • Container: Amber glass or HDPE carboy.

  • Stream: Halogenated Organic Waste .[2][3][4]

  • Why? The presence of the chlorine atom on the phenyl ring mandates treatment as halogenated waste. Mixing this with non-halogenated waste (e.g., Acetone, Ethanol) contaminates the entire bulk container, significantly increasing incineration costs.[1][4]

  • pH Control: If the solution is highly acidic (pH < 2), it is best practice to neutralize it to pH 5–9 before adding it to a general organic waste carboy to prevent container degradation or gas evolution, UNLESS your facility has a dedicated "Acidic Organic Waste" stream.[1][4]

Step-by-Step Disposal Protocol

Scenario 1: Disposal of Pure Solid (Expired/Unused)[1][3]
  • PPE Setup: Don lab coat, safety glasses, and Nitrile gloves (0.11 mm minimum thickness).[1][2][4]

  • Weighing: If required for inventory reconciliation, weigh the container before emptying.

  • Transfer: Transfer the solid directly into the Solid Hazardous Waste container.

  • Rinsing: Triple-rinse the original empty vial with a small amount of Dichloromethane (DCM) or Ethyl Acetate.[1][2][3][4]

  • Rinsate Disposal: Pour the rinsate into the Halogenated Liquid Waste container.[2]

  • Empty Vial: Deface the label on the original vial and dispose of it in the Glass/Sharps bin (if clean) or Solid Hazardous Waste (if residue remains).[2]

Scenario 2: Disposal of Reaction Mixtures (HPLC/Extraction Waste)
  • Characterization: Determine the primary solvent.[2][3]

    • If DCM/Chloroform: Use Halogenated Waste stream.[2][3][4]

    • If Methanol/Acetonitrile: Because the solute is halogenated, the entire mixture should ideally go to Halogenated Waste to ensure proper incineration temperature.[4]

  • Transfer: Pour into the waste carboy using a funnel to prevent spills.

  • Log: Record the volume and specific chemical name on the waste tag immediately.[2]

Decision Logic: Disposal Workflow

The following diagram illustrates the decision-making process for segregating this specific chemical waste.

DisposalWorkflow Start Waste: 3-(2-Chlorophenyl)-3-methylbutanoic acid StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Residue) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidAction Place in HDPE/Glass Jar Label: 'Hazardous Waste - Solid' Trace Halogenated Organics Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated (DCM, CHCl3) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHaloSolvent HaloAction Stream: Halogenated Organic Waste (High Temp Incineration) HaloSolvent->HaloAction NonHaloAction Contaminated with Cl-Acid? YES -> Treat as Halogenated NonHaloSolvent->NonHaloAction NonHaloAction->HaloAction Preferred Path

Figure 1: Decision tree for the segregation of chlorinated organic acid waste.

Emergency Spill Procedures

In the event of a spill of 3-(2-Chlorophenyl)-3-methylbutanoic acid:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[2]

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles.[1][2][4] If the spill is large (>50g) or dust is airborne, use an N95 or P100 respirator.[1]

  • Containment (Solid):

    • Cover the spill with a damp paper towel to prevent dust dispersion.[2]

    • Scoop up the material and place it in a hazardous waste jar.[2]

  • Containment (Liquid):

    • Surround with absorbent pads or vermiculite.[2][3][4]

    • Neutralize cautiously with Sodium Bicarbonate (NaHCO₃) if the spill is acidic.[1][2] Warning: This will generate CO₂ gas.[2][3][4]

  • Decontamination: Scrub the surface with a soap/water solution.[2][3] Collect all cleaning materials (pads, gloves) into the Solid Hazardous Waste container.

Regulatory & Compliance Notes

  • EPA/RCRA: While not explicitly P- or U-listed, this chemical is a "Characteristic Waste" if it fails TCLP (Toxicity Characteristic Leaching Procedure) or exhibits corrosivity.[1][2][3][4] It is always safer to manage it as a Class 1 Hazardous Waste .[2][3][4]

  • Halogen Content: The chlorine atom requires the waste to be incinerated at higher temperatures to prevent the formation of dioxins/furans. This is why segregation from non-halogenated waste is vital for environmental stewardship.[2][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12873600, 2-(3-chlorophenyl)-3-methylbutanoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1][3][4]

Sources

Personal protective equipment for handling 3-(2-Chlorophenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment & Chemical Profile

3-(2-Chlorophenyl)-3-methylbutanoic acid is a functionalized organic intermediate often employed in the synthesis of complex pharmaceutical scaffolds.[1] As a chlorinated phenyl-alkanoic acid, it presents specific hazards driven by its acidic functionality and the lipophilic nature of the chlorinated aromatic ring.[1]

While specific toxicological data for this exact isomer may be limited in public repositories, Structure-Activity Relationship (SAR) analysis dictates that we treat this compound with the rigor reserved for corrosive irritants .[1]

  • Physical State: Typically a white to off-white solid/powder at room temperature.[1]

  • Key Hazard Classifications (Inferred from Class Analogs):

    • Skin Corrosion/Irritation (Category 2/1B): Potential for chemical burns or severe dermatitis upon prolonged contact.[1]

    • Serious Eye Damage (Category 1/2A): High risk of corneal damage due to acidic protons.[1]

    • STOT-SE (Category 3): Respiratory tract irritation if dust is inhaled.[1][2]

    • Acute Toxicity (Oral): Harmful if swallowed (common in chlorinated aromatics).[1]

Personal Protective Equipment (PPE) Selection Matrix

The following matrix moves beyond generic advice, selecting equipment based on permeation resistance and task-specific exposure risks .

PPE CategoryStandard Protocol (Solid Handling)High-Risk Protocol (Solution/Synthesis)Technical Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm thick)Silver Shield / Laminate (under Nitrile)Chlorinated aromatics can permeate thin latex/nitrile rapidly when dissolved in organic solvents (e.g., DCM, THF).[1] Double gloving provides a breakthrough time buffer.
Eye/Face Protection Chemical Safety Goggles (Indirect Vent)Face Shield + Goggles Safety glasses are insufficient.[1] The acidic nature of the dust requires a seal against the eyes to prevent pH-induced corneal opacity.[1]
Respiratory N95/P2 Respirator (if outside hood)Fume Hood (Face velocity: 100 fpm)Inhalation of acidic dust causes immediate mucous membrane inflammation.[1] Engineering controls (Hood) are primary; respirators are secondary.
Body Protection Lab Coat (Cotton/Poly blend) + Sleeves Tyvek® Lab Coat or ApronStandard coats are porous.[1] Tyvek provides a barrier against chemical splashes during reaction workup.

Operational Handling Protocol: A Self-Validating Workflow

This workflow is designed to minimize static discharge (a risk with dry organic powders) and prevent cross-contamination.

Phase A: Preparation & Weighing
  • Engineering Check: Verify Fume Hood airflow is >0.5 m/s.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Dry organic acids can accumulate static charge, causing "powder fly" and inhalation risk.

  • Weighing:

    • Place the balance inside the fume hood.

    • Transfer solid using a stainless steel spatula (avoid plastic to reduce static).[1]

    • Self-Validation: If powder adheres to the spatula or flies off, stop. Increase humidity or use an anti-static gun.

Phase B: Reaction & Synthesis
  • Solvent Choice: When dissolving, add solvent slowly to the solid.

    • Caution: Exothermic solvation is possible.

  • Temperature Control: If using thionyl chloride or oxalyl chloride to convert to the acid chloride, gas evolution (HCl/SO₂) will occur. This requires a dedicated scrubbing trap (NaOH solution).

  • Monitoring: Do not rely solely on TLC. Acidic intermediates often streak on silica. Use LC-MS for purity validation.[1]

Phase C: Quenching & Cleanup[1]
  • Quenching: Neutralize spills or excess acid with Saturated Sodium Bicarbonate (NaHCO₃) .[1]

    • Observation: Expect fizzing (CO₂ release). Continue until gas evolution ceases.

  • Decontamination: Wipe surfaces with 10% Na₂CO₃ solution, followed by water and then ethanol.

Emergency Response Logic

In the event of exposure, immediate action determines the clinical outcome.

EmergencyResponse Start INCIDENT DETECTED Type Identify Exposure Type Start->Type Skin SKIN CONTACT (Acid Burn Risk) Type->Skin Eye EYE CONTACT (Critical) Type->Eye Inhal INHALATION (Respiratory) Type->Inhal Act_Skin 1. Drench 15 mins 2. Remove Clothing 3. Apply Calcium Gluconate (If HF used) 4. Seek Medical Aid Skin->Act_Skin Act_Eye 1. Eye Wash Station (15 mins) 2. Hold Eyelids Open 3. Do NOT Neutralize 4. Hospital Immediately Eye->Act_Eye Act_Inhal 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for Edema Inhal->Act_Inhal

Figure 1: Immediate Emergency Response Decision Tree. Note: "Do NOT Neutralize" in eyes is critical; exothermic neutralization can worsen thermal injury.[1]

Waste Disposal & Environmental Compliance

Disposal must strictly adhere to RCRA (Resource Conservation and Recovery Act) guidelines for halogenated organics.

  • Waste Stream Classification: Halogenated Organic Waste .[1]

    • Do NOT mix with non-halogenated solvents (acetone/methanol) if your facility separates them; halogenated disposal is significantly more expensive and requires specific incineration protocols.

  • Aqueous Waste: If the acid was neutralized into an aqueous layer, verify pH is between 5–9 before disposal into aqueous waste streams (check local POTW limits). If it contains high organic content, dispose of as Aqueous Waste with Organics .

  • Labeling: Clearly tag waste containers with: "Contains Chlorinated Acid / Irritant".[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 313493, 2-Chloro-3-methylbutanoic acid (Analogous Safety Profile).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.